(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH
Description
Structure
2D Structure
Properties
Molecular Formula |
C59H84N18O14 |
|---|---|
Molecular Weight |
1269.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44+,45+,46-/m0/s1 |
InChI Key |
BLCLNMBMMGCOAS-AGWWGSAASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Foundational & Exploratory
(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of the luteinizing hormone-releasing hormone (LHRH) analogue, (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a synthetic decapeptide analogue of the naturally occurring LHRH. Its structure has been modified at three positions to alter its biological activity and pharmacokinetic profile compared to the native hormone. The modifications include the substitution of glycine (B1666218) at position 4 with a D-serine, the substitution of glycine at position 6 with a D-serine bearing a tert-butyl group, and the replacement of the C-terminal glycine amide with an azaglycine amide.
The peptide sequence is pGlu-His-Trp-D-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C59H84N18O14 |
| Molecular Weight | 1269.41 g/mol |
| Canonical SMILES | CCC(C)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@H]1CCC(=O)N1">C@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--(C)C">C@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)NNC(N)=O |
Biological Activity and Pharmacological Properties
As an analogue of LHRH, this compound is expected to act as a potent agonist at the gonadotropin-releasing hormone receptor (GnRHR). The structural modifications are designed to increase its binding affinity and prolong its half-life compared to native LHRH.
Quantitative Biological Data:
| Parameter | Typical Range for Potent LHRH Agonists |
| GnRH Receptor Binding Affinity (Ki) | Sub-nanomolar to low nanomolar range |
| In Vitro LH Release (ED50) | Picomolar to low nanomolar range |
| In Vitro FSH Release (ED50) | Picomolar to low nanomolar range |
| In Vivo Potency | >100 times the potency of native LHRH |
| Pharmacokinetic Half-life | Significantly longer than native LHRH (minutes vs. hours) |
Note: The values in the table above are representative of potent LHRH agonists and are provided for reference only. They are not the specific, experimentally determined values for this compound.
Signaling Pathways
Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrope cells, LHRH agonists like this compound initiate a cascade of intracellular signaling events. This ultimately leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
LHRH analog (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH function
An In-Depth Technical Guide to the Function of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, more commonly known as Goserelin (B1671991), is a potent synthetic analogue of the naturally occurring luteinizing hormone-releasing hormone (LHRH), also referred to as gonadotropin-releasing hormone (GnRH). As a member of the LHRH agonist class, Goserelin is a decapeptide with specific amino acid substitutions that confer increased potency and a longer half-life compared to the native hormone. It is a cornerstone of endocrine therapy, primarily utilized for its ability to suppress sex steroid production. This document provides a comprehensive technical overview of Goserelin's mechanism of action, associated signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to its study and application.
Core Mechanism of Action
Goserelin's primary function is to induce a state of reversible medical castration by profoundly suppressing the production of testosterone (B1683101) in males and estrogen in females. This is achieved through a biphasic mechanism of action on the LHRH receptors located on gonadotroph cells in the anterior pituitary gland.
-
Initial Agonist Effect (Flare Phenomenon) : Upon initial administration, Goserelin acts as a powerful agonist at the LHRH receptor. This potent stimulation leads to a transient surge in the secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This, in turn, causes a temporary increase in serum testosterone and estrogen levels.[2] This "flare" effect is a characteristic feature of LHRH agonist therapy.
-
Receptor Downregulation and Desensitization : Continuous or long-term administration of Goserelin leads to the persistent occupation of LHRH receptors.[3] This chronic stimulation triggers a paradoxical effect: the pituitary gland becomes desensitized to the GnRH signal. This process involves the internalization and a significant reduction in the number of LHRH receptors on the gonadotroph cell surface, a phenomenon known as downregulation.[4][5]
-
Suppression of Gonadal Steroidogenesis : The resulting desensitization and downregulation lead to a profound and sustained suppression of LH and FSH release.[6] With the dramatic reduction in circulating gonadotropins, the gonads (testes in males and ovaries in females) lose their primary stimulus for steroid production. This leads to a decrease in serum testosterone to castrate levels (<50 ng/dL) in men and a reduction of estradiol (B170435) to postmenopausal levels in women.[2][7]
Signaling Pathways
The LHRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway to stimulate gonadotropin synthesis and release.[8][9][10]
The binding of Goserelin to the LHRH receptor initiates the following cascade:
-
G-Protein Activation : The agonist-receptor complex activates the heterotrimeric G-protein Gq/11 by promoting the exchange of GDP for GTP on the α-subunit.[8][9]
-
Phospholipase C (PLC) Activation : The activated Gαq subunit dissociates and activates the enzyme phospholipase C-β (PLCβ).[9][11]
-
Second Messenger Production : PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][12]
-
Downstream Effects :
-
Gonadotropin Release : The combined effects of increased intracellular calcium and PKC activation lead to the synthesis and exocytosis of LH and FSH from their storage granules, resulting in the initial hormonal flare.[9]
Quantitative Data Presentation
The efficacy of Goserelin is demonstrated by its high potency and its profound effect on hormone suppression in vivo.
Table 1: Potency of LHRH Agonists
| Compound | Relative Potency (vs. LHRH) | Reference |
|---|---|---|
| Goserelin and other superagonists | 50 to 100 times more potent | [13] |
| [D-Trp6]LHRH | ~10 times higher binding affinity | [13] |
Note: Specific Ki and EC50 values for Goserelin are not consistently reported in publicly available literature but its classification as a superagonist is well-established.
Table 2: In Vivo Efficacy - Testosterone Suppression in Men with Prostate Cancer
| Time Point | Mean Serum Testosterone Level | Percentage of Patients Achieving Castration (<50 ng/dL) | Reference |
|---|---|---|---|
| Baseline | ~400 - 533 ng/dL | 0% | [7][14] |
| Week 4 | ~21 - 26.5 ng/dL | >90% | [7][15] |
| Week 12 | ~21.1 ng/dL | Maintained | [7] |
| Week 24 | ~10 - 29.2 ng/dL | 90.2% | [7][14] |
Data compiled from studies using 3.6 mg or 10.8 mg depot formulations.
Table 3: In Vivo Efficacy - Gonadotropin Suppression in Women
| Treatment | Effect on FSH | Effect on LH | Reference |
|---|---|---|---|
| Goserelin + Tamoxifen (6 months) | ~90% reduction (to ~1.0 IU/L) | ~89% reduction (to ~0.3 IU/L) | [16] |
| Goserelin + Anastrozole (12 months) | Rise to ~7.8 IU/L (from Tamoxifen combo) | Remained suppressed | [16] |
Note: Chronic administration of Goserelin results in a decrease in serum estradiol (E2) levels to the postmenopausal state in women.[6]
Experimental Protocols
Detailed methodologies are crucial for the preclinical and clinical evaluation of Goserelin.
Protocol 1: Competitive Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Ki) of Goserelin for the LHRH receptor.
Methodology:
-
Materials : Goserelin, radiolabeled LHRH agonist (e.g., ¹²⁵I-[D-Trp⁶]LHRH), pituitary tissue (e.g., from rats), binding buffer, glass fiber filters, gamma counter.
-
Membrane Preparation : Homogenize anterior pituitary glands in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Procedure :
-
Set up assay tubes for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled LHRH), and competitive binding (radioligand + membranes + varying concentrations of Goserelin).
-
Initiate the binding reaction by adding the membrane preparation to the tubes.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis :
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Goserelin.
-
Use non-linear regression to determine the IC₅₀ (the concentration of Goserelin that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Bioassay - LH/FSH Release from Pituitary Cells
This protocol measures the functional potency (EC₅₀) of Goserelin by quantifying gonadotropin release.
Methodology:
-
Cell Culture : Culture primary rat pituitary cells or a suitable gonadotroph cell line (e.g., murine LβT2 cells) in appropriate media. Plate cells in multi-well plates and allow them to adhere.
-
Stimulation : Replace the culture medium with a serum-free medium containing various concentrations of Goserelin. Include a vehicle-only control.
-
Sample Collection : Incubate the cells for a defined period (e.g., 4 hours for acute stimulation studies). After incubation, collect the cell culture supernatant.
-
Quantification : Measure the concentration of LH and/or FSH in the collected supernatants using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis : Plot the concentration of LH or FSH released against the log concentration of Goserelin. Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀, which is the concentration of Goserelin that elicits 50% of the maximal response.
Protocol 3: In Vivo Efficacy - Prostate Cancer Xenograft Model
This protocol assesses the anti-tumor efficacy of Goserelin in an animal model.
Methodology:
-
Animal Model : Use immunodeficient male mice (e.g., BALB/c nude or SCID).
-
Cell Implantation : Subcutaneously implant human androgen-sensitive prostate cancer cells (e.g., LNCaP) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization : Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²). Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration : Administer a Goserelin depot formulation (e.g., 3.6 mg/depot) subcutaneously. The control group receives a placebo depot. In clinical settings, a 3.6 mg dose is given every 28 days, or a 10.8 mg dose is given every 12 weeks.[17][18][19]
-
Monitoring :
-
Measure tumor volume and body weight 2-3 times per week.
-
At the study endpoint, collect blood via cardiac puncture for analysis of serum testosterone (to confirm castration) and Prostate-Specific Antigen (PSA).
-
Excise tumors and record their final weight.
-
-
Data Analysis : Compare the tumor growth rates, final tumor weights, and serum biomarker levels between the Goserelin-treated group and the vehicle control group to determine anti-tumor efficacy.
Conclusion
This compound (Goserelin) is a superagonist of the LHRH receptor that functions as a powerful inhibitor of gonadal steroidogenesis upon chronic administration. Its well-defined mechanism, involving initial receptor stimulation followed by profound desensitization and downregulation, makes it an invaluable tool in both clinical practice and biomedical research. The ability to induce a reversible state of chemical castration is leveraged for the treatment of hormone-sensitive diseases, most notably prostate and breast cancer.[1][2] The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for professionals engaged in the study and development of endocrine-based therapies.
References
- 1. Goserelin Acetate - NCI [cancer.gov]
- 2. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Different Gonadotropin-Releasing Hormone Agonists on IVF/ICSI-ET Outcomes in Long Protocol: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prescqipp.info [prescqipp.info]
- 5. targetedonc.com [targetedonc.com]
- 6. Efficacy of goserelin in ovarian function suppression and preservation for pre- and perimenopausal breast cancer patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-world effectiveness and safety of goserelin 10.8-mg depot in Chinese patients with localized or locally advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The third intracellular loop of the rat gonadotropin-releasing hormone receptor couples the receptor to Gs- and G(q/11)-mediated signal transduction pathways: evidence from loop fragment transfection in GGH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-month formulation of goserelin acetate ('Zoladex' 10.8-mg depot) in advanced prostate cancer: results from an Italian, open, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oestrogen-selective modulation of FSH and LH secretion by pituitary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LH-RH agonist, Zoladex (Goserelin), depot formulation in the treatment of prostatic cancer. Randomized dose-finding trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eviq.org.au [eviq.org.au]
- 19. researchgate.net [researchgate.net]
Synthesis of a Potent GnRH Agonist: A Technical Guide to Pyr-His-Trp-D-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of the potent Gonadotropin-Releasing Hormone (GnRH) agonist, Pyr-His-Trp-D-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2. This peptide is a modified analogue of naturally occurring GnRH, designed for enhanced stability and biological activity. The introduction of an aza-glycine residue at the C-terminus is a key modification. This guide will detail the chemical synthesis, purification, and characterization of this complex peptide, as well as illustrate its mechanism of action.
Overview of the Synthesis Strategy
The synthesis of Pyr-His-Trp-D-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2 is most effectively achieved through a stepwise solid-phase peptide synthesis (SPPS) approach using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
The general workflow for the synthesis is as follows:
Caption: Solid-Phase Peptide Synthesis Workflow.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide AM Resin (100-200 mesh) | Various Suppliers | Peptide Synthesis Grade |
| Fmoc-Protected Amino Acids | Various Suppliers | Peptide Synthesis Grade |
| - Fmoc-Pro-OH | ||
| - Fmoc-Arg(Pbf)-OH | ||
| - Fmoc-Leu-OH | ||
| - Fmoc-D-Ser(tBu)-OH | ||
| - Fmoc-Tyr(tBu)-OH | ||
| - Fmoc-Trp(Boc)-OH | ||
| - Fmoc-His(Trt)-OH | ||
| - pGlu-OH | ||
| Hydrazine (B178648) monohydrate | Various Suppliers | Reagent Grade |
| 1,1'-Carbonyldiimidazole (CDI) | Various Suppliers | Reagent Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various Suppliers | Peptide Synthesis Grade |
| Hydroxybenzotriazole (HOBt) | Various Suppliers | Peptide Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Various Suppliers | Peptide Synthesis Grade |
| Piperidine (B6355638) | Various Suppliers | Reagent Grade |
| Trifluoroacetic acid (TFA) | Various Suppliers | Reagent Grade |
| Triisopropylsilane (TIS) | Various Suppliers | Reagent Grade |
| Dichloromethane (DCM) | Various Suppliers | Anhydrous |
| N,N-Dimethylformamide (DMF) | Various Suppliers | Peptide Synthesis Grade |
| Diethyl ether | Various Suppliers | Anhydrous |
Step-by-Step Synthesis Protocol
Step 1: Resin Preparation
-
Swell Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
Step 2: C-terminal Azagly-NH2 Formation (Submonomer Approach)
-
Wash the resin with DMF (3x).
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group from the Rink Amide linker.
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x), then DMF (3x).
-
In a separate vessel, dissolve 1,1'-Carbonyldiimidazole (CDI) (3 equivalents relative to resin loading) in DMF.
-
Add the CDI solution to the resin and react for 30 minutes to activate the resin-bound amine.
-
Wash the resin with DMF (5x).
-
Add a solution of hydrazine monohydrate (10 equivalents) in DMF to the resin and react for 1 hour. This forms the semicarbazide (B1199961) on the resin.
-
Wash the resin thoroughly with DMF (5x) to yield the Pro-Azagly-NH2 precursor attached to the resin.
Step 3: Peptide Chain Elongation The following steps are repeated for each amino acid in the sequence, starting from Fmoc-Pro-OH and proceeding to pGlu-OH.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add the coupling mixture to the resin.
-
Add DIPEA (6 equivalents) to the reaction vessel.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x).
Amino Acid Coupling Sequence:
-
Fmoc-Pro-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Leu-OH
-
Fmoc-D-Ser(tBu)-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-D-Ser(tBu)-OH
-
Fmoc-Trp(Boc)-OH
-
Fmoc-His(Trt)-OH
-
pGlu-OH
Step 4: Cleavage and Deprotection
-
After the final coupling, wash the resin with DMF (5x) and DCM (5x), and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).
-
Dry the crude peptide under vacuum.
Purification and Characterization
Purification:
-
Dissolve the crude peptide in a minimal amount of a solution of 50% acetonitrile (B52724) in water containing 0.1% TFA.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Characterization:
-
Purity: Determined by analytical RP-HPLC (UV detection at 220 nm).
-
Identity: Confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of the target peptide, based on typical yields for similar GnRH analogues produced by SPPS.
| Parameter | Typical Value |
| Synthesis Scale | |
| Resin Loading | 0.5 mmol/g |
| Yield | |
| Crude Peptide Yield | 70-85% |
| Purified Peptide Yield | 25-40% |
| Purity | |
| Crude Peptide Purity (HPLC) | 60-75% |
| Purified Peptide Purity (HPLC) | >98% |
| Characterization | |
| Calculated Molecular Weight | ~1269.4 g/mol |
| Observed Molecular Weight (MS) | Matches Calculated |
GnRH Agonist Signaling Pathway
The synthesized peptide acts as a GnRH agonist, binding to and activating the GnRH receptor (GnRHR) on pituitary gonadotrope cells. This initiates a signaling cascade that ultimately leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: GnRH Agonist Signaling Pathway.
(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH: A Technical Overview of GnRH Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Comparative GnRH Receptor Binding Affinities of LHRH Analogs
To provide a context for the potential binding affinity of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, the following table summarizes the binding affinities of several well-characterized GnRH agonists and antagonists. These values, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are critical metrics in drug development, indicating the concentration of a ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. Lower values signify higher binding affinity. The data presented here are derived from studies utilizing rat pituitary membrane preparations, a standard model for assessing GnRH receptor binding.
| LHRH Analog | Receptor Source | Binding Affinity (IC50/Ki) | Reference |
| GnRH | Rat Pituitary Membranes | ~2 nM (Kd) | [1] |
| [D-Trp6]-LHRH | Human Breast Cancer Membranes | IC50: 7.45 ± 0.61 nM | [2] |
| Buserelin ([D-Ser(tBu)6]-LHRH(1-9)NHEt) | Rat Pituitary Membranes | High Affinity (not quantified) | [3] |
| Triptorelin ([D-Trp6]-LHRH) | Human Endometrial Cancer Cell Lines | Kd1 = 5.7 x 10⁻⁹ mol/L | [4] |
| Leuprolide ([D-Leu6, Pro9-NHEt]-LHRH) | Not Specified | Agonist Activity | [5] |
| Cetrorelix (SB-75) | Human Endometrial Cancer Cell Lines | Antagonist Activity | [4] |
Experimental Protocols for Determining GnRH Receptor Binding Affinity
The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure to determine the binding affinity of unlabeled ligands, such as this compound, to the GnRH receptor.
Pituitary Membrane Preparation
-
Tissue Source: Anterior pituitaries from adult male rats.
-
Homogenization: Pituitaries are homogenized in ice-cold 25 mM Tris-HCl buffer (pH 7.5) containing 1 mM EGTA, 0.25 M sucrose, and a protease inhibitor cocktail.
-
Centrifugation: The homogenate is centrifuged at 600 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at 25,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Washing: The membrane pellet is washed by resuspension in fresh Tris-HCl buffer and re-centrifugation.
-
Storage: The final pellet is resuspended in a small volume of Tris-HCl buffer, and protein concentration is determined using a Bradford or BCA protein assay. Aliquots are stored at -80°C until use.
Radioligand Binding Assay
-
Radioligand: A high-affinity GnRH agonist or antagonist radiolabeled with Iodine-125 (e.g., [125I]-Buserelin or [125I]-[D-Trp6]-LHRH).
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5) containing 1 mM dithiothreitol, 0.1% bovine serum albumin (BSA), and 0.1% bacitracin (to prevent peptide degradation).
-
Incubation: Pituitary membranes (50-100 µg of protein) are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (e.g., this compound) in a final volume of 200-500 µL.
-
Non-specific Binding: To determine non-specific binding, a parallel set of tubes is incubated with a high concentration (e.g., 1 µM) of unlabeled GnRH.
-
Equilibrium: The incubation is carried out at 4°C for 2-4 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.1% polyethylenimine. The filters are then washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
Data Analysis
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in studying and mediating the effects of LHRH analogs, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the canonical GnRH receptor signaling pathway.
Caption: Workflow for GnRH Receptor Binding Assay.
Caption: GnRH Receptor Signaling Pathway.
Conclusion
This compound, as a synthetic analog of LHRH, is designed to interact with the GnRH receptor, a key regulator of the reproductive system. While direct binding affinity data for this specific molecule remains to be published, the experimental frameworks and comparative data provided in this guide offer a robust foundation for its investigation. The detailed protocols enable researchers to independently determine its binding characteristics, and the signaling pathway diagram provides a clear understanding of the downstream cellular events following receptor activation. Such information is crucial for the continued development and characterization of novel LHRH analogs for therapeutic applications.
References
- 1. Binding affinity and biological activity of gonadotropin releasing hormone agonists in isolated pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gonadotropin releasing hormone binding sites in rat hippocampus: Different structure/binding relationships compared to the anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
The Evolving Landscape of Cancer Therapy: A Technical Guide to the Biological Activity of Novel LHRH Peptide Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for more targeted and effective cancer therapies has led to significant advancements in the development of Luteinizing Hormone-Releasing Hormone (LHRH) peptide analogs. These synthetic peptides, designed to mimic or block the natural hormone, have emerged as a cornerstone in the treatment of hormone-dependent cancers such as prostate, breast, and ovarian cancer. This technical guide provides an in-depth exploration of the biological activity of novel LHRH analogs, offering a comprehensive resource for researchers and drug development professionals. The guide delves into their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways and experimental workflows involved in their study.
Mechanism of Action: A Dual Approach to Cancer Inhibition
The therapeutic efficacy of LHRH peptide analogs stems from their ability to modulate the LHRH receptor, leading to both indirect and direct antitumor effects.
1.1. Indirect Action via the Pituitary-Gonadal Axis: LHRH, a decapeptide produced in the hypothalamus, plays a crucial role in regulating the reproductive system by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, stimulate the production of sex hormones like testosterone (B1683101) and estrogen, which can promote the growth of hormone-dependent tumors.
-
LHRH Agonists: Continuous administration of LHRH agonists initially causes a surge in LH and FSH, followed by a profound suppression of their release. This paradoxical effect is due to the downregulation and desensitization of LHRH receptors in the pituitary gland. The resulting decrease in sex hormone levels to castrate levels effectively inhibits the growth of hormone-sensitive cancers.
-
LHRH Antagonists: In contrast, LHRH antagonists competitively bind to the LHRH receptors in the pituitary, immediately blocking the release of LH and FSH without the initial stimulatory flare seen with agonists. This rapid suppression of sex hormones offers a more direct and immediate therapeutic effect.
1.2. Direct Action on Tumor Cells: A growing body of evidence indicates that LHRH analogs can also exert direct effects on cancer cells. LHRH receptors have been identified on the surface of various tumor cells, including prostate, breast, ovarian, and endometrial cancers.[1] The binding of LHRH analogs to these receptors can trigger intracellular signaling cascades that inhibit cell proliferation and induce apoptosis, independent of their effects on the pituitary-gonadal axis. This direct action provides a therapeutic avenue for hormone-refractory cancers.
Quantitative Analysis of Biological Activity
The development of novel LHRH analogs is driven by the need for improved potency, selectivity, and pharmacokinetic profiles. The following tables summarize key quantitative data for a selection of novel LHRH peptide analogs, providing a comparative overview of their biological activity.
Table 1: Receptor Binding Affinity of Novel LHRH Analogs
| Analog | Modification | Cell Line/Tissue | Assay Type | Binding Affinity (IC50/Ki) | Reference |
| Agonists | |||||
| [D-Trp6]LHRH | Substitution at position 6 | Rat Pituitary Membranes | Radioligand Binding | IC50: ~60 pM | |
| Triptorelin | Substitution at position 6 | Human Prostate Cancer Cells | Radioligand Binding | Ki: 0.21 nM | |
| Leuprolide | Substitution at position 6 | Rat Pituitary | Radioligand Binding | Ki: 0.1 nM | |
| Antagonists | |||||
| Cetrorelix | Multiple substitutions | Human Prostate Cancer Cells | Radioligand Binding | Ki: 0.38 nM | |
| Degarelix | Multiple substitutions | Rat Pituitary | Radioligand Binding | Ki: 0.1 nM | |
| Ozarelix | Multiple substitutions | Human GnRH Receptor | Radioligand Binding | IC50: 0.61 nM | |
| Cytotoxic Analogs | |||||
| AEZS-108 (Zoptarelin Doxorubicin) | [D-Lys6]LHRH-Doxorubicin | LNCaP Prostate Cancer Cells | Radioligand Binding | Ki: 4.3 nM | |
| D-Cys6-LHRH vedotin | LHRH-Vedotin Conjugate | Ovarian Cancer Cell Lines | Not Specified | Not Specified |
Table 2: In Vitro Efficacy of Novel LHRH Analogs
| Analog | Cell Line | Assay Type | Efficacy (EC50/GI50) | Reference |
| Agonists | ||||
| Triptorelin | LNCaP (Prostate) | Cell Proliferation | EC50: ~10 nM | |
| Goserelin | MCF-7 (Breast) | Cell Proliferation | EC50: ~1 µM | |
| Antagonists | ||||
| Cetrorelix | EFO-27 (Ovarian) | Cell Proliferation | EC50: ~5 µM | |
| Ganirelix | PC-3 (Prostate) | Cell Proliferation | EC50: ~1 µM | |
| Cytotoxic Analogs | ||||
| AEZS-108 (Zoptarelin Doxorubicin) | DU-145 (Prostate) | Cytotoxicity | IC50: ~1 µM | |
| D-Cys6-LHRH vedotin | Ovarian Cancer Cell Lines | Cytotoxicity | GI50: 4 nM | |
| EP-100 | LHRH-R positive cancer cells | Cytotoxicity | Sub-micromolar | [2] |
Table 3: In Vivo Antitumor Efficacy of Novel LHRH Analogs
| Analog | Animal Model | Tumor Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Agonists | |||||
| Leuprolide | Nude mice xenograft | LNCaP (Prostate) | 100 µ g/day | Significant inhibition | |
| Antagonists | |||||
| Cetrorelix | Nude mice xenograft | PC-3 (Prostate) | 100 µ g/day | ~50% | |
| Cytotoxic Analogs | |||||
| AEZS-108 (Zoptarelin Doxorubicin) | Nude mice xenograft | DU-145 (Prostate) | 6.9 µmol/kg, weekly i.v. | Significant inhibition | |
| EP-100 | Nude mice xenograft | OVCAR-3 (Ovarian) | 0.2 mg/kg, 3 weekly doses | Tumor regression | [2][3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the biological activity of novel LHRH peptide analogs.
LHRH Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a novel LHRH analog.
Materials:
-
Radiolabeled LHRH analog (e.g., [125I]-Triptorelin)
-
Unlabeled novel LHRH analog (test compound)
-
Membrane preparations from LHRH receptor-expressing cells (e.g., LNCaP, MCF-7) or tissues (e.g., rat pituitary)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radiolabeled LHRH analog (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled LHRH (e.g., 1 µM), 50 µL of radiolabeled LHRH analog, and 100 µL of membrane preparation.
-
Competition: 50 µL of serial dilutions of the novel LHRH analog, 50 µL of radiolabeled LHRH analog, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 90-120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the novel analog that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Cell Proliferation/Cytotoxicity Assay (SRB Assay)
This protocol details the use of the Sulforhodamine B (SRB) assay to assess the antiproliferative or cytotoxic effects of novel LHRH analogs on adherent cancer cell lines.[4][5][6][7]
Materials:
-
LHRH receptor-expressing cancer cell line (e.g., DU-145, MCF-7, OVCAR-3)
-
Complete cell culture medium
-
Novel LHRH analog (test compound)
-
10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the novel LHRH analog. Include untreated control wells. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of ice-cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Plot the percentage of inhibition against the logarithm of the drug concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of cell viability) value.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines the general procedure for evaluating the in vivo antitumor activity of novel LHRH analogs in a subcutaneous xenograft mouse model.[8]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
LHRH receptor-expressing cancer cell line (e.g., PC-3, MCF-7)
-
Matrigel (optional)
-
Novel LHRH analog (test compound)
-
Vehicle control (e.g., saline, PBS)
-
Calipers
-
Anesthetic
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the novel LHRH analog and the vehicle control to the respective groups according to the desired dose and schedule (e.g., daily subcutaneous injections).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Study Termination: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group. Analyze the statistical significance of the differences in tumor volume and weight between the groups.
Visualization of Key Processes
Diagrams illustrating the LHRH receptor signaling pathway and a typical experimental workflow for screening novel LHRH analogs provide a clear visual representation of these complex processes.
Caption: LHRH receptor signaling pathways in cancer cells.
Caption: Experimental workflow for the evaluation of novel LHRH analogs.
Conclusion
Novel LHRH peptide analogs represent a powerful and evolving class of therapeutic agents for a range of cancers. Their dual mechanism of action, involving both indirect hormonal suppression and direct antitumor effects, provides a robust rationale for their clinical use. The continued development of new analogs with enhanced potency, targeted delivery of cytotoxic agents, and improved pharmacokinetic properties holds great promise for improving patient outcomes. This technical guide provides a foundational resource for researchers and clinicians working to advance the field of LHRH-targeted cancer therapy, offering standardized methodologies and a comprehensive overview of the biological activity of these important therapeutic molecules.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LHRH Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Guardian at the Gate: A Technical Guide to D-Amino Acid Substitution in LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of D-amino acid substitution in the design and function of Luteinizing Hormone-Releasing Hormone (LHRH) analogs. By delving into the core principles of stereochemical modifications, this document provides a comprehensive overview of how these substitutions enhance therapeutic efficacy, offering crucial insights for the development of next-generation hormonal therapies.
The Imperative for Modification: The Frailty of Native LHRH
Native LHRH, a decapeptide central to the regulation of the reproductive axis, is characterized by a fleeting physiological half-life.[1] This transience is primarily due to its rapid enzymatic degradation by various proteases, presenting a significant hurdle for its clinical application.[1] The primary sites of enzymatic attack on the LHRH molecule have been identified at the Tyr5-Gly6 and Trp3-Ser4 bonds.[1] This inherent instability necessitates frequent administration to maintain therapeutic concentrations, a considerable disadvantage in patient care.
The Stereochemical Shield: How D-Amino Acid Substitution Fortifies LHRH Analogs
The strategic replacement of L-amino acids with their D-enantiomers at key positions within the LHRH sequence is a cornerstone of modern peptide drug design. This modification fundamentally alters the peptide's susceptibility to proteolytic degradation.[1]
Proteolytic enzymes exhibit a high degree of stereospecificity, meaning their active sites are configured to recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid creates a "stereochemical shield," a spatial arrangement that is not readily accommodated by the active sites of these enzymes.[1] This structural hindrance renders the peptide resistant to enzymatic breakdown, thereby significantly prolonging its plasma half-life and enhancing its bioavailability.
Impact on Biological Activity: Beyond Stability
The benefits of D-amino acid substitution extend beyond enhanced stability. The incorporation of a D-amino acid, particularly at position 6, has been shown to dramatically increase the biological activity of LHRH analogs.[2] This enhancement is attributed to two primary factors:
-
Receptor Binding Conformation: The substitution of the achiral Glycine at position 6 with a D-amino acid stabilizes a crucial β-turn conformation in the peptide's structure.[3][4] This conformation is believed to be the optimal arrangement for high-affinity binding to the LHRH receptor.[4]
-
Side-Chain Properties: The nature of the D-amino acid's side chain also plays a critical role. Increased lipophilicity, size, and aromaticity of the side chain at position 6 have been correlated with a progressive increase in biological activity.[2]
Quantitative Analysis of D-Amino Acid Substituted LHRH Analogs
The following table summarizes the relative potencies of various LHRH analogs with D-amino acid substitutions at position 6, as determined by in vivo LH-releasing activity in immature male rats over a 6-hour period.[2]
| LHRH Analog | Relative Potency (vs. LHRH) |
| [D-Glu⁶]-LHRH | 1.8 |
| [D-Ala⁶]-LHRH | 7.0 |
| [D-Leu⁶]-LHRH | 9.0 |
| [D-Phe⁶]-LHRH | 10 |
| [D-Trp⁶]-LHRH | 13 |
LHRH Receptor Signaling: A Tale of Two Pathways
LHRH receptors are members of the G-protein coupled receptor (GPCR) family.[5] The binding of an LHRH analog initiates a cascade of intracellular events that ultimately lead to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotrophs.[5]
In pituitary cells, the LHRH receptor is primarily coupled to the Gαq/11 family of G-proteins.[6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in gonadotropin release.[6]
Interestingly, in some cancer cells, such as prostate cancer cells, LHRH receptors may be linked to Gαi proteins.[7] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which can have an anti-proliferative effect.[7]
Continuous stimulation of LHRH receptors with potent agonists leads to receptor downregulation and desensitization, a phenomenon that is therapeutically exploited to achieve medical castration in hormone-dependent cancers.[6][8]
Caption: LHRH Receptor Signaling in Different Cell Types.
Experimental Protocols: A Guide for the Bench Scientist
Radioligand Binding Assay for LHRH Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity of unlabeled LHRH analogs for the LHRH receptor.[9][10][11][12]
Caption: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the LHRH receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[10]
-
Assay Setup: In a multi-well plate, incubate a fixed concentration of a radiolabeled LHRH analog (e.g., [¹²⁵I]-triptorelin) with the membrane preparation in the presence of increasing concentrations of the unlabeled test analog.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant) to determine the affinity of the test analog.
Cell-Based Signaling Assay: cAMP Measurement
This protocol describes an assay to measure the effect of LHRH analogs on intracellular cAMP levels, particularly relevant for studying signaling in cancer cells.[7][13][14][15]
Methodology:
-
Cell Culture: Culture cells known to express LHRH receptors (e.g., LNCaP or DU 145 prostate cancer cells) in appropriate media.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of the LHRH test analog for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Compare the levels of cAMP in cells treated with the LHRH analog to control cells to determine the inhibitory effect of the analog on forskolin-stimulated cAMP production.
Proteolytic Stability Assay
This protocol outlines a method to assess the stability of LHRH analogs in the presence of proteolytic enzymes.[16][17][18][19]
Caption: Workflow for Proteolytic Stability Assay.
Methodology:
-
Incubation: Incubate the LHRH analog at a known concentration with a source of proteolytic enzymes, such as rat serum, human plasma, or a specific purified enzyme.
-
Time Course: Collect aliquots of the reaction mixture at various time points.
-
Reaction Quenching: Stop the enzymatic degradation in the aliquots by adding a quenching agent (e.g., trifluoroacetic acid) or by heat inactivation.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) to separate and quantify the intact peptide and its degradation products.
-
Data Analysis: Plot the percentage of the remaining intact peptide against time to determine the degradation rate and calculate the half-life of the analog under the specific experimental conditions.
Conclusion: A Foundation for Future Innovation
The substitution of L-amino acids with their D-enantiomers is a powerful and well-established strategy for enhancing the therapeutic potential of LHRH analogs. This modification not only confers crucial resistance to enzymatic degradation but also optimizes the peptide's conformation for high-affinity receptor binding, leading to a significant increase in biological potency. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers and drug developers seeking to design and evaluate the next generation of more stable and effective peptide-based therapeutics. The continued exploration of novel D-amino acid substitutions and their combinations holds the promise of further refining the pharmacokinetic and pharmacodynamic profiles of LHRH analogs for a wide range of clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 6. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The regulation of LHRH action at the pituitary and gonadal receptor level: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 15. Cell Signaling Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]
- 16. Effects of D-amino acid substituents on degradation of LHRH analogues by proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteolytic Cleavage of Bioactive Peptides and Protease-Activated Receptors in Acute and Post-Colitis | MDPI [mdpi.com]
- 18. Identification of proteolytic cleavage sites by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proteome-derived, database-searchable peptide libraries for identifying protease cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signaling Pathway of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the signaling pathway and mechanism of action of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin. This potent agonist of the gonadotropin-releasing hormone receptor (GnRHR) is a cornerstone in the therapeutic management of hormone-sensitive diseases, including prostate and breast cancer.
Core Signaling Cascade
This compound exerts its effects by binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] The primary signaling cascade initiated by this binding is mediated through the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). This activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and the activation of PKC are pivotal events that initiate a cascade of downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway.[2] There is also evidence suggesting that GnRH receptors can couple to other G-proteins, such as Gαs and Gαi, which can modulate intracellular cyclic AMP (cAMP) levels.[3]
A key characteristic of LHRH agonists like Goserelin is their biphasic effect. Initial binding to the GnRHR leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4][5] However, continuous stimulation results in the desensitization and downregulation of the GnRH receptors, leading to a profound and sustained suppression of gonadotropin and, consequently, sex steroid production.[4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for Goserelin and the closely related LHRH agonist, Buserelin, for comparative purposes.
Table 1: Receptor Binding Affinity of LHRH Agonists
| Compound | Receptor | Cell Line/System | Method | Affinity (Ki) | Residence Time (min) |
| Goserelin | GnRH Receptor | CHOhGnRH cell membranes | Radioligand Displacement | - | 5.6[6][7] |
| Buserelin | GnRH Receptor | Human Breast Cancer Biopsies | Radioligand Binding | 0.1 nM[8] | - |
Table 2: Functional Potency of LHRH Agonists
| Compound | Assay | Cell Line | Parameter | Value |
| Goserelin | Ca2+ Flux | HEK293-GnRHR | EC50 | 4.26 ± 3.40 nM[9] |
| Buserelin | Inositol Phosphate (B84403) Accumulation | Cells transfected with human GnRHR | EC50 | - |
Note: Specific EC50 values for Goserelin on inositol phosphate accumulation and ERK phosphorylation, and for Buserelin on cAMP and ERK phosphorylation were not available in the reviewed literature.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Goserelin binds to the GnRH receptor, initiating a signaling cascade through Gαq/11, PLC, IP3, and DAG, ultimately leading to the initial stimulation and subsequent downregulation of gonadotropin secretion.
Caption: Standard experimental workflows to characterize the bioactivity of Goserelin at the GnRH receptor.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the signaling of LHRH analogs like Goserelin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Receptor Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity (Ki) of Goserelin for the GnRH receptor.
-
Materials:
-
Cell membranes from a cell line overexpressing the human GnRH receptor (e.g., CHOhGnRH).
-
Radiolabeled LHRH agonist (e.g., [125I]-Buserelin or [125I]-Triptorelin).
-
Unlabeled Goserelin (competitor).
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a multi-well plate, add a constant amount of cell membranes to each well.
-
Add a fixed concentration of the radiolabeled LHRH agonist.
-
Add varying concentrations of unlabeled Goserelin.
-
Incubate at a specified temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of Goserelin and use non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the Gαq-mediated signaling by quantifying the accumulation of inositol phosphates, typically IP1, a stable metabolite of IP3.
-
Materials:
-
Procedure:
-
Seed GnRHR-expressing cells in a multi-well plate and culture until they reach the desired confluency.[5]
-
Replace the culture medium with stimulation buffer containing LiCl.
-
Add varying concentrations of Goserelin to the wells.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.[5]
-
Lyse the cells according to the detection kit protocol.
-
Add the detection reagents (e.g., IP1-d2 and anti-IP1 cryptate) and incubate.
-
Measure the HTRF signal on a compatible plate reader.
-
Generate a dose-response curve and calculate the EC50 value.[5]
-
ERK Phosphorylation Assay (Western Blot)
This assay determines the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2.
-
Materials:
-
GnRHR-expressing cells (e.g., LNCaP or PC3 cells).[3]
-
Cell culture medium.
-
Serum-free medium.
-
Goserelin.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Culture cells to approximately 80% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Stimulate the cells with Goserelin at a specific concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Quantify the band intensities to determine the fold-increase in ERK phosphorylation relative to the unstimulated control.
-
References
- 1. WO2021142026A1 - Shp2 inhibitor dosing and methods of treating cancer - Google Patents [patents.google.com]
- 2. GnRH receptor activation competes at a low level with growth signaling in stably transfected human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. air.unimi.it [air.unimi.it]
- 5. pnas.org [pnas.org]
- 6. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. academic.oup.com [academic.oup.com]
- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, a potent synthetic analogue of luteinizing hormone-releasing hormone (LHRH), is widely known as goserelin (B1671991) and has been developed under the research code ICI 118630. As a GnRH agonist, it is a critical component in the therapeutic landscape for hormone-responsive cancers, such as prostate and breast cancer, and other endocrine-related disorders. This technical guide provides a comprehensive overview of the in vitro characterization of goserelin, focusing on its pharmacological properties and the methodologies used to elucidate its mechanism of action at the cellular and molecular level.
Introduction
Goserelin is a decapeptide analogue of LHRH with modifications at positions 4, 6, and 10, which confer enhanced potency and a longer duration of action compared to the native hormone. Its primary mechanism of action involves binding to and initially stimulating the gonadotropin-releasing hormone (GnRH) receptor on pituitary gonadotrophs. This initial stimulation leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration of goserelin results in the downregulation of GnRH receptors, leading to a profound suppression of gonadotropin release and a subsequent reduction in gonadal steroid production.[1][2][3] This guide details the in vitro assays and signaling pathways that underpin our understanding of goserelin's function.
Quantitative Pharmacological Data
| Parameter | Description | Expected Value Range (for potent GnRH agonists) | Reference Cell Types/Assay System |
| Binding Affinity (Ki) | The inhibition constant, representing the affinity of goserelin for the GnRH receptor. | Low nanomolar (nM) to sub-nanomolar | Radioligand binding assay using pituitary cell membranes or recombinant cells expressing the GnRH receptor. |
| IC50 (Binding) | The concentration of goserelin that inhibits 50% of the specific binding of a radiolabeled ligand. | Low nanomolar (nM) | Competitive radioligand binding assay. |
| Functional Potency (EC50) | The concentration of goserelin that produces 50% of the maximal response (e.g., LH/FSH release or second messenger production). | Low nanomolar (nM) | In vitro bioassays using primary pituitary cells or pituitary cell lines (e.g., LβT2). |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity of goserelin for the GnRH receptor.
Objective: To determine the IC50 and subsequently the Ki of goserelin for the GnRH receptor.
Materials:
-
Crude membrane preparations from GnRH receptor-expressing cells (e.g., pituitary tissue, αT3-1, or LβT2 cells).
-
Radiolabeled GnRH agonist (e.g., [125I]-Buserelin or a similar high-affinity radioligand).
-
Unlabeled goserelin (as the competitor).
-
Assay Buffer (e.g., Tris-HCl buffer containing BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize GnRH receptor-expressing cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled GnRH agonist, and increasing concentrations of unlabeled goserelin.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of goserelin. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Bioassay for LH and FSH Release
This functional assay measures the potency of goserelin in stimulating gonadotropin release from pituitary cells.
Objective: To determine the EC50 of goserelin for LH and FSH release.
Materials:
-
Primary cultures of rat or mouse anterior pituitary cells, or a suitable pituitary cell line (e.g., LβT2).
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Goserelin at various concentrations.
-
Reagents for LH and FSH quantification (e.g., ELISA kits).
Methodology:
-
Cell Culture: Culture primary pituitary cells or a pituitary cell line in multi-well plates until they form a confluent monolayer.
-
Stimulation: Replace the culture medium with fresh medium containing increasing concentrations of goserelin. Include a negative control (vehicle only) and a positive control (a known saturating concentration of a GnRH agonist).
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for hormone release.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of LH and FSH in the collected supernatants using specific and sensitive immunoassays (e.g., ELISA).
-
Data Analysis: Plot the concentration of LH and FSH released as a function of the log concentration of goserelin. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
Activation of the GnRH receptor by goserelin stimulates the Gq/11 signaling pathway, leading to the production of inositol phosphates.
Objective: To measure the goserelin-induced accumulation of inositol phosphates as a marker of GnRH receptor activation.
Materials:
-
GnRH receptor-expressing cells (e.g., CHO-K1 cells stably expressing the human GnRH receptor).
-
myo-[3H]inositol.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Goserelin at various concentrations.
-
Anion exchange chromatography columns or scintillation proximity assay (SPA) beads.
-
Scintillation counter.
Methodology:
-
Cell Labeling: Culture cells in the presence of myo-[3H]inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Stimulation: Wash the cells and pre-incubate with stimulation buffer containing LiCl. Then, stimulate the cells with increasing concentrations of goserelin for a defined time period.
-
Extraction: Terminate the stimulation and lyse the cells to extract the soluble inositol phosphates.
-
Separation: Separate the inositol phosphates from free myo-[3H]inositol using anion exchange chromatography or an SPA-based method.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the total [3H]inositol phosphate accumulation as a function of the log concentration of goserelin. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Visualizations
Goserelin, upon binding to the GnRH receptor, initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH.
Furthermore, evidence suggests potential cross-talk with other signaling pathways, such as the PI3K/AKT pathway, which may be involved in the long-term effects of goserelin on cell growth and apoptosis in certain cancer cells.
Caption: LHRH Receptor Signaling Pathway
Caption: In Vitro Characterization Workflow
Conclusion
The in vitro characterization of this compound (goserelin) is fundamental to understanding its therapeutic efficacy. Through a combination of radioligand binding assays, functional bioassays measuring gonadotropin release, and second messenger analysis, a detailed pharmacological profile can be established. This data is crucial for drug development, quality control, and for elucidating the molecular mechanisms that underpin its clinical applications in hormone-dependent diseases. While specific quantitative data in the public domain is limited, the methodologies described provide a robust framework for the comprehensive in vitro evaluation of this important LHRH agonist.
References
The Discovery and Development of LHRH Analogs: A Technical Guide for Researchers
Introduction
The discovery and subsequent development of Luteinizing Hormone-Releasing Hormone (LHRH) analogs represent a landmark achievement in endocrinology and drug development. These synthetic peptides, which modulate the hypothalamic-pituitary-gonadal axis, have become indispensable tools in both biomedical research and clinical practice. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and experimental evaluation of LHRH analogs for researchers, scientists, and drug development professionals.
The Genesis of LHRH Analogs: From Discovery to Rational Design
The journey began with the isolation and characterization of the native LHRH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) from the hypothalamus. This pivotal work, which elucidated the primary structure of the hormone responsible for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, opened the door for the rational design of synthetic analogs.[1]
Native LHRH has a very short biological half-life, limiting its therapeutic potential. This led to intensive research focused on creating modified versions with enhanced stability and potency. These efforts gave rise to two distinct classes of LHRH analogs: agonists and antagonists.
-
LHRH Agonists: These analogs are designed to be more potent and longer-lasting than native LHRH. They initially stimulate the LHRH receptors, causing a transient surge in LH and FSH, followed by receptor downregulation and desensitization. This paradoxical effect leads to a sustained suppression of gonadotropin and sex steroid production.[1][2]
-
LHRH Antagonists: These analogs competitively block the LHRH receptors, leading to an immediate and rapid inhibition of LH and FSH release without the initial stimulatory phase seen with agonists.[3]
Mechanism of Action: The LHRH Signaling Pathway
LHRH and its analogs exert their effects by binding to the LHRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrophs.[4][5] The binding of an agonist initiates a conformational change in the receptor, activating the Gq/11 protein. This triggers a downstream signaling cascade involving:
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates PLC.[4][6][7]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[8]
-
Protein Kinase C (PKC) Activation: DAG, in concert with the increased intracellular Ca2+, activates PKC.[4][8]
-
MAPK Cascade Activation: PKC, in turn, activates the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38 MAPK.[4][5][7]
This signaling cascade ultimately results in the synthesis and release of LH and FSH. LHRH antagonists, by blocking the receptor, prevent the initiation of this cascade.
Data Presentation: Comparative Analysis of LHRH Analogs
The efficacy of LHRH analogs is determined by their binding affinity for the LHRH receptor and their subsequent biological activity. The following tables summarize key quantitative data for a selection of commonly researched LHRH agonists and antagonists.
Table 1: Comparative Receptor Binding Affinities of LHRH Analogs
| Analog | Type | Target | Binding Affinity (IC50, nM) | Reference |
| [D-Trp6]LHRH | Agonist | Human breast cancer specimens | 7.45 ± 0.61 | [1] |
| AN-207 (agonist conjugate) | Agonist | Human breast cancer specimens | 6.15 ± 0.56 | [1] |
| FP-(D-Lys⁶)-GnRH | Agonist | GnRH Receptor | 2.0 | [9] |
| (D-Lys⁶)-GnRH | Agonist | GnRH Receptor | 15.8 | [9] |
| NOTA-P-(D-Lys⁶)-GnRH | Agonist | GnRH Receptor | 56.2 | [9] |
| SB-030 | Antagonist | Rat pituitary membranes | High Affinity | [10] |
| SB-077 | Antagonist | Rat pituitary membranes | High Affinity | [10] |
Table 2: In Vitro and In Vivo Efficacy of LHRH Analogs
| Analog | Type | Assay | Endpoint | Result | Reference |
| Orntide acetate | Antagonist | In vivo (rat) | Testosterone (B1683101) Suppression | <0.5 ng/mL within 6 hours | [11] |
| [N-Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]-LHRH | Antagonist | In vivo (mouse) | Testosterone Suppression | Near-castrate levels at 2 hours | [12] |
| Leuprolide acetate | Agonist | In vivo (rat) | Prostate Weight | Significant decrease at 3 and 6 weeks | [13] |
| HOE766 | Agonist | In vitro (rat Leydig cells) | Testosterone Production | Biphasic effect: initial stimulation, then inhibition | [14] |
| Degarelix | Antagonist | In vivo (human) | Testosterone Suppression | Castrate levels (<50 ng/dL) within 72 hours | [3] |
Experimental Protocols
The development and characterization of LHRH analogs rely on a suite of standardized experimental protocols. Detailed methodologies for key assays are provided below.
Solid-Phase Peptide Synthesis (SPPS) of (D-Lys6)-LH-RH
This protocol outlines the synthesis of an LHRH agonist using Fmoc chemistry.[15]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, etc.)
-
Coupling reagents: HBTU, HOBt
-
Activator: DIPEA
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor coupling completion with a ninhydrin (B49086) test.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the reverse sequence of the target peptide.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry.
-
Treat the resin with Reagent K for 2-3 hours to cleave the peptide and remove side-chain protecting groups.
-
Filter to collect the peptide solution.
-
-
Peptide Precipitation and Purification:
Radioligand Receptor Binding Assay
This assay determines the binding affinity of LHRH analogs to the LHRH receptor.[9][19]
Materials:
-
Cell membranes expressing LHRH receptors (e.g., from rat pituitary or transfected cell lines)
-
Radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]LHRH)
-
Unlabeled LHRH analog (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound. Include controls for total binding (no unlabeled compound) and non-specific binding (a high concentration of unlabeled ligand).
-
Incubation: Add the membrane preparation to each well and incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
In Vitro Bioassay: LH Release from Primary Pituitary Cells
This assay measures the ability of LHRH analogs to stimulate or inhibit LH release from primary pituitary cells.[20][21]
Materials:
-
Primary pituitary cells from rats
-
Cell culture medium (e.g., DMEM with supplements)
-
LHRH analogs (test compounds)
-
LHRH (for antagonist assays)
-
Reagents for LH enzyme-linked immunosorbent assay (ELISA)
Procedure:
-
Cell Culture: Isolate pituitary glands from rats and disperse the cells enzymatically. Culture the cells in 24-well plates until they form a monolayer.
-
Agonist Assay:
-
Wash the cells with fresh medium.
-
Add varying concentrations of the LHRH agonist to the wells.
-
Incubate for a defined period (e.g., 4 hours).
-
-
Antagonist Assay:
-
Pre-incubate the cells with varying concentrations of the LHRH antagonist.
-
Add a fixed concentration of LHRH to stimulate LH release.
-
Incubate for a defined period.
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
LH Measurement: Quantify the concentration of LH in the supernatants using a specific ELISA kit.
-
Data Analysis: Plot the LH concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Assay: Testosterone Suppression in Male Rats
This assay evaluates the in vivo efficacy of LHRH analogs in suppressing testosterone levels.[11][13]
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
LHRH analog formulation for injection
-
Vehicle control
-
Blood collection supplies
-
Testosterone ELISA or radioimmunoassay (RIA) kit
Procedure:
-
Acclimatization: Acclimate the rats to the housing conditions for at least one week.
-
Dosing: Administer the LHRH analog or vehicle control to the rats via the appropriate route (e.g., subcutaneous injection).
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 2, 6, 24 hours, and then daily or weekly).
-
Serum Preparation: Process the blood samples to obtain serum and store at -80°C.
-
Testosterone Measurement: Measure the testosterone concentration in the serum samples using a validated ELISA or RIA kit.
-
Data Analysis: Plot the serum testosterone concentration over time for each treatment group to assess the onset, magnitude, and duration of testosterone suppression.
Conclusion
The discovery and development of LHRH analogs have revolutionized the treatment of hormone-dependent diseases and provided invaluable tools for endocrinological research. The rational design of these peptides, guided by a deep understanding of their structure-activity relationships and mechanism of action, continues to be an active area of investigation. The experimental protocols and comparative data presented in this guide offer a framework for the synthesis, characterization, and evaluation of novel LHRH analogs, paving the way for future innovations in this critical field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. KEGG PATHWAY: map04912 [genome.jp]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the concurrent LHRH antagonist administration with a LHRH superagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Administration of an LHRH-antagonist to male mice: effects on in vivo secretion of hormones and on the growth of a transplantable human prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KoreaMed [koreamed.org]
- 14. Biphasic effect of gonadotropin-releasing hormone and its agonist analog (HOE766) on in vitro testosterone production by purified rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Gonadal steroid modulation of LHRH-stimulated LH secretion by pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ias.ac.in [ias.ac.in]
Methodological & Application
Application Notes and Protocols for (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH is a potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Due to its structural similarity to the widely studied GnRH agonist Goserelin ((D-Ser(tBu)6,Azagly10)-LHRH), it is anticipated to exhibit comparable biological activity.[1][2][3] These agonists are critical tools in reproductive medicine and oncology.[4][5][6][7]
Initially, GnRH agonists like this compound stimulate the GnRH receptors on pituitary gonadotroph cells, leading to a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[6] However, continuous administration results in the downregulation and desensitization of these receptors.[8] This sustained action paradoxically suppresses gonadotropin release, leading to a significant reduction in the production of sex steroids such as estrogen and testosterone.[4][5] This "chemical castration" effect is the cornerstone of its therapeutic applications in hormone-sensitive cancers like prostate and breast cancer.[6][7]
Beyond the pituitary, GnRH receptors are also expressed on various cancer cell lines, including breast (MCF-7), prostate (LNCaP), and ovarian (SKOV3, A2780) cancers.[8] The activation of these receptors by agonists such as this compound can directly inhibit cell proliferation and induce apoptosis, indicating a direct anti-tumor effect independent of systemic hormone deprivation.[8]
These application notes provide a comprehensive guide for the use of this compound in cell culture, with protocols for key experiments to characterize its biological activity. Given the limited direct data on this specific analog, the provided quantitative data and protocols are largely based on its close structural analog, Goserelin.
Data Presentation
The following table summarizes the quantitative data for the biological activity of Goserelin, which can be used as a reference for planning experiments with this compound.
| Parameter | Cell Line | Value | Assay Type | Reference |
| IC50 (Cell Viability) | MCF-7 | 120.1 µg/mL | Cytotoxicity Assay | |
| Effective Concentration | SKOV3, A2780 | 10⁻⁴ mol/L | Apoptosis Induction |
Signaling Pathway
The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. In pituitary cells, the receptor is primarily coupled to Gαq/11, activating Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11] This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), ultimately leading to gonadotropin release.[9][11] In cancer cells, the signaling can be more complex, often involving Gαi proteins and modulating pathways like the PI3K/AKT/FOXO1 axis to induce apoptosis.[8]
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro activity of this compound.
Experimental Workflow
A typical workflow for evaluating the in vitro effects of a new compound like this compound involves a series of assays to determine its impact on cell viability, apoptosis, and specific signaling pathways.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells and to calculate the IC50 value.
Materials:
-
GnRH receptor-expressing cancer cell line (e.g., MCF-7, LNCaP)
-
Complete culture medium
-
This compound stock solution (in sterile DMSO or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10⁻¹² M to 10⁻⁵ M.
-
Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce intracellular calcium release.
Materials:
-
GnRH receptor-expressing cells (e.g., αT3-1 or transfected HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
Fluorescence microplate reader with an injection system or fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBS.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells twice with HBS to remove excess dye.
-
Add 100 µL of HBS to each well and incubate for 30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of this compound to achieve the desired final concentration and continue recording fluorescence for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline (F/F₀).
-
Generate a dose-response curve to determine the EC50 value.
-
Hormone Secretion Assay (e.g., Progesterone)
Objective: To assess the effect of this compound on hormone secretion in responsive cells.
Materials:
-
Hormone-secreting cell line (e.g., ovarian or adrenal cells)
-
Culture medium
-
This compound
-
Hormone ELISA kit (e.g., Progesterone ELISA Kit)
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to near confluence in appropriate multi-well plates.
-
Wash the cells with serum-free medium.
-
Treat the cells with various concentrations of this compound in serum-free medium for a specified time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge to remove any cellular debris.
-
-
Hormone Quantification:
-
Measure the concentration of the hormone (e.g., progesterone) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the hormone standards provided in the kit.
-
Calculate the hormone concentration in each sample.
-
Plot the hormone concentration against the concentration of this compound to determine the effect on hormone secretion.
-
References
- 1. Facebook [cancer.gov]
- 2. (D-Ser(tBu)⁶,Azagly¹⁰)-LHRH | CymitQuimica [cymitquimica.com]
- 3. Goserelin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Goserelin (Zoladex) | Breast Cancer Now [breastcancernow.org]
- 6. Goserelin Acetate - NCI [cancer.gov]
- 7. Zoladex (goserelin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. KEGG PATHWAY: map04912 [genome.jp]
Application Notes and Protocols for (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, a potent synthetic analogue of Luteinizing Hormone-Releasing Hormone (LHRH), is a critical tool in preclinical research for studying hormone-dependent diseases. Also widely known by its generic name Goserelin (B1671991) and under the trade name Zoladex®, this LHRH agonist is instrumental in creating models of hormonal suppression for indications such as prostate cancer, breast cancer, and endometriosis.[1][2] This document provides detailed application notes and standardized protocols for the effective use of this compound in in vivo animal studies.
Chemical Properties and Mechanism of Action
This compound is a decapeptide analogue of LHRH with specific amino acid substitutions that confer a longer half-life and increased potency compared to the native hormone.
Chemical Structure: Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2
Mechanism of Action: As an LHRH agonist, this compound initially stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4] This can lead to a transient surge in testosterone (B1683101) or estrogen levels. However, continuous administration leads to the downregulation and desensitization of pituitary GnRH receptors.[1][5] This sustained action ultimately suppresses the secretion of LH and FSH, inducing a state of chemical castration by significantly reducing testosterone and estradiol (B170435) levels.[3][4][6][7]
Signaling Pathways
The primary mechanism of this compound involves the disruption of the normal pulsatile signaling of the Hypothalamic-Pituitary-Gonadal (HPG) axis. In addition to its effects on the pituitary, LHRH receptors have been identified on various cancer cells, suggesting a potential for direct anti-tumor effects.
Caption: Hypothalamic-Pituitary-Gonadal Axis and LHRH Agonist Intervention.
Caption: Direct Signaling Pathway in Prostate Cancer Cells.
Data Presentation
Pharmacokinetic Parameters in Rats
The following table summarizes the pharmacokinetic parameters of different formulations of Goserelin Acetate (B1210297) in male rats.
| Formulation | Dose (mg/kg) | Administration | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | Reference |
| Microspheres (LY01005) | 1.80 | Intramuscular | 15.46 | 0.5 | 216.00 | [8] |
| Implant (Zoladex®) | 1.80 | Subcutaneous | 13.97 | 0.5 | 213.84 | [8] |
| Sustained-Release Implant | 0.3 mg/rat | Subcutaneous | 3.7 ± 0.3 | - | 770 ± 96 (µg·L⁻¹·h) | [9][10] |
| Sustained-Release Implant | 0.6 mg/rat | Subcutaneous | 6.8 ± 2.2 | - | 1534 ± 299 (µg·L⁻¹·h) | [9][10] |
| Sustained-Release Implant | 1.2 mg/rat | Subcutaneous | 17.6 ± 5.4 | - | 3233 ± 777 (µg·L⁻¹·h) | [9][10] |
Pharmacodynamic Effects in Rats
This table illustrates the testosterone suppression achieved with Goserelin Acetate in male rats.
| Formulation | Dose (mg/kg) | Administration | Time to Castration Level (<50 ng/dL) | Duration of Suppression | Reference |
| Microspheres (LY01005) | 1.44 | Intramuscular | ~ Day 4 | Maintained until Day 35 | [8] |
| Implant (Zoladex®) | 1.44 | Subcutaneous | ~ Day 4 | Testosterone levels began to rise after Day 21 | [8] |
| Sustained-Release Implant | 0.6 - 1.2 mg/rat | Subcutaneous | Day 4 | Maintained for 28-35 days | [9][10] |
Experimental Protocols
Protocol 1: Subcutaneous Implantation of Goserelin Acetate (Zoladex®) in Rodents
This protocol provides a general guideline for the administration of the commercially available Zoladex® implant.
Materials:
-
Zoladex® pre-filled syringe with implant
-
Local anesthetic (optional, e.g., lidocaine (B1675312) cream)
-
Sterile swabs
-
70% ethanol
-
Wound clips or surgical glue
Procedure:
-
Animal Preparation: Anesthetize the animal (rat or mouse) using an approved institutional protocol. Shave the fur from the dorsal interscapular region and sterilize the skin.
-
Incision: Make a small transverse incision (approximately 5-10 mm) through the skin.
-
Pocket Formation: Insert blunt-ended forceps into the incision and gently open and close them to create a subcutaneous pocket.
-
Implant Insertion: Using sterile forceps, insert the Goserelin Acetate implant into the subcutaneous pocket, ensuring it is positioned away from the incision.
-
Wound Closure: Close the skin incision with wound clips or surgical glue.[8]
-
Post-Implantation Care: Monitor the animal for any signs of infection or irritation at the implantation site.
Protocol 2: Intramuscular Injection of Goserelin Acetate Extended-Release Microspheres in Rats
This protocol is based on studies using an extended-release microsphere formulation.
Materials:
-
Goserelin Acetate extended-release microspheres
-
Sterile diluent (e.g., 1% sodium carboxymethylcellulose)
-
Sterile syringes and needles (21-gauge recommended)
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week.
-
Dosage Calculation: Calculate the required dose based on the individual animal's body weight.
-
Reconstitution: Reconstitute the microspheres with the sterile diluent immediately before injection, ensuring a homogenous suspension.
-
Injection: Anesthetize the rat. Disinfect the injection site on the hind limb. Administer the suspension via intramuscular injection into the thigh muscle.[11]
-
Post-Injection Monitoring: Monitor for adverse reactions. For pharmacokinetic studies, collect blood samples at predetermined time points.
Protocol 3: Induction of an Endometriosis Model in Rats and Treatment
This protocol describes the surgical induction of endometriosis and subsequent treatment with a GnRH agonist.
Procedure:
-
Donor Animal: Anesthetize a female Sprague-Dawley rat. Excise a uterine horn and place it in sterile PBS.
-
Tissue Preparation: Open the uterine horn longitudinally and cut it into small fragments (e.g., 2x2 mm).
-
Recipient Animal: Anesthetize the recipient rat and make a small ventral midline incision.
-
Implantation: Suture the uterine fragments to the peritoneal wall.
-
Wound Closure: Close the incision in two layers.
-
Lesion Establishment: Allow 2-4 weeks for the endometriotic lesions to establish.
-
Treatment Initiation: Administer this compound as per Protocol 1 or 2. A study using the GnRH agonist leuprolide in a rat endometriosis model administered it at 1mg/kg subcutaneously every 4 weeks.[12]
-
Efficacy Assessment: At the end of the treatment period (typically 4-8 weeks), euthanize the animals and excise the lesions to measure their size and weight.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo animal study investigating the efficacy of this compound in a prostate cancer xenograft model.
References
- 1. Goserelin - Wikipedia [en.wikipedia.org]
- 2. Zoladex, Zoladex LA (goserelin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Frontiers | Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics and pharmacodynamics of sustained-release implant of goserelin in rats [cjpt.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. clinsurggroup.us [clinsurggroup.us]
Application Notes and Protocols for (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH is a synthetic analogue of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] LHRH analogues are crucial research tools and therapeutic agents that act on the pituitary gland to modulate the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis. As an agonist, this compound is expected to initially stimulate the release of LH and FSH, followed by a paradoxical downregulation and desensitization of the pituitary GnRH receptors with chronic administration. This dual effect makes it a valuable compound for studying reproductive endocrinology, developing novel therapies for hormone-dependent cancers, and investigating the role of the hypothalamic-pituitary-gonadal (HPG) axis in various physiological and pathophysiological processes.
These application notes provide a comprehensive guide for the use of this compound in mouse models, including detailed protocols for dosing calculations, preparation, and administration, as well as an overview of potential applications and the underlying signaling pathway.
Quantitative Data Summary
Table 1: LHRH Agonist Dosing in Mice
| LHRH Agonist | Mouse Strain | Dose | Administration Route | Application | Reference |
| Leuprolide | C57BL/6J | 20 µ g/mouse/day | Subcutaneous | Puberty suppression model | [2] |
| Fertirelin | BALB/c | 20 mg/kg | Intramuscular | Superovulation induction | [3] |
| Buserelin | Swiss Porton | 1000 µg/kg/day | Not specified | Antifertility effects | [4] |
| GHRH Agonist MR409 | Nude | 5 µ g/day | Subcutaneous | Cancer growth inhibition | [5] |
Table 2: LHRH Agonist Dosing in Rats
| LHRH Agonist | Rat Strain | Dose | Administration Route | Application | Reference |
| [D-Trp6,Des-Gly10]LHRH-N-ethylamide | Not specified | Not specified | Not specified | Age-associated thymus decline | [6] |
| Leuprolide Acetate | Not specified | 1.35 mg/rat | Subcutaneous | Pharmacokinetics | [7] |
| LHRH Agonist | Long-Evans | 50 µ g/rat | Subcutaneous | Estrus synchronization | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Reconstitution: Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Calculate the required volume of sterile saline or PBS to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Add the calculated volume of solvent to the vial.
-
Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Dilution: Prepare working solutions by diluting the stock solution with sterile saline or PBS to the final desired concentration for injection. For example, to achieve a dose of 20 µg in a 100 µL injection volume, the working solution concentration should be 0.2 mg/mL.
-
Store the stock solution and any unused working solutions at -20°C or below in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Administration of this compound to Mice
Materials:
-
Prepared this compound solution
-
Appropriate mouse strain, age, and sex for the study
-
Sterile insulin (B600854) syringes (or similar) with a 27-30 gauge needle
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling: Acclimatize mice to the experimental conditions. Handle mice gently to minimize stress.
-
Dose Calculation: Weigh each mouse accurately before administration. Calculate the injection volume based on the desired dose (e.g., in µg/kg or µ g/mouse ) and the concentration of the working solution.
-
Administration Route:
-
Subcutaneous (SC) Injection:
-
Gently lift the loose skin on the back of the neck or flank to form a tent.
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Inject the calculated volume of the solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Intraperitoneal (IP) Injection:
-
Securely restrain the mouse, tilting it slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution once the needle has penetrated the peritoneal wall.
-
-
-
Post-Administration Monitoring: Observe the mice for any immediate adverse reactions. Monitor the animals according to the specific experimental timeline and endpoints.
Protocol 3: Dose-Response Study Design
To determine the optimal dose of this compound for a specific biological effect, a dose-response study is recommended.
-
Group Allocation: Divide mice into several groups (e.g., n=5-10 per group). Include a vehicle control group (receiving only the saline or PBS).
-
Dose Selection: Based on the data from analogous compounds (Tables 1 & 2), select a range of doses. For example, a starting range could be 1, 10, 50, and 100 µg/kg.
-
Administration: Administer the selected doses and vehicle control according to Protocol 2.
-
Endpoint Measurement: At predetermined time points, measure the relevant biological endpoints. These could include:
-
Serum levels of LH, FSH, and testosterone.
-
Organ weights (e.g., testes, uterus).
-
Histological analysis of reproductive tissues.
-
Behavioral assessments.
-
Tumor volume in cancer models.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify the effective dose (ED50) or the optimal dose for the desired effect.
Visualizations
Caption: Experimental workflow for the preparation and administration of this compound in mice.
Caption: Generalized signaling pathway for LHRH agonists in pituitary gonadotrophs.
Disclaimer: The provided protocols and dosing information are intended for guidance in a research setting. It is imperative to consult relevant literature and institutional guidelines (e.g., IACUC) before conducting any animal experiments. The optimal dosage and protocol may vary depending on the specific mouse strain, age, sex, and experimental objectives. A pilot dose-response study is strongly recommended to determine the most effective dose for your specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Behavioral and neurobiological effects of GnRH agonist treatment in mice-potential implications for puberty suppression in transgender individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a GnRH agonist on oocyte number and maturation in mice superovulated with eCG and hCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifertility effects of an LHRH agonist in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Luteinizing hormone-releasing hormone (LHRH) agonist restoration of age-associated decline of thymus weight, thymic LHRH receptors, and thymocyte proliferative capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlled release of LHRH agonist, leuprolide acetate, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of Luteinizing Hormone Releasing Hormone Agonist for Synchronization of Estrus and Generation of Pseudopregnancy for Embryo Transfer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reconstitution and Handling of Lyophilized LHRH Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH) peptides and their analogs are crucial in various research and clinical applications, including cancer therapy, reproductive medicine, and endocrinological studies. Lyophilization is a common method for preserving the stability of these peptides. However, improper reconstitution and handling can lead to loss of biological activity, aggregation, and inaccurate experimental results. These application notes provide detailed protocols for the proper reconstitution, handling, and characterization of lyophilized LHRH peptides to ensure their optimal performance in downstream applications.
Reconstitution of Lyophilized LHRH Peptides
The primary goal of reconstitution is to dissolve the lyophilized peptide in a suitable solvent without compromising its structure and biological activity. The choice of solvent and reconstitution conditions are critical.
Recommended Solvents and Buffers
The solubility of LHRH peptides can vary depending on their amino acid sequence. It is crucial to consult the manufacturer's datasheet for specific recommendations.
Table 1: Recommended Solvents and Buffers for LHRH Peptide Reconstitution
| Solvent/Buffer | Concentration | Recommended Use | Notes |
| Sterile, distilled water | N/A | Primary choice for most LHRH peptides. | Always use high-purity water (e.g., WFI or Milli-Q). |
| Acetic Acid | 0.1% - 1% (v/v) in sterile water | For basic peptides that are poorly soluble in neutral water. | Volatile and can be removed by lyophilization if necessary. |
| Phosphate-Buffered Saline (PBS) | 1X (pH 7.4) | For peptides intended for in vivo or cell-based assays. | Ensure compatibility with downstream applications as phosphate (B84403) may interfere with certain assays. |
| Acetonitrile (B52724) (ACN) | 10-30% in sterile water | For highly hydrophobic peptides. | ACN is a common solvent for HPLC and can be suitable for preparing stock solutions. |
Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the peptide's stability.
-
Solvent Addition: Gently tap the vial to ensure all the lyophilized powder is at the bottom. Carefully uncap the vial and add the recommended solvent slowly down the side of the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation or degradation. If the peptide does not dissolve completely, sonication in a water bath for a few minutes may be helpful.
-
Concentration Calculation: Refer to the manufacturer's certificate of analysis for the exact peptide content to calculate the final concentration accurately.
Storage and Stability of Reconstituted LHRH Peptides
Proper storage is essential to maintain the integrity of the reconstituted peptide solution.
Table 2: Storage Recommendations for Reconstituted LHRH Peptides
| Storage Condition | Temperature | Duration | Notes |
| Short-term | 2-8°C | Up to 1 week | Ideal for immediate use. |
| Long-term | -20°C or -80°C | Several months to years | Aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles. |
Note: Avoid repeated freeze-thaw cycles as they can lead to peptide degradation and aggregation.
Experimental Protocols
Purity and Integrity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a reconstituted LHRH peptide.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the reconstituted LHRH peptide in a suitable solvent (e.g., 20% acetonitrile in water).
-
HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Analysis: The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.
In Vitro Bioactivity Assay: LHRH-induced LH Release in a Pituitary Cell Line (e.g., LβT2 cells)
This protocol describes a cell-based assay to determine the biological activity of a reconstituted LHRH peptide.
Methodology:
-
Cell Culture: Culture LβT2 cells in a suitable medium (e.g., DMEM with 10% FBS) in a 24-well plate until they reach 80-90% confluency.
-
Starvation: Serum-starve the cells for 4-6 hours prior to treatment.
-
Peptide Treatment: Prepare serial dilutions of the reconstituted LHRH peptide in serum-free medium. Add the peptide solutions to the cells and incubate for 4 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LH Quantification: Measure the concentration of luteinizing hormone (LH) in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the LH concentration against the LHRH peptide concentration to generate a dose-response curve and determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: LHRH peptide signaling pathway in pituitary gonadotrophs.
Caption: General experimental workflow for LHRH peptide handling.
Application Notes and Protocols: GnRH Agonist Treatment in Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gonadotropin-releasing hormone (GnRH) agonists are a cornerstone in the management of prostate cancer. Initially, they cause a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in testosterone (B1683101). However, continuous administration leads to downregulation of GnRH receptors in the pituitary gland, resulting in a sustained suppression of gonadotropin release and subsequent reduction of testosterone to castration levels.[1] Beyond this systemic effect, GnRH agonists have been shown to exert direct effects on prostate cancer cells, including both androgen-sensitive (e.g., LNCaP) and androgen-independent (e.g., DU145, PC3) cell lines.[2][3] These direct effects involve the inhibition of cell proliferation and the induction of apoptosis, mediated by specific intracellular signaling pathways.[3][4]
These application notes provide an overview of the cellular effects of GnRH agonists on prostate cancer cell lines and detailed protocols for key in vitro assays to study these effects.
Data Presentation
Table 1: Effects of GnRH Agonists on Cell Proliferation in Prostate Cancer Cell Lines
| Cell Line | GnRH Agonist | Concentration | Incubation Time | Effect on Proliferation | Reference |
| LNCaP | Triptorelin | 10⁻⁴ M | - | 25-65% inhibition | [5] |
| LNCaP | Triptorelin | 10⁻⁷ M | - | 42% stimulation | [5] |
| DU145 | Leuprolide | - | - | Inhibition | [4] |
| PC3 | Leuprolide | - | - | Inhibition | [4] |
| LN229 (Glioblastoma) | Goserelin | 10⁻⁶ M | - | 48.2% inhibition | [6] |
Table 2: Effects of GnRH Agonists on Apoptosis-Related Protein Expression in Prostate Cancer Cell Lines
| Cell Line | GnRH Agonist | Treatment Conditions | Protein | Change in Expression | Reference |
| LNCaP | Leuprolide Acetate (B1210297) | 10⁻¹¹ M or 10⁻⁶ M, 48h | E-cadherin | Up-regulated (up to 26-30%) | [7] |
| LNCaP | Leuprolide Acetate | - | β-catenin | Enhanced (up to 18%) | [7] |
| LNCaP | Leuprolide Acetate | - | γ-catenin | Enhanced (up to 40%) | [7] |
| PC-3 | Leuprolide Acetate | 24h | c-met | Down-regulated (up to 28%) | [7] |
| DU145 | GnRH Agonists | - | Bax | Increased | [8] |
| DU145 | GnRH Agonists | - | p53 | Phosphorylation (activation) | [9] |
| PC-3 | GnRH Agonists | - | Bax | No change | [9] |
Signaling Pathways
GnRH agonists exert their direct anti-tumor effects on prostate cancer cells through the activation of GnRH receptors (GnRH-R) expressed on the cancer cells themselves. This activation triggers intracellular signaling cascades that are distinct from those in the pituitary. In prostate cancer cells, the GnRH-R is primarily coupled to a Gαi protein, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] This initial event subsequently modulates downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (p38MAPK, JNK, and ERK) and the PI3K/Akt pathway, ultimately leading to cell cycle arrest and apoptosis.[3]
Caption: GnRH agonist signaling cascade in prostate cancer cells.
Experimental Workflows
A typical workflow for investigating the effects of GnRH agonists on prostate cancer cell lines involves several key experimental stages, from initial cell culture and treatment to endpoint assays for proliferation, apoptosis, and molecular analysis.
Caption: Experimental workflow for in vitro studies.
Experimental Protocols
Cell Culture and GnRH Agonist Treatment
-
Cell Lines:
-
LNCaP (androgen-sensitive)
-
DU145 (androgen-independent, p53-positive)
-
PC3 (androgen-independent, p53-null)
-
-
Culture Medium:
-
RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
GnRH Agonist Preparation:
-
Prepare stock solutions of GnRH agonists (e.g., Leuprolide Acetate, Goserelin) in sterile DMSO or PBS.
-
Further dilute to desired concentrations in culture medium immediately before use.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein/RNA extraction).
-
Allow cells to adhere and reach desired confluency (typically 60-70%).
-
Replace the medium with fresh medium containing the GnRH agonist at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest drug concentration).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with GnRH agonist as described above.
-
At the end of the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Reagents:
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
TdT reaction buffer.
-
TdT enzyme.
-
Labeled dUTP (e.g., Br-dUTP, FITC-dUTP).
-
Staining buffer.
-
(Optional) Counterstain (e.g., DAPI, Propidium Iodide).
-
-
Procedure (for adherent cells):
-
Culture and treat cells on coverslips in a multi-well plate.
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 5-15 minutes on ice.
-
Wash with PBS.
-
Equilibrate cells with TdT reaction buffer.
-
Incubate cells with the TdT reaction cocktail (containing TdT enzyme and labeled dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Stop the reaction by washing with PBS.
-
(If using an indirect method) Incubate with a detection reagent (e.g., fluorescently labeled anti-BrdU antibody).
-
Counterstain nuclei with DAPI or Propidium Iodide.
-
Mount coverslips on microscope slides.
-
Visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-GnRH-R, anti-Bax, anti-Bcl-2, anti-p53, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Lyse treated cells with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific messenger RNA (mRNA), such as that for Prostate-Specific Antigen (PSA).
-
Reagents:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan master mix.
-
Gene-specific primers (e.g., for PSA and a housekeeping gene like GAPDH).
-
-
Procedure:
-
Extract total RNA from treated cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using the cDNA, SYBR Green/TaqMan master mix, and gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.
-
References
- 1. Antiproliferative effect of leuprorelin acetate, alone or combined with tamoxifen or medroxyprogesterone acetate, on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. GnRH agonists and antagonists decrease the metastatic progression of human prostate cancer cell lines by inhibiting the plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative proteomic analysis of GnRH agonist treated GBM cell line LN229 revealed regulatory proteins inhibiting cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leuprorelin acetate affects adhesion molecule expression in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gonadotropin-Releasing Hormone Agonists Sensitize, and Resensitize, Prostate Cancer Cells to Docetaxel in a p53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gonadotropin-releasing hormone agonists sensitize, and resensitize, prostate cancer cells to docetaxel in a p53-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pituitary Desensitization Using (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin (B1671991), is a potent synthetic analog of luteinizing hormone-releasing hormone (LHRH). As a GnRH agonist, Goserelin is a critical tool for studying the mechanisms of pituitary desensitization. Its prolonged and potent action on the gonadotropin-releasing hormone (GnRH) receptor makes it an ideal compound for inducing a state of pituitary refractoriness, which is therapeutically relevant in various hormone-dependent pathologies.
These application notes provide a comprehensive guide for researchers utilizing Goserelin to investigate pituitary desensitization. Included are the mechanism of action, quantitative data, detailed experimental protocols for both in vitro and in vivo models, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
Goserelin exerts a biphasic effect on the pituitary gonadotroph cells.[1][2][3]
-
Initial Stimulation (Flare-Up Effect): Upon initial administration, Goserelin binds to and activates GnRH receptors on pituitary gonadotrophs. This leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4] This initial stimulatory phase typically lasts for the first few days of treatment.[4]
-
Desensitization and Downregulation: Continuous or prolonged exposure to Goserelin leads to a profound desensitization of the pituitary. This is a multi-faceted process involving:
This sustained action ultimately results in a significant reduction of LH and FSH secretion, leading to a state of chemical castration by suppressing gonadal steroid production (testosterone in males and estrogen in females).[1][2][3]
Quantitative Data
The following table summarizes the available quantitative data for Goserelin and its effects on the pituitary-gonadal axis.
| Parameter | Species | Value/Effect | Reference |
| Receptor Binding | |||
| GnRH Receptor | Human | Agonist | [6] |
| In Vivo Efficacy | |||
| LH Suppression | Humans (males) | Reduction to castration levels | [7] |
| FSH Suppression | Humans (males) | Significant reduction | [7] |
| Testosterone (B1683101) Suppression | Humans (males) | Reduction to castration levels | [7] |
| Estradiol (B170435) Suppression | Dogs (females) | Decreased circulating levels | [8] |
| Time to Desensitization | Humans | 2-3 weeks with long protocols | [9] |
| Hormone Level Changes (Precocious Puberty Treatment) | |||
| Peak LH after GnRH challenge (at 12 weeks) | Children | Suppressed to 0.9 IU/l (de novo group) | [10] |
| Peak FSH after GnRH challenge (at 12 weeks) | Children | Suppressed to 0.8 IU/l (de novo group) | [10] |
Signaling Pathways
Prolonged activation of the GnRH receptor by Goserelin leads to the desensitization of downstream signaling pathways. While the initial stimulation activates Gq/11, leading to PLC activation and subsequent calcium mobilization and PKC activation, chronic stimulation results in the downregulation of these pathways. In some cell types, GnRH receptor signaling can also involve the PI3K/Akt and MAPK/ERK pathways.
Caption: Goserelin signaling pathway in pituitary gonadotrophs.
Experimental Protocols
In Vitro Pituitary Desensitization Assay
This protocol describes the induction of desensitization in primary rat pituitary cell cultures using Goserelin.
1. Primary Rat Pituitary Cell Culture
-
Materials:
-
Procedure:
-
Aseptically dissect anterior pituitary glands from rats.
-
Mince the tissue and enzymatically dissociate the cells according to standard protocols.[12]
-
Plate the dispersed cells onto poly-L-lysine coated plates at a suitable density (e.g., 1 x 10^6 cells/well in a 12-well plate).[12]
-
Culture the cells at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for attachment and recovery.[12]
-
2. Desensitization Induction
-
Materials:
-
Goserelin stock solution (dissolved in sterile water or appropriate buffer).
-
Serum-free culture medium.
-
-
Procedure:
-
After the initial culture period, replace the medium with serum-free medium and starve the cells for a defined period (e.g., 2-4 hours).
-
To induce desensitization, treat the cells with a continuous infusion of Goserelin at a concentration known to cause desensitization (e.g., 10⁻⁷ M).[13] A dose-response curve should be established to determine the optimal concentration.
-
Incubate the cells with Goserelin for various time points (e.g., 6, 12, 24, 48 hours) to establish a timeline for desensitization.
-
Include a vehicle control group (treated with the same volume of vehicle used to dissolve Goserelin).
-
3. Assessment of Desensitization
-
Procedure:
-
After the desensitization period, wash the cells with fresh serum-free medium to remove residual Goserelin.
-
Challenge the cells with a stimulatory dose of Goserelin or native GnRH (e.g., 10⁻⁹ M) for a short period (e.g., 2-4 hours).
-
Collect the culture supernatant for hormone analysis.
-
Measure the concentration of LH and FSH in the supernatant using specific ELISA kits.
-
Desensitization is confirmed by a blunted or absent LH and FSH response to the acute GnRH challenge in the Goserelin-pretreated cells compared to the vehicle-treated control cells.
-
Caption: In Vitro Pituitary Desensitization Workflow.
In Vivo Pituitary Desensitization in Rodents
This protocol outlines the induction of pituitary desensitization in rats using Goserelin.
1. Animal Model and Housing
-
Species: Adult male or female Sprague-Dawley or Wistar rats.[3][12]
-
Housing: House animals under standard conditions with a 12:12 hour light-dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least one week.[2]
2. Goserelin Administration
-
Formulations:
-
Procedure:
-
Anesthetize the animal according to your institution's approved protocol.
-
For subcutaneous implantation, shave a small area of fur on the anterior abdominal wall and disinfect the skin. Pinch the skin and insert the needle subcutaneously at a 30-45 degree angle, then fully depress the plunger to deposit the implant.[2]
-
For intramuscular injection, disinfect the injection site on the thigh muscle and administer the reconstituted microsphere suspension.[2]
-
The dose and frequency of administration will depend on the formulation and the desired duration of suppression. For example, a 3.6 mg implant is typically effective for 28 days.[14]
-
3. Assessment of Pituitary Desensitization
-
Blood Sampling:
-
Collect blood samples at baseline (before treatment) and at various time points after Goserelin administration (e.g., daily for the first week, then weekly).
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Process blood to obtain serum or plasma and store at -20°C or -80°C until analysis.[15][16]
-
-
Hormone Analysis:
-
Confirmation of Desensitization:
-
An initial surge in LH and FSH will be observed in the first few days, followed by a progressive decline to and maintenance at basal or sub-basal levels.
-
Testosterone or estradiol levels will correspondingly decrease to castration levels.
-
To confirm pituitary refractoriness, a GnRH challenge test can be performed. Administer a bolus of GnRH to Goserelin-treated and control animals and measure the LH and FSH response. A blunted or absent response in the Goserelin group indicates desensitization.
-
Caption: In Vivo Pituitary Desensitization Workflow.
Conclusion
This compound (Goserelin) is a powerful tool for inducing and studying pituitary desensitization. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at elucidating the complex molecular mechanisms underlying this important physiological and pharmacological phenomenon. Careful consideration of the experimental model, dosage, and endpoints will ensure the generation of robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cuaj.ca [cuaj.ca]
- 5. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pituitary hyperplasia after goserelin (LHRH-analogue) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Gonadotropin releasing hormone agonist protocols for pituitary desensitization in in vitro fertilization and gamete intrafallopian transfer cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of puberty with long-acting goserelin (Zoladex-LA): effect on gonadotrophin response to GnRH in the first treatment cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms involved in the pituitary desensitization induced by gonadotropin-releasing hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of Long-Acting GnRH Agonists in Premenopausal Breast Cancer Patients: Survivorship Challenges and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.elabscience.com [file.elabscience.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Study of GnRH Receptor Downregulation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Gonadotropin-Releasing Hormone (GnRH) receptor (GnRHR), a G-protein coupled receptor (GPCR), is a critical regulator of the reproductive system.[1][2] Upon binding to GnRH, it primarily couples to Gαq/11 proteins, activating the phospholipase C (PLC) pathway, which leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from pituitary gonadotropes.[2][3][4] Continuous or prolonged exposure to GnRH agonists leads to a state of desensitization and a reduction in receptor numbers, a phenomenon known as downregulation. This process is fundamental to the clinical utility of GnRH agonists in treating hormone-dependent diseases like prostate cancer, endometriosis, and uterine fibroids.[5] Understanding the molecular mechanisms of GnRHR downregulation is crucial for developing novel therapeutics.
These application notes provide detailed protocols for key experiments used to investigate the mechanisms of GnRHR downregulation, including receptor binding, internalization, and changes in gene and protein expression.
Key Concepts: GnRH Receptor Signaling and Downregulation
GnRHR downregulation is a multi-step process involving receptor desensitization, internalization, and reduced synthesis.
-
Desensitization: Initial, rapid loss of responsiveness, which can occur even without receptor internalization, involves the uncoupling of the receptor from its G-protein.[6][7][8]
-
Internalization: Following prolonged agonist binding, the receptor is internalized from the plasma membrane into endocytic vesicles. This process for the mammalian GnRHR is notably slow and occurs via a dynamin-dependent pathway, but appears to be independent of β-arrestin, a common mediator for many other GPCRs.[9][10]
-
Post-Internalization Trafficking: Once inside the cell, the receptor can be either recycled back to the cell surface or targeted to lysosomes for degradation.
-
Transcriptional Regulation: Long-term agonist exposure leads to a decrease in the transcription of the GnRHR gene, further reducing the total cellular receptor population.[11][12] This transcriptional downregulation is mediated, in part, by the Protein Kinase C (PKC) pathway and the transcription factor AP-1.[11]
Signaling Pathway Diagram
The following diagram illustrates the key events in GnRH receptor activation, signaling, and subsequent downregulation.
Experimental Design and Workflow
A typical study investigating GnRHR downregulation involves treating a suitable cell model with a GnRH agonist over a time course, followed by a battery of assays to quantify changes at the receptor, protein, and mRNA levels.
Experimental Workflow Diagram
Application Note 1: Quantifying GnRH Receptor Number and Affinity
Objective: To determine the total number of functional GnRH receptors (Bmax) and their binding affinity (Kd) on the cell surface following agonist treatment. A decrease in Bmax is a direct measure of receptor downregulation.
Protocol: Radioligand Binding Assay (Saturation)
This protocol is adapted for a 24-well plate format using a pituitary gonadotrope cell line like αT3-1.
Materials:
-
αT3-1 cells
-
24-well cell culture plates
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin)
-
Unlabeled GnRH agonist (for non-specific binding)
-
Binding Buffer: DMEM with 0.1% BSA
-
Wash Buffer: Ice-cold PBS
-
Lysis Buffer: 1N NaOH
-
Gamma counter
Procedure:
-
Cell Seeding: Seed αT3-1 cells in 24-well plates and grow to 80-90% confluency.
-
Agonist Pre-treatment: Treat cells with the desired concentration of unlabeled GnRH agonist (e.g., 100 nM) for various time points (e.g., 0, 2, 8, 24 hours) to induce downregulation. Include a vehicle-only control.
-
Washing: After treatment, wash the cells twice with ice-cold PBS to remove the treatment agonist.
-
Binding Reaction:
-
Prepare serial dilutions of the radiolabeled GnRH agonist in binding buffer (e.g., 0.05 to 5 nM).
-
For each concentration of radioligand, prepare a parallel set of wells for determining non-specific binding by adding a large excess of unlabeled agonist (e.g., 1 µM).
-
Add 250 µL of the appropriate radioligand solution to each well.
-
-
Incubation: Incubate the plates at 4°C for 3-4 hours with gentle agitation to reach equilibrium.
-
Washing: Aspirate the binding solution and wash the cells three times with 1 mL of ice-cold PBS to remove unbound radioligand.
-
Cell Lysis: Add 500 µL of 1N NaOH to each well and incubate for 20 minutes to lyse the cells and solubilize the bound radioactivity.
-
Counting: Transfer the lysate from each well to a gamma counter tube and measure the radioactivity (counts per minute, CPM).
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot Specific Binding vs. Radioligand Concentration.
-
Use non-linear regression (one-site specific binding) to calculate Bmax (maximum binding sites) and Kd (dissociation constant).
-
Data Presentation: Example Data
Table 1: Effect of 100 nM GnRH Agonist Treatment on GnRHR Binding Parameters in αT3-1 Cells
| Treatment Time (hours) | Bmax (fmol/mg protein) | Kd (nM) | % Bmax vs Control |
|---|---|---|---|
| 0 (Control) | 250 ± 15 | 0.8 ± 0.1 | 100% |
| 2 | 185 ± 12 | 0.9 ± 0.1 | 74% |
| 8 | 110 ± 9 | 0.8 ± 0.2 | 44% |
| 24 | 75 ± 8 | 0.9 ± 0.1 | 30% |
Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.
Application Note 2: Assessing GnRH Receptor Protein and mRNA Levels
Objective: To quantify the total amount of GnRHR protein and the corresponding GnRHR mRNA levels to distinguish between receptor degradation and reduced gene expression.
Protocol 1: Western Blotting for Total GnRHR Protein
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Application Note 1. After treatment, wash with PBS and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GnRHR (e.g., rabbit anti-GnRHR) overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ. Normalize the GnRHR band intensity to the loading control.
Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for GnRHR mRNA
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described previously. At each time point, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for GnRHR and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Example Primer Pair (Human GnRHR):
-
Forward: 5'-TGC TGG TGT CCT GGT CAT C-3'
-
Reverse: 5'-GGC TGA GCA TGA TGA CCA G-3'
-
-
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of GnRHR mRNA using the ΔΔCt method, normalizing to the reference gene and relative to the control (time 0) sample.
Data Presentation: Example Data
Table 2: Relative GnRHR Protein and mRNA Levels After GnRH Agonist Treatment
| Treatment Time (hours) | Relative GnRHR Protein Level (Normalized to Actin) | Relative GnRHR mRNA Level (Fold Change vs Control) |
|---|---|---|
| 0 (Control) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| 2 | 0.85 ± 0.07 | 0.95 ± 0.08 |
| 8 | 0.55 ± 0.06 | 0.70 ± 0.05 |
| 24 | 0.38 ± 0.04 | 0.45 ± 0.06 |
Data are presented as mean ± SEM and are hypothetical examples. A reduction in both protein and mRNA levels suggests that downregulation involves both protein degradation and transcriptional repression.[12]
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines, reagents, and equipment.
References
- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. KEGG PATHWAY: map04912 [genome.jp]
- 5. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 6. Agents that decrease gonadotropin-releasing hormone (GnRH) receptor internalization do not inhibit GnRH-mediated gonadotrope desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Transcriptional down-regulation of human gonadotropin-releasing hormone (GnRH) receptor gene by GnRH: role of protein kinase C and activating protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homologous down-regulation of gonadotropin-releasing hormone receptor sites and messenger ribonucleic acid transcripts in alpha T3-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH dosage for in vivo efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH in in vivo efficacy studies. Given the limited specific data on this particular analog, much of the guidance is based on the established principles and experimental data from other well-characterized LHRH agonists such as Goserelin, Leuprorelin, and Triptorelin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] As an LHRH agonist, it binds to LHRH receptors in the pituitary gland.[2] This binding initially causes a surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), a phenomenon known as the "flare-up" effect.[3][4] However, continuous administration leads to the downregulation and desensitization of these receptors.[5] This ultimately suppresses the release of LH and FSH, leading to a significant reduction in the production of gonadal steroid hormones like testosterone (B1683101) and estrogen.[2][5]
Q2: What are the expected in vivo effects of this compound administration?
A2: The primary in vivo effect of sustained administration of this compound is the suppression of the hypothalamic-pituitary-gonadal axis. In male animals, this results in a decrease in serum testosterone to castration levels.[2] In females, it leads to a reduction in estrogen and progesterone (B1679170) levels.[2] These hormonal changes can lead to the regression of hormone-dependent tumors, such as prostate and breast cancer.[6][7]
Q3: How should I reconstitute and store this compound?
A3: As a peptide, this compound should be reconstituted in a sterile, isotonic buffer, such as phosphate-buffered saline (PBS). For long-term storage, it is recommended to aliquot the reconstituted solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Follow the manufacturer's specific instructions for optimal stability.
Q4: What is a typical starting dose for in vivo studies?
A4: The optimal dosage will depend on the animal model, the desired level of gonadal suppression, and the specific research question. Based on studies with other potent LHRH analogs, a starting point for daily subcutaneous injections in rodents could be in the range of 0.5 to 10 µg per animal.[8] It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lack of Efficacy (No reduction in testosterone/estrogen levels) | 1. Inadequate Dosage: The dose may be too low to achieve pituitary desensitization. 2. Improper Administration: Incorrect injection technique (e.g., subcutaneous vs. intraperitoneal) can affect absorption. 3. Degraded Compound: Improper storage or handling may have compromised the peptide's activity. 4. Timing of Measurement: Blood samples may have been collected during the initial "flare-up" phase before suppression occurs. | 1. Perform a Dose-Response Study: Test a range of doses to find the optimal concentration. 2. Standardize Administration Protocol: Ensure consistent and correct injection technique. 3. Use a Freshly Prepared Aliquot: Reconstitute a new vial of the compound and handle it according to the manufacturer's instructions. 4. Time Course Analysis: Collect samples at multiple time points (e.g., 1, 2, and 4 weeks post-treatment) to monitor both the initial surge and subsequent suppression.[3] |
| Inconsistent Results Between Animals | 1. Biological Variability: Individual animals may respond differently to the treatment. 2. Inconsistent Dosing: Variations in injection volume or concentration. 3. Animal Stress: High stress levels can influence hormone levels. | 1. Increase Sample Size: Use a larger cohort of animals to account for biological variability. 2. Ensure Accurate Dosing: Use calibrated equipment for preparing and administering the compound. 3. Acclimatize Animals: Allow for a sufficient acclimatization period before starting the experiment and handle animals consistently. |
| Unexpected Side Effects (e.g., injection site reactions, weight loss) | 1. High Concentration or pH of Vehicle: The formulation may be causing local irritation. 2. Systemic Effects of Hormone Withdrawal: Rapid reduction in sex hormones can have systemic effects. | 1. Optimize Formulation: Adjust the pH of the vehicle to be neutral and use a lower, less irritating concentration if possible. 2. Monitor Animal Health: Closely monitor animals for signs of distress and consult with veterinary staff. Provide supportive care as needed. |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model of Prostate Cancer
Objective: To determine the efficacy of this compound in suppressing tumor growth in a mouse model of androgen-dependent prostate cancer.
Materials:
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Androgen-dependent prostate cancer cells (e.g., LNCaP)
-
Male immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
Calipers for tumor measurement
-
Equipment for blood collection and hormone analysis (e.g., ELISA kit for testosterone)
Procedure:
-
Cell Preparation and Implantation:
-
Culture LNCaP cells according to standard protocols.
-
Resuspend the required number of cells in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Reconstitute this compound in sterile PBS to the desired stock concentration.
-
Prepare the final dosing solutions for each treatment group.
-
Administer the compound or vehicle control (PBS) to the respective groups via subcutaneous injection daily.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect blood samples via cardiac puncture for testosterone analysis.
-
Euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor weights between the treatment and control groups.
-
Compare serum testosterone levels between the groups.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine significance.
-
Visualizations
Caption: LHRH agonist signaling pathway.
Caption: In vivo experimental workflow.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GnRH Agonists and Antagonists (Chapter 5) - How to Prepare the Egg and Embryo to Maximize IVF Success [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. The effects of different dose regimes of D-SER(TBU)6-LHRH-EA10 (HOE 766) in subjects with hypogonadotrophic hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of synthetic LHRH peptides in PBS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with synthetic Luteinizing Hormone-Releasing Hormone (LHRH) peptides and their analogues (e.g., GnRH agonists like Goserelin, Leuprolide) in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the very first step I should take if my LHRH peptide is difficult to dissolve?
A1: Before attempting to dissolve the entire sample, it is crucial to test the solubility of a small amount of the peptide first.[1][2] This prevents the potential loss of your valuable compound. Always allow the lyophilized peptide powder to warm to room temperature in a desiccator before opening the vial to prevent condensation.[1]
Q2: Can I dissolve synthetic LHRH peptides like Goserelin or Leuprolide directly in PBS?
A2: Yes, in many cases. LHRH analogues like Goserelin acetate (B1210297) and Leuprolide (leuprorelin) acetate have a reported solubility of approximately 10 mg/mL in PBS (pH 7.2).[3][4] However, solubility can be batch-dependent, and achieving higher concentrations may require alternative methods. Some suppliers suggest avoiding buffers like PBS for initial reconstitution, as salts can sometimes hinder solubility.[2]
Q3: I dissolved my peptide in a small amount of organic solvent (like DMSO), but it turned cloudy or precipitated when I added it to my PBS buffer. What happened?
A3: This is a common issue that occurs when the peptide's solubility limit in the final aqueous solution is exceeded. The organic solvent can hold more peptide than the final PBS/co-solvent mixture can. To prevent this, the peptide stock solution must be added very slowly (drop-by-drop) to the stirring aqueous buffer.[5]
Q4: Is it safe to heat or sonicate my LHRH peptide solution to help it dissolve?
A4: Gentle heating (<40°C) and brief sonication can be effective methods to aid dissolution by breaking up small particles.[1][5][6] However, these methods must be used with caution, as excessive heat or prolonged sonication can cause peptide degradation.[5][6] It is recommended to use these techniques in short bursts and cool the sample on ice in between.[1]
Troubleshooting Guide
This guide addresses more complex solubility challenges in a step-by-step format.
Issue: My LHRH peptide will not dissolve in PBS at my desired concentration.
This workflow provides a logical sequence of steps to address solubility problems.
Explanation of Troubleshooting Steps:
-
Assess Peptide Charge : First, determine the peptide's overall charge. LHRH and its analogues are typically basic (net positive charge).[1]
-
Use pH Adjustment : For basic peptides, solubility is often lowest near the isoelectric point (pI) and increases in acidic conditions.[7] Attempt to dissolve the peptide in a dilute acidic solution, such as 10% acetic acid, before diluting into your final PBS buffer.[1][6]
-
Use an Organic Co-Solvent : If acidic solutions fail, or if the peptide is highly hydrophobic, use a minimal amount of an organic solvent.[5]
-
Recommended Solvents : Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are effective for many peptides.[3][4][6]
-
Procedure : Dissolve the peptide completely in the smallest possible volume of the organic solvent. Then, add this concentrated stock solution drop-by-drop to your vigorously stirring PBS buffer to prevent precipitation.[5]
-
-
Employ Physical Methods : If trace amounts of particulate matter remain, brief sonication or gentle warming can be used, but monitor for any signs of degradation (e.g., cloudiness, change in color).[5][6] Always centrifuge the final solution to pellet any undissolved material before use.[6]
Reference Data: Solubility of LHRH Analogues
The following table summarizes reported solubility data for common synthetic LHRH peptides. Note that values can vary between suppliers and batches.
| Peptide | Solvent | Reported Solubility | Reference(s) |
| Goserelin Acetate | PBS (pH 7.2) | ~10 mg/mL | [3] |
| PBS | 50 mg/mL | [8] | |
| DMSO | ~30 mg/mL | [3] | |
| DMF | ~30 mg/mL | [3] | |
| Water | Soluble | [9][10] | |
| Leuprolide Acetate | PBS (pH 7.2) | ~10 mg/mL | [4] |
| Water | ≥102 mg/mL (with gentle warming) | [11] | |
| DMSO | ~30 mg/mL | [4] | |
| >100 mg/mL | [12] | ||
| DMF | ~30 mg/mL | [4] | |
| Ethanol | ~0.25 mg/mL | [3][4] |
Experimental Protocols
Protocol 1: Reconstitution via Organic Co-Solvent
This protocol provides a systematic approach for dissolving LHRH peptides that are poorly soluble in aqueous buffers alone.
Methodology:
-
Preparation : Bring the lyophilized peptide vial to room temperature in a desiccator. Weigh the required amount of peptide in a sterile microfuge tube.
-
Initial Dissolution : Add a minimal volume of high-purity DMSO to the peptide powder. Vortex gently or sonicate briefly until the peptide is fully dissolved and the solution is clear.[5]
-
Dilution into Aqueous Buffer : While vigorously stirring your desired volume of PBS, slowly add the dissolved peptide stock solution drop by drop. Rapid addition will likely cause the peptide to precipitate.
-
Final Inspection : Once all the stock solution is added, inspect the final solution. If it remains clear, the peptide is successfully dissolved. If it becomes turbid, the solubility limit has been exceeded.
-
Filtration and Storage : For biological experiments, sterilize the final solution by passing it through a 0.22 µm filter.[5] Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Background Information: LHRH (GnRH) Signaling
LHRH, also known as Gonadotropin-Releasing Hormone (GnRH), acts on the GnRH receptor (GnRHR) in the anterior pituitary. Synthetic analogues like Goserelin and Leuprolide are GnRH agonists.[3][4] Continuous stimulation by these agonists leads to receptor desensitization and downregulation, ultimately suppressing the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. biosynth.com [biosynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. apexbt.com [apexbt.com]
- 12. Leuprolide Acetate - LKT Labs [lktlabs.com]
Technical Support Center: Ensuring the Integrity of LHRH Analogs in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive guidance on preventing the degradation of Luteinizing Hormone-Releasing Hormone (LHRH) analogs in solution. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust experimental protocols to ensure the stability and efficacy of your LHRH analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which LHRH analogs degrade in solution?
A1: LHRH analogs in aqueous solutions are susceptible to several degradation pathways, primarily chemical and physical in nature. The main chemical degradation routes include hydrolysis, deamidation, oxidation, and epimerization.[1] Physically, peptides can undergo aggregation and adsorption to surfaces. The specific amino acid sequence of the analog will determine its primary vulnerabilities.[2]
Q2: Which environmental factors have the most significant impact on the stability of LHRH analogs?
A2: The stability of LHRH analogs in solution is critically influenced by several environmental factors. The most significant of these are pH, temperature, light, and the presence of oxidative agents.[1][3] The choice of buffer can also play a crucial role, with some buffers accelerating degradation.[4]
Q3: What is the optimal pH for storing LHRH analogs in solution?
A3: For maximal stability of LHRH analogs like gonadorelin (B1671987) and triptorelin (B344507), a pH of approximately 5.0 is recommended.[4] Degradation is known to accelerate at lower (acidic) and higher (alkaline) pH values.[3][5]
Q4: How should I store my LHRH analog stock solutions for both short-term and long-term use?
A4: For long-term storage, it is highly recommended to store LHRH analogs in their lyophilized form at -20°C or -80°C, protected from moisture and light.[6] Once reconstituted, for short-term use (2-7 days), solutions can be stored at 4°C. For longer-term storage of solutions, it is best to prepare single-use aliquots and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][7]
Q5: Can the type of buffer I use affect the stability of my LHRH analog?
A5: Yes, the buffer system can significantly impact stability. For instance, acetate (B1210297) buffers have been shown to be more favorable for the stability of some LHRH analogs compared to phosphate (B84403) buffers, which can accelerate degradation.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of LHRH analogs in experimental settings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in assays | - Degradation of stock solution: Improper storage (wrong temperature or pH, exposure to light).- Repeated freeze-thaw cycles: Aliquoting was not performed.- Adsorption to labware: The peptide is sticking to the surface of plastic or glass tubes. | - Verify storage conditions: Ensure lyophilized powder is at -20°C or -80°C and solutions are stored in appropriate buffers at the correct pH and temperature, protected from light.[6]- Aliquot solutions: Prepare single-use aliquots to minimize freeze-thaw cycles.[6]- Use low-protein-binding labware: Utilize polypropylene (B1209903) or other specialized low-binding tubes and pipette tips.[8] |
| Precipitation or cloudiness observed in the solution | - Poor solubility: The peptide is not fully dissolved in the chosen solvent.- Aggregation: The peptide is self-associating and forming insoluble aggregates.- pH at isoelectric point (pI): The pH of the solution is close to the peptide's pI, minimizing its solubility. | - Optimize solubilization: For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed for initial dissolution before dilution into an aqueous buffer.[7]- Adjust pH: Ensure the solution's pH is at least one unit away from the peptide's pI.- Sonication: Gentle sonication can sometimes help to dissolve precipitates. |
| Inconsistent or non-reproducible experimental results | - Peptide degradation over the course of the experiment: The analog is not stable under the experimental conditions (e.g., in cell culture media at 37°C).- Inaccurate peptide concentration: This could be due to degradation or improper initial quantification. | - Assess stability under experimental conditions: Run a preliminary experiment to determine the half-life of the analog in your specific experimental medium and conditions.[9]- Prepare fresh solutions: Always use freshly prepared working solutions for your experiments from a properly stored stock aliquot.- Verify peptide concentration: Ensure the net peptide content was accounted for when preparing the stock solution.[6] |
| Appearance of unexpected peaks in HPLC analysis | - Chemical degradation: The peptide has degraded into one or more new products due to factors like hydrolysis, oxidation, or deamidation. | - Perform a forced degradation study: This will help to identify the potential degradation products and their retention times in your HPLC method.[10]- Optimize storage and handling: Review your protocols to minimize exposure to harsh conditions (extreme pH, high temperature, light, oxygen).[3][6] |
Data on LHRH Analog Stability
The stability of LHRH analogs is highly dependent on the pH and temperature of the solution. Below are tables summarizing the stability of common LHRH analogs under various conditions.
Table 1: Stability of Leuprolide Acetate in Aqueous Solution
| pH | Temperature (°C) | Remaining Leuprolide after 35 days (%) |
| 7.4 | 4 | 79.3 ± 2.2 |
| 7.4 | 37 | Not specified, but degradation is faster than at 4°C |
| 5.5 | 37 | Higher stability than at pH 7.4 and 2.0 |
| 2.0 | 37 | Accelerated degradation |
| Data sourced from a study on the aqueous stability of leuprolide acetate.[3][11] |
Table 2: Stability of Gonadorelin and Triptorelin in Aqueous Solution
| Peptide | Buffer (0.1 M, pH 5.0) | Additive | Predicted t90% at 20°C (years) |
| Gonadorelin | Acetate | 3% (w/v) Mannitol | 9.0 |
| Triptorelin | Acetate | 3% (w/v) Mannitol | 7.7 |
| t90% is the time at which 90% of the initial concentration of the peptide remains. Data indicates maximum stability is observed around pH 5.0.[4] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of an LHRH Analog
This protocol is designed to intentionally degrade the LHRH analog under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][12]
1. Materials and Reagents:
-
LHRH analog
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
pH meter
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Prepare a stock solution of the LHRH analog at a concentration of 1 mg/mL in high-purity water.
3. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C. Collect samples at various time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light. Collect samples at various time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C). Collect samples at various time points.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
4. HPLC Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method. A common starting point is a reverse-phase C18 column with a gradient elution using a mobile phase of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Monitor the chromatograms for the decrease in the peak area of the parent LHRH analog and the appearance of new peaks corresponding to degradation products.
Protocol 2: Assessing the Stability of an LHRH Analog in Experimental Medium
This protocol helps determine the stability of an LHRH analog under the specific conditions of your experiment (e.g., in cell culture medium at 37°C).
1. Materials and Reagents:
-
LHRH analog stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Your experimental medium (e.g., cell culture medium with or without serum)
-
Incubator at the experimental temperature (e.g., 37°C)
-
Precipitating solution (e.g., acetonitrile with 1% TFA)
-
HPLC system
2. Experimental Procedure:
-
Spiking the Medium: Add the LHRH analog stock solution to your experimental medium to achieve the final working concentration used in your experiments.
-
Time Point Zero (T=0): Immediately after spiking, take an aliquot of the peptide-containing medium. This will serve as your baseline.
-
Incubation: Incubate the remaining medium at the experimental temperature (e.g., 37°C).
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the medium.
-
Protein Precipitation (if serum is present): To each aliquot, add a 2-fold excess of a cold precipitating solution (e.g., acetonitrile with 1% TFA). Vortex and incubate on ice for 20 minutes, then centrifuge to pellet the precipitated proteins.[13]
-
HPLC Analysis: Analyze the supernatant from each time point by HPLC to quantify the remaining intact LHRH analog.
3. Data Analysis:
-
Calculate the percentage of the intact LHRH analog remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining analog versus time to determine the degradation kinetics and estimate the half-life under your experimental conditions.
Visualizations
Caption: LHRH Receptor Signaling Pathway.
Caption: Forced Degradation Study Workflow.
Caption: Troubleshooting Logic for LHRH Analog Degradation.
References
- 1. datapdf.com [datapdf.com]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. In vivo biocompatibility, sustained-release and stability of triptorelin formulations based on a liquid, degradable polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the GnRH Agonist Flare Effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Gonadotropin-releasing hormone (GnRH) agonist flare effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the GnRH agonist "flare effect"?
A1: The GnRH agonist flare effect is an initial, transient surge in the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland upon initial exposure to a GnRH agonist.[1] This surge in LH and FSH subsequently stimulates the gonads to produce sex steroids, such as testosterone (B1683101) and estradiol.[2][3] This paradoxical stimulatory effect occurs before the GnRH receptors on pituitary gonadotropes become desensitized and downregulated, which leads to a subsequent suppression of gonadotropin release with sustained agonist exposure.[1]
Q2: How long does the flare effect typically last?
A2: The duration of the flare effect can vary depending on the specific GnRH agonist used, the dose, the route of administration, and the experimental model. In humans, the LH and FSH surge is typically observed within hours of administration and can last for several days. For example, in one study with the GnRH agonist buserelin, LH levels peaked approximately 12 hours after the first injection and returned to pre-treatment levels by 48 hours.[4] In male dogs treated with a deslorelin (B1574756) implant, an increase in testosterone was observed between 1 and 5 days post-implantation.[2] Sustained exposure to the agonist for 1-3 weeks generally leads to receptor desensitization and the end of the flare phase.[1]
Q3: What are the key signaling pathways involved in the GnRH agonist flare effect?
A3: The flare effect is initiated by the binding of the GnRH agonist to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotropes.[5][6] This binding primarily activates the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and secretion of LH and FSH.
Troubleshooting Guide
Issue 1: Absent or Blunted Flare Effect (Lower than expected LH/FSH surge)
| Potential Cause | Suggested Solution |
| Cell Line/Animal Model Issues | |
| Low GnRH receptor (GnRHR) expression in the chosen cell line (e.g., pituitary gonadotrope cell lines like LβT2 or αT3-1). | - Confirm GnRHR expression using qPCR or Western blot. - Use a cell line known to have robust GnRHR expression. - Consider transiently or stably overexpressing the GnRHR. |
| Pituitary desensitization from prior exposure to GnRH or other stimulants. | - Ensure cells or animals have not been pre-exposed to GnRH agonists or antagonists. - Provide a sufficient washout period if there was prior exposure. |
| Genetic variability in animal models leading to varied pituitary responses. | - Use a well-characterized and genetically homogenous animal strain. - Increase the sample size to account for biological variability. |
| Reagent/Compound Issues | |
| Incorrect concentration of the GnRH agonist. | - Perform a dose-response curve to determine the optimal concentration for inducing a maximal flare effect. - Ensure the agonist is properly dissolved and stored to maintain its bioactivity. |
| Degradation or poor quality of the GnRH agonist. | - Purchase GnRH agonists from a reputable supplier. - Aliquot the agonist upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. - Test the bioactivity of a new batch of agonist. |
| Assay/Detection Problems | |
| Insufficient sensitivity of the hormone detection assay (e.g., ELISA). | - Use a high-sensitivity ELISA kit validated for the species being studied. - Concentrate the cell culture supernatant or serum sample if hormone levels are below the detection limit. |
| Incorrect timing of sample collection. The peak of the flare may have been missed. | - Perform a time-course experiment, collecting samples at multiple time points after agonist administration (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to capture the peak response.[4] |
| Matrix effects or interfering substances in the sample. | - Follow the sample preparation guidelines of the ELISA kit carefully.[7][8][9] - Perform a spike and recovery experiment to check for matrix interference. |
Issue 2: High Variability in the Flare Effect Between Replicates or Animals
| Potential Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | |
| Variations in cell density at the time of treatment. | - Ensure uniform cell seeding density across all wells or flasks. - Allow cells to reach a consistent level of confluency before starting the experiment. |
| Differences in cell passage number. | - Use cells within a narrow passage number range for all experiments. |
| Inconsistent Animal Handling or Dosing | |
| Stress during animal handling or injection can affect hormone levels. | - Acclimatize animals to the experimental procedures. - Use a consistent and minimally stressful method for agonist administration. |
| Inaccurate dosing of the GnRH agonist. | - Calibrate all pipettes and syringes. - Ensure complete injection of the intended dose. |
| Variability in Sample Collection and Processing | |
| Inconsistent timing of sample collection. | - Adhere to a strict and consistent timetable for sample collection for all animals or experimental groups. |
| Hemolysis of blood samples can interfere with hormone assays. | - Use appropriate techniques for blood collection and processing to minimize hemolysis. |
| Improper sample storage. | - Process samples immediately after collection or freeze them promptly at -80°C. - Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The magnitude of the GnRH agonist-induced flare effect can vary significantly based on the model system, the specific agonist, and the experimental conditions. The following table summarizes representative quantitative data from published studies.
| Model System | GnRH Agonist | Hormone Measured | Peak Fold Increase (approx.) | Time to Peak | Reference |
| Human (Female) | Buserelin (0.2 mg) | LH | ~10-fold over baseline | 12 hours | [4] |
| Human (Female, "Poor Responders") | GnRH Agonist (Flare Protocol) | Estradiol | ~2.3-fold increase | Day 3 post-agonist | [10] |
| Male Cynomolgus Monkeys | Buserelin implant (~50 µ g/day ) | LH | Not specified | Lasted for 2 days | [11] |
| Male Cynomolgus Monkeys | Buserelin implant (~50 µ g/day ) | Testosterone | Not specified | Lasted for 5 days | [11] |
| Male Dogs | Deslorelin implant (4.7 mg) | Testosterone | Increase observed | 1-5 days | [2] |
Key Experimental Protocols
In Vitro GnRH Agonist Flare Effect in Pituitary Cell Culture
Objective: To measure the in vitro flare effect of a GnRH agonist on LH and FSH secretion from primary rat pituitary cells or a suitable pituitary cell line (e.g., LβT2).
Methodology:
-
Cell Culture:
-
Culture primary rat anterior pituitary cells or LβT2 cells in appropriate media (e.g., DMEM with 10% FBS) in 24-well plates until they reach 70-80% confluency.
-
Prior to the experiment, replace the growth medium with serum-free medium for at least 4 hours to reduce basal hormone secretion.
-
-
GnRH Agonist Stimulation:
-
Prepare a stock solution of the GnRH agonist (e.g., Leuprolide acetate) in a suitable vehicle (e.g., sterile water or PBS).
-
Dilute the agonist in serum-free medium to the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 nM).
-
Remove the serum-free medium from the cells and add the medium containing the different concentrations of the GnRH agonist.
-
Incubate the cells for a predetermined time course (e.g., collect supernatant at 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Collection and Hormone Measurement:
-
At each time point, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
-
Quantify the concentration of LH and FSH in the supernatant using commercially available ELISA kits specific for rat LH and FSH, following the manufacturer's instructions.[7][8][9][12]
-
In Vivo GnRH Agonist Flare Effect in a Rodent Model
Objective: To measure the in vivo flare effect of a GnRH agonist on serum LH, FSH, and testosterone levels in male rats.
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.
-
-
GnRH Agonist Administration:
-
Prepare the GnRH agonist in a sterile vehicle suitable for injection (e.g., saline).
-
Administer a single dose of the GnRH agonist via subcutaneous or intraperitoneal injection. A control group should receive a vehicle injection.
-
-
Blood Sample Collection:
-
Collect blood samples at baseline (pre-injection) and at several time points post-injection (e.g., 30 minutes, 1, 2, 4, 8, 24, and 48 hours).
-
Blood can be collected via a method appropriate for rats, such as tail vein or saphenous vein sampling.
-
Allow the blood to clot, then centrifuge to separate the serum.
-
-
Hormone Measurement:
Visualizations
Caption: GnRH agonist signaling pathway leading to the flare effect.
Caption: Experimental workflow for studying the GnRH agonist flare effect.
Caption: Troubleshooting logic for an absent or blunted flare effect.
References
- 1. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses [frontiersin.org]
- 3. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
- 4. LH surge induction by GnRH agonist at the time of ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. fn-test.com [fn-test.com]
- 10. GnRHa flare and IVF pregnancy rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The gonadotropin-releasing hormone (GnRH) agonist-induced initial rise of bioactive LH and testosterone can be blunted in a dose-dependent manner by GnRH antagonist in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rat FSH ELISA Kit (EEL125) - Invitrogen [thermofisher.com]
Optimizing Peptide Stability for Long-Term Cell Culture Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide stability in long-term cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Reduced or complete loss of peptide bioactivity in a time-dependent manner.
-
Potential Cause: Peptide degradation in the cell culture medium.
-
Troubleshooting Steps:
-
Assess Peptide Sequence: Certain amino acid residues are more susceptible to degradation. Peptides containing Cys, Met, Trp, Asn, and Gln are particularly prone to oxidation and deamidation.[1][2] Consider if your peptide sequence contains these residues.
-
Evaluate Culture Conditions:
-
Serum Presence: Fetal bovine serum (FBS) and other sera contain proteases that can degrade peptides.[3]
-
pH Shifts: The pH of the culture medium can change over time, especially with high cell densities, potentially leading to peptide hydrolysis.[3]
-
Incubation Time: Longer incubation times increase the likelihood of degradation.
-
-
Solutions:
-
Reduce Serum Concentration: If your cell line permits, try reducing the FBS concentration or using a serum-free medium for the experiment.[3]
-
Heat-Inactivate Serum: Heat-inactivating FBS (typically at 56°C for 30 minutes) can denature some proteases, potentially reducing peptide degradation.[3]
-
Use a More Robust Buffer: Consider using a medium with a stronger buffering system, like HEPES, to maintain a stable pH.[3]
-
Replenish Peptide: For experiments extending beyond 24 hours, consider replenishing the medium with a fresh peptide solution to maintain a consistent concentration.[3]
-
Perform a Stability Test: To confirm degradation, conduct a stability study by incubating the peptide in your complete cell culture medium (with and without cells) and analyzing its concentration over time using methods like HPLC or LC-MS/MS.[3]
-
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Inconsistent peptide concentration due to improper handling, storage, or degradation.
-
Troubleshooting Steps:
-
Review Storage and Handling:
-
Storage Temperature: Lyophilized peptides should be stored at -20°C or -80°C.[2][4][5] Peptide solutions are less stable and should be stored frozen in aliquots.[1][2][5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to peptide degradation.[1][5]
-
Light and Oxygen Exposure: Peptides containing light-sensitive (e.g., Trp, Tyr) or oxidation-prone (e.g., Cys, Met) amino acids should be protected from light and oxygen.[2]
-
-
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your peptide stock solution to avoid multiple freeze-thaw cycles.[1][6]
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before use.
-
Equilibrate Before Use: Allow lyophilized peptide vials to warm to room temperature in a desiccator before opening to prevent condensation, which can degrade the peptide.[4][5]
-
-
Issue 3: Peptide precipitates out of solution when added to cell culture medium.
-
Potential Cause: Poor peptide solubility at physiological pH or interaction with media components.
-
Troubleshooting Steps:
-
Review Solubilization Protocol: Ensure the initial solubilization of the peptide was complete. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution before further dilution in aqueous buffer.[4]
-
Check Final Concentration: High peptide concentrations can lead to aggregation and precipitation.
-
Evaluate Media Components: Some media components can interact with the peptide, causing it to precipitate.
-
Solutions:
-
Optimize Solubilization: Follow a systematic approach to solubilization. For hydrophobic peptides, dissolving in a minimal amount of DMSO and then slowly adding it to a stirred aqueous buffer can be effective.
-
Lower the Concentration: Try using a lower, yet still effective, concentration of the peptide.
-
Filter the Working Solution: Before adding to your culture, filter the peptide working solution through a 0.22 µm sterile filter to remove any pre-existing aggregates.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I store my peptides for long-term use?
A1: For long-term storage, peptides should be kept in their lyophilized form at -20°C, or preferably at -80°C, in a sealed container with a desiccant to minimize moisture.[2][4] Under these conditions, peptides can be stable for several years. Once in solution, peptides are significantly less stable and should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid freeze-thaw cycles.[1][5][6]
Q2: What are the primary pathways of peptide degradation in cell culture?
A2: The main degradation pathways include:
-
Enzymatic Degradation: Proteases and peptidases present in serum or secreted by cells can cleave peptide bonds.
-
Hydrolysis: Cleavage of peptide bonds by water, which can be accelerated by non-optimal pH. Aspartic acid (Asp) containing peptides are particularly susceptible.
-
Deamidation: The loss of an amide group from the side chains of asparagine (Asn) and glutamine (Gln) residues.
-
Oxidation: The sulfur-containing side chains of cysteine (Cys) and methionine (Met) are prone to oxidation.
Q3: How can I improve the stability of my peptide for long-term experiments?
A3: Several strategies can be employed to enhance peptide stability:
-
Amino Acid Substitution: Replacing susceptible L-amino acids with D-amino acids or unnatural amino acids can increase resistance to proteolytic degradation.
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect against exopeptidases.
-
Cyclization: Creating a cyclic peptide by forming a covalent bond between the N- and C-termini can make the peptide more resistant to enzymatic cleavage.
-
Use of Stabilizers: Adding antioxidants or using dipeptide forms (e.g., Ala-Gln instead of Gln) can improve stability.
Q4: How can I determine the stability of my specific peptide in my experimental setup?
A4: You can perform a peptide stability assay. This typically involves incubating your peptide in your complete cell culture medium (with and without cells) under your standard experimental conditions. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), aliquots are collected, and the concentration of the intact peptide is quantified using analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]
Quantitative Data on Peptide Stability
The stability of a peptide is highly dependent on its sequence and the specific conditions of the cell culture environment. The following table summarizes representative data on peptide half-lives in different media.
| Peptide ID | Description | Medium | Half-life (hours) | Reference |
| Peptide 1 | [K4(Tam),F7,P34]-pNPY | HEK-293 supernatant (DMEM + 15% FBS) | 34.0 - 74.6 (in plasma, donor dependent) | [7] |
| Peptide 2 | [K27(Lau),K31(Tam)]-sNPY(27–36) | HEK-293 supernatant (DMEM + 15% FBS) | 23.3 | [7] |
| Peptide 3 | [Dpr3,K16(Tam)]-Ghr | Calu-3 supernatant (DMEM/Ham's F12 + 0.1% casein) | 15.8 | [7] |
| Peptide 4 | [Dpr3,K16(Tam),K20(Odd)]-Ghr | HEK-293 supernatant (DMEM + 15% FBS) | 57.1 | [7] |
| Api88 | Apidaecin analog | Fresh mouse blood | ~1 | [8][9] |
| Api88 | Apidaecin analog | Mouse serum | < 0.08 | [9] |
Experimental Protocols
Protocol: Assessing Peptide Stability in Cell Culture Media using RP-HPLC
This protocol provides a framework for determining the stability of a peptide in your specific experimental conditions.
Materials:
-
Peptide of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plate
-
Sterile, low-retention microcentrifuge tubes
-
Precipitation solution (e.g., Acetonitrile (B52724) with 0.1% Trifluoroacetic acid (TFA))
-
RP-HPLC system with a C18 column and UV detector
Methodology:
-
Prepare Peptide Working Solution: Prepare a working solution of your peptide in your complete cell culture medium at the final concentration used in your experiments.
-
Set Up Incubation:
-
Dispense the peptide-containing medium into wells of a 96-well plate.
-
Include wells with and without cells to assess both chemical and cellular degradation.
-
Immediately collect an aliquot from a "time zero" (T=0) well and store it at -80°C. This will serve as your reference.
-
-
Incubation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Collect Timepoint Samples: At designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the medium from the wells.
-
Sample Preparation:
-
To each collected aliquot, add an equal volume of cold precipitation solution to precipitate proteins and halt enzymatic activity.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using an RP-HPLC system. Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) to elute the peptide.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in your T=0 sample.
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining peptide versus time to determine the degradation kinetics and estimate the half-life.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Injection Site Reactions with Peptide Therapeutics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions (ISRs) associated with peptide therapeutics.
Troubleshooting Guide: Injection Site Reactions
This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
1. Issue: Immediate redness, swelling, or itching at the injection site.
-
Potential Causes:
-
Histamine (B1213489) Release: Certain peptides, particularly growth hormone-releasing peptides, can trigger mast cell degranulation and histamine release.[1][2]
-
Formulation pH: A significant difference between the formulation's pH and the physiological pH of the subcutaneous tissue can cause irritation.[3]
-
Excipient Reactivity: Some excipients, such as certain preservatives or buffers, may cause local irritation.[1][3]
-
Injection of Cold Solution: Injecting a solution directly from refrigeration can cause discomfort and potential reactions.[2][4][5]
-
-
Solutions:
-
Pre-treatment: For peptides known to cause histamine release, consider pre-treating with an over-the-counter antihistamine.[1]
-
Formulation Optimization: Adjust the pH of the formulation to be closer to physiological pH (around 7.4). Screen different buffer systems to find one that is well-tolerated.[3][6]
-
Allow to Warm: Let the peptide solution reach room temperature before injection.[2][4][5]
-
Apply Cold Compress: Applying a cold compress to the site immediately after injection can help reduce swelling and discomfort.[1][7]
-
2. Issue: Delayed-onset redness, swelling, or nodules (24-48 hours post-injection).
-
Potential Causes:
-
Immunogenicity: The peptide may be recognized as a foreign substance, leading to a mild inflammatory or immune response.[1][8] This can be exacerbated by peptide aggregation.[9][10]
-
Peptide Aggregation: Aggregates can enhance the immunogenic potential of the peptide, leading to a more pronounced local reaction.[9][10]
-
Improper Injection Technique: Repeated injections at the same site can lead to tissue buildup and inflammation.[2]
-
-
Solutions:
-
Rotate Injection Sites: Consistently rotate injection sites to allow for tissue recovery.[1][2][7]
-
Monitor Peptide Stability: Regularly assess the peptide solution for signs of aggregation (e.g., cloudiness, precipitation) and consider reformulating if necessary.[2]
-
Warm Compress: A warm compress applied 24 hours after the injection can help with the absorption of the peptide.[1]
-
3. Issue: Pain or stinging during injection.
-
Potential Causes:
-
Formulation Osmolality: Hypertonic or hypotonic solutions can cause pain upon injection.
-
Injection Speed: Rapid injection can increase pressure and cause discomfort.[2]
-
Needle Gauge: A larger gauge needle can cause more trauma to the tissue.
-
Alcohol Irritation: Injecting before the alcohol used to clean the site has fully evaporated can cause stinging.[5]
-
-
Solutions:
-
Adjust Tonicity: Use tonicity-adjusting agents like mannitol (B672) or sodium chloride to make the formulation iso-osmotic.[11]
-
Inject Slowly: Administer the injection slowly and steadily.[1][2]
-
Use a Finer Needle: A higher gauge (thinner) needle, such as a 31-gauge insulin (B600854) syringe, can reduce discomfort.[2]
-
Allow Alcohol to Dry: Ensure the injection site is completely dry after cleaning with an alcohol swab.
-
Logical Relationship for Troubleshooting ISRs
Caption: Troubleshooting workflow for identifying and addressing injection site reactions.
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q1: What is the optimal pH for a peptide formulation to minimize ISRs? A1: Ideally, the pH of a peptide formulation should be close to physiological pH (approximately 7.4) to minimize irritation and pain.[3] For parenteral routes, a pH range of 4-9 is generally considered acceptable to reduce discomfort.[12] It is crucial to determine the specific pH at which your peptide is most stable, as degradation products can also contribute to ISRs.
-
Q2: How do different buffer systems affect ISRs? A2: The choice of buffer can significantly impact both peptide stability and injection site comfort. For instance, citrate (B86180) buffers have been associated with a higher incidence of injection site pain compared to acetate (B1210297) or histidine buffers.[13] It is recommended to screen various buffer systems and concentrations during formulation development.
-
Q3: Can excipients in my formulation cause ISRs? A3: Yes, certain excipients can cause local reactions. Preservatives like benzyl (B1604629) alcohol, solubilizing agents like polysorbates, and other stabilizers can sometimes trigger irritation or allergic reactions in sensitive individuals.[1][3][11] It is important to assess the tolerability of all excipients in your formulation.
Peptide Properties and Immunogenicity
-
Q4: Are some peptides more likely to cause ISRs than others? A4: Yes, the inherent properties of a peptide can influence its potential to cause local reactions. Peptides that are larger, have complex structures, or are derived from non-human sources may be more likely to be recognized by the immune system.[8] Additionally, some peptides, like CJC-1295, are known to be more inflammatory.[1]
-
Q5: How does peptide aggregation contribute to ISRs? A5: Peptide aggregation can increase the immunogenicity of the therapeutic, leading to a more pronounced immune response at the injection site.[9][10] Aggregates can be recognized by antigen-presenting cells, triggering an inflammatory cascade.[10]
Signaling Pathway for ISRs
Caption: Key contributors to the development of injection site reactions.
Data Presentation: Formulation and Administration Strategies
Table 1: Comparison of Formulation Strategies to Minimize ISRs
| Strategy | Principle | Advantages | Disadvantages | Key Considerations |
| pH Optimization | Match formulation pH to physiological pH (~7.4).[3] | Reduces pain and irritation caused by pH mismatch. | Peptide may have poor stability at physiological pH. | Balance between tolerability and peptide stability is crucial. |
| Buffer Selection | Use well-tolerated buffer systems. | Can enhance peptide stability and reduce pain (e.g., acetate vs. citrate).[13] | Some buffers can catalyze peptide degradation.[14] | Screen multiple buffer types and concentrations. |
| Tonicity Adjustment | Make the formulation iso-osmotic. | Minimizes pain from osmotic stress. | May require addition of excipients that could have their own side effects. | Use well-established tonicity modifiers like mannitol or NaCl.[11] |
| Excipient Choice | Select non-irritating and stabilizing excipients. | Can improve solubility and stability, reducing aggregation. | Some excipients can be immunogenic or cause irritation.[1][3][11] | Test the tolerability of the final formulation in a relevant model. |
Table 2: Comparison of Administration Techniques to Minimize ISRs
| Technique | Principle | Advantages | Disadvantages | Best Practices |
| Site Rotation | Avoid repeated injections in the same location.[1][2][7] | Prevents tissue damage, inflammation, and lipohypertrophy. | Requires careful tracking of injection sites. | Use a systematic rotation pattern (e.g., different quadrants of the abdomen).[4][7] |
| Slow Injection | Administer the peptide solution at a slow, steady pace.[1][2] | Reduces tissue distension and discomfort. | May be more time-consuming. | Inject over several seconds. |
| Needle Selection | Use a fine-gauge needle (e.g., 31G).[2] | Minimizes tissue trauma and pain. | May not be suitable for highly viscous formulations. | Use the smallest gauge needle appropriate for the formulation. |
| Injection Depth | Ensure subcutaneous (not intradermal or intramuscular) injection. | Correct depth ensures proper absorption and reduces irritation. | Can be challenging in very lean subjects. | Pinch the skin to lift the subcutaneous fat layer.[1] |
| Temperature | Allow the solution to reach room temperature before injection.[2][4][5] | Reduces the sensation of cold and potential for local reactions. | Requires waiting time before administration. | Remove from refrigeration 15-30 minutes before injection. |
Experimental Protocols
Protocol 1: Evaluation of Peptide Formulation on Local Tolerability in a Rodent Model
This protocol outlines a general procedure for assessing local tolerability of a peptide formulation following subcutaneous injection in rats.
-
Objective: To evaluate and compare the local irritation potential of different peptide formulations.
-
Materials:
-
Test peptide formulations
-
Vehicle control
-
Positive control (e.g., a known irritant)
-
Sprague-Dawley rats
-
Sterile syringes and needles (e.g., 27-30G)
-
Calipers for measuring skin thickness
-
-
Methodology:
-
Animal Acclimatization: Acclimate animals to housing conditions for at least 5 days.
-
Dosing Preparation: Prepare sterile doses of test formulations, vehicle, and positive control.
-
Injection Procedure:
-
Restrain the rat and shave the dorsal area.
-
Clean the injection site with 70% ethanol and allow it to dry completely.
-
Gently lift a fold of skin and administer a single subcutaneous injection of a defined volume (e.g., 0.5-1 mL).[15]
-
Record the injection site for each animal.
-
-
Observation and Scoring:
-
Observe the injection sites at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection).
-
Score the sites for erythema (redness) and edema (swelling) using a standardized scoring system (e.g., Draize scale).
-
Measure skin thickness at the injection site using calipers.
-
-
Histopathology (Optional): At the end of the observation period, euthanize the animals and collect the skin and underlying tissue at the injection site for histopathological examination to assess inflammation, necrosis, and other cellular changes.[15]
-
-
Data Analysis: Compare the scores and skin thickness measurements between the different formulation groups and the controls to rank their local tolerability.[15]
Workflow for Minimizing ISRs
Caption: Experimental workflow for the development of a well-tolerated peptide therapeutic.
Protocol 2: Thioflavin T (ThT) Assay for Peptide Aggregation
This protocol provides a general method for monitoring peptide aggregation kinetics using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet structures in amyloid-like fibrils.
-
Objective: To assess the propensity of a peptide to aggregate under different formulation conditions.
-
Materials:
-
Lyophilized peptide
-
Thioflavin T (ThT) stock solution (e.g., in water or ethanol)
-
Buffer solutions at various pH values and compositions
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
-
-
Methodology:
-
Peptide Preparation: Dissolve the peptide in the desired buffer to the target concentration. Ensure the initial solution is monomeric and free of aggregates by pre-treatment if necessary (e.g., filtration, dissolution in a disaggregating solvent followed by buffer exchange).
-
Reaction Setup:
-
In each well of the microplate, add the peptide solution and ThT to a final concentration (e.g., 10-20 µM).
-
Include control wells with buffer and ThT only (blank).
-
-
Incubation and Measurement:
-
Place the plate in the plate reader and incubate at a constant temperature (e.g., 37°C).
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) over an extended period (hours to days). Shaking between reads can be used to promote aggregation.
-
-
-
Data Analysis:
-
Subtract the blank fluorescence from the sample readings.
-
Plot the ThT fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine the lag time (nucleation phase), elongation rate (growth phase), and maximum fluorescence (plateau phase), providing a quantitative measure of aggregation kinetics.
-
Protocol 3: In Vitro Histamine Release Assay
This protocol describes a general method for evaluating the potential of a peptide to induce histamine release from mast cells.
-
Objective: To screen peptides for their ability to trigger mast cell degranulation.
-
Materials:
-
Rat basophilic leukemia cell line (RBL-2H3) or isolated primary mast cells
-
Cell culture medium and reagents
-
Test peptide solutions at various concentrations
-
Positive control (e.g., ionomycin, substance P)
-
Negative control (buffer)
-
Lysis buffer
-
Histamine ELISA kit or fluorometric assay reagents
-
-
Methodology:
-
Cell Culture: Culture and maintain the mast cells according to standard protocols. Seed the cells in a multi-well plate and allow them to adhere.
-
Peptide Treatment:
-
Wash the cells with a suitable buffer (e.g., Tyrode's buffer).
-
Add the test peptide solutions, positive control, and negative control to the respective wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Sample Collection:
-
Carefully collect the supernatant from each well. This contains the released histamine.
-
Add lysis buffer to the remaining cells to determine the total cellular histamine content.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the supernatant and cell lysate samples using a histamine ELISA kit or a fluorometric assay according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition: (% Release) = [Histamine in supernatant] / ([Histamine in supernatant] + [Histamine in lysate]) * 100.
-
Compare the histamine release induced by the test peptide to the positive and negative controls to assess its degranulating potential.
-
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. Expression and Purification of Intrinsically Disordered Aβ Peptide and Setup of Reproducible Aggregation Kinetics Experiment | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
- 10. Development of an ex vivo porcine skin model for the preclinical evaluation of subcutaneously injected biomacromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine releasing peptide (HRP) has proinflammatory effects and is present at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptidedosages.com [peptidedosages.com]
- 13. Subcutaneous Injection Site Pain of Formulation Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to GnRH Agagonist Treatment in Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments investigating gonadotropin-releasing hormone (GnRH) agonist treatment and resistance in cancer models.
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during experiments with GnRH agonists.
In Vitro Experiments
Problem 1: No significant anti-proliferative effect of the GnRH agonist is observed in a cancer cell line expected to be sensitive.
-
Question: Why is my GnRH agonist not inhibiting the growth of my cancer cell line?
Answer: Several factors could contribute to the lack of an anti-proliferative effect. Follow these troubleshooting steps:
-
Confirm GnRH Receptor (GnRH-R) Expression:
-
Action: Perform Western blotting or RT-qPCR to verify the presence of GnRH-R protein or mRNA, respectively, in your cell line.
-
Rationale: The anti-proliferative effects of GnRH agonists in cancer cells are often mediated by the GnRH receptor.[1][2] The absence or low expression of this receptor will result in a lack of response.
-
-
Verify Agonist Integrity and Concentration:
-
Action: Ensure the GnRH agonist is properly stored and has not expired. Prepare fresh solutions and perform a dose-response experiment (e.g., using an MTT assay) to determine the optimal concentration.
-
Rationale: GnRH agonists are peptides and can degrade if not stored correctly. An insufficient concentration will not elicit a biological response.
-
-
Check for Contamination:
-
Action: Regularly test your cell cultures for mycoplasma contamination.
-
Rationale: Mycoplasma can alter cellular responses to treatments and lead to inconsistent or unexpected results.
-
-
Assess Downstream Signaling:
-
Action: Investigate the activation of downstream signaling pathways known to be modulated by GnRH-R in cancer cells, such as the inhibition of the cAMP pathway or activation of phosphotyrosine phosphatases (PTP).[1][3]
-
Rationale: A defect in the downstream signaling cascade can lead to a lack of cellular response despite the presence of the receptor and active agonist.
-
-
Problem 2: Inconsistent or highly variable results in cell viability assays (e.g., MTT assay).
-
Question: My MTT assay results are not reproducible when testing my GnRH agonist. What could be the cause?
Answer: Inconsistent MTT assay results can stem from several technical issues:
-
Uneven Cell Seeding:
-
Action: Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to ensure even distribution. Avoid using the outer wells of 96-well plates, which are prone to evaporation ("edge effect").[4][5]
-
Rationale: The MTT assay measures the metabolic activity of the total cell population in a well. Uneven cell numbers will lead to high variability.
-
-
Incomplete Formazan (B1609692) Solubilization:
-
Action: After the incubation with MTT, ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization solution (e.g., DMSO or acidified isopropanol) and incubating for a sufficient time with gentle agitation.[6]
-
Rationale: Incomplete solubilization will lead to artificially low absorbance readings and inaccurate results.
-
-
Interference of the Compound with the Assay:
-
Action: Test the GnRH agonist in a cell-free system (media + MTT reagent + agonist) to see if it directly reduces the MTT reagent.
-
Rationale: Some compounds can directly interact with the MTT reagent, leading to false-positive or false-negative results.[7]
-
-
Suboptimal Cell Health:
-
Action: Ensure cells are in the logarithmic growth phase and are not over-confluent when treated.
-
Rationale: The metabolic state of the cells can influence their ability to reduce MTT, affecting the assay's accuracy.
-
-
In Vivo Experiments
Problem 3: No significant tumor growth inhibition is observed in a xenograft model treated with a GnRH agonist.
-
Question: Why is the GnRH agonist not effective in my in vivo cancer model?
Answer: Lack of efficacy in vivo can be due to a variety of factors beyond what is observed in vitro:
-
Tumor Model Selection:
-
Action: Confirm that the chosen cancer cell line forms tumors that retain GnRH-R expression in vivo.
-
Rationale: The in vivo microenvironment can alter the phenotype of cancer cells, potentially leading to a loss of GnRH-R expression.
-
-
Pharmacokinetics and Dosing Regimen:
-
Action: Ensure the dose and frequency of administration are sufficient to achieve and maintain therapeutic concentrations of the GnRH agonist at the tumor site.
-
Rationale: Inadequate dosing can lead to a lack of efficacy. Long-acting formulations may be necessary for continuous exposure.
-
-
Development of Resistance:
-
Action: If there is an initial response followed by tumor regrowth, investigate potential resistance mechanisms. This can include analyzing the expression of neuroendocrine markers (e.g., chromogranin A, synaptophysin) in the resistant tumors.[8][9][10]
-
Rationale: Prolonged treatment can lead to the selection of resistant clones or the development of resistance mechanisms such as neuroendocrine differentiation.
-
-
Host-Tumor Interactions:
-
Action: Consider the influence of the host's endocrine system. In models with intact gonads, the primary effect of GnRH agonists is the suppression of sex hormones. In castrated models, any observed effect is likely a direct anti-tumor action.
-
Rationale: The mechanism of action of GnRH agonists can be both indirect (hormonal suppression) and direct (on the tumor cells). The experimental design should account for this.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to GnRH agonist treatment in cancer models?
A1: Resistance to GnRH agonists can develop through several mechanisms:
-
Downregulation or alteration of the GnRH receptor: Reduced expression of the GnRH-R on the cancer cell surface can diminish the drug's effectiveness.
-
Activation of bypass signaling pathways: Cancer cells can upregulate alternative signaling pathways to promote their survival and proliferation, such as the PI3K/Akt pathway, thereby circumventing the inhibitory effects of the GnRH agonist.
-
Neuroendocrine differentiation (NED): In some prostate cancers, prolonged androgen deprivation therapy with GnRH agonists can induce a shift towards a neuroendocrine phenotype. These cells often do not express the androgen receptor and are resistant to hormonal therapies.[10][11]
Q2: How can I overcome GnRH agonist resistance in my experimental model?
A2: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining GnRH agonists with other anti-cancer agents can be effective. For example, in prostate cancer models, combining a GnRH agonist with docetaxel (B913) has been shown to sensitize and re-sensitize resistant cells to chemotherapy.[3][12] In breast cancer models, combining a GnRH agonist with an aromatase inhibitor or tamoxifen (B1202) has shown improved outcomes.[13][14][15]
-
Switching to a GnRH Antagonist: In some cases of resistance to a GnRH agonist, switching to a GnRH antagonist may be effective. Antagonists have a different mechanism of action, directly blocking the GnRH receptor without the initial flare-up effect seen with agonists.
-
Targeting Downstream Pathways: If a specific bypass pathway is identified as a mechanism of resistance, targeting that pathway with a specific inhibitor in combination with the GnRH agonist could restore sensitivity.
Q3: What is the "tumor flare" phenomenon and how can I avoid it in my in vivo experiments?
A3: The "tumor flare" is a transient increase in tumor growth and symptoms that can occur at the beginning of GnRH agonist therapy. It is caused by the initial stimulatory effect of the agonist on the pituitary gland, leading to a surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone (B1683101) or estrogen.[9] To mitigate this in preclinical models, you can:
-
Co-administer an anti-androgen or anti-estrogen: For the first few weeks of treatment, co-administering a drug that blocks the action of sex hormones at the receptor level can counteract the effects of the initial hormone surge.
-
Use a GnRH antagonist: GnRH antagonists do not cause an initial hormone surge and can be a suitable alternative if the tumor flare is a concern.
Q4: How do I choose the appropriate cancer cell line for my GnRH agonist resistance studies?
A4: The choice of cell line is critical. Consider the following:
-
GnRH Receptor Expression: Select a cell line with well-characterized GnRH-R expression.
-
Hormone Sensitivity: Depending on your research question, you may choose a hormone-sensitive line (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer) or a hormone-insensitive line (e.g., PC-3 or DU-145 for prostate cancer).
-
Resistance Model: You can either use a cell line that is intrinsically resistant or develop a resistant subline by long-term culture with the GnRH agonist.
Data Presentation
Table 1: In Vitro Efficacy of GnRH Agonists in Cancer Cell Lines
| GnRH Agonist | Cancer Type | Cell Line | IC50 Value | Notes |
| Goserelin | Breast Cancer | MCF-7 | 120.1 µg/ml | - |
| Leuprolide | Prostate Cancer | LNCaP | Not explicitly stated, but up-regulates adhesion molecules at 10-11 and 10-6 M[16] | Up-regulates E-cadherin, β- and γ-catenin. |
| Buserelin | Endometrial, Breast, Ovarian | Ishikawa, HEC1A, MCF-7, OVHS-1 | Not specified, but suppresses cell growth after 168h | Increased the cytotoxic effects of cisplatin.[17] |
| GnRH Antagonists | Breast, Endometrial, Prostate | MCF-7, MDA-MB-231, Ishikawa, LNCaP | Inhibited proliferation by 28-38% | Conjugated antagonists showed higher efficacy.[18] |
Table 2: In Vivo Efficacy of GnRH Agonist Combination Therapies
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| Prostate Cancer | DU-145 | Docetaxel + Radiation (CCRT) | 68.6% regression | [19] |
| Prostate Cancer | DU-145 | Docetaxel alone | 32.6% regression | [19] |
| Breast Cancer | MCF7-ARO | Anastrozole (Aromatase Inhibitor) | Slower tumor growth during treatment | [11] |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is for assessing the effect of a GnRH agonist on the proliferation of adherent cancer cells in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GnRH agonist stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the GnRH agonist in the appropriate cell culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the GnRH agonist. Include vehicle-treated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at room temperature in the dark with gentle shaking to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Western Blotting for GnRH Receptor Expression
This protocol describes the detection of GnRH-R protein in cancer cell lysates.
Materials:
-
Cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GnRH-R
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-GnRH-R antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
In Vivo Xenograft Study in Mice
This protocol provides a general framework for establishing and treating prostate cancer xenografts.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Prostate cancer cell line (e.g., LNCaP, PC-3, DU-145)
-
Matrigel
-
GnRH agonist formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture and harvest cancer cells.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 106 cells per 100 µL.
-
-
Tumor Inoculation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer the GnRH agonist according to the desired dosing schedule (e.g., daily, weekly, or using a long-acting depot formulation). The control group should receive a vehicle control.
-
-
Endpoint:
-
Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Visualizations
Caption: GnRH receptor signaling pathway in cancer cells.
Caption: Troubleshooting workflow for lack of GnRH agonist effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse models for studying prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gonadotropin-Releasing Hormone Agonists Sensitize, and Resensitize, Prostate Cancer Cells to Docetaxel in a p53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Re: Neuroendocrine differentiation markers guide treatment sequence selection in metastatic castration-resistant prostate cancer. The Prostate. 2019;1-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gonadotropin-Releasing Hormone Agonists Sensitize, and Resensitize, Prostate Cancer Cells to Docetaxel in a p53-Dependent Manner | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. Treatment of Breast Cancer With Gonadotropin-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conventional and new proposals of GnRH therapy for ovarian, breast, and prostatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leuprorelin acetate affects adhesion molecule expression in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro effects of gonadotropin-releasing hormone (GnRH) analogue on cancer cell sensitivity to cis-platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of gonadotropin-releasing hormone analogs and their conjugates on gonadotropin-releasing hormone receptor--positive human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting LHRH analog dosage based on body weight vs fixed dose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luteinizing Hormone-Releasing Hormone (LHRH) analogs. The content addresses the critical issue of determining appropriate dosage, comparing weight-based versus fixed-dose regimens.
Troubleshooting Guide: Suboptimal Responses to LHRH Analogs
Issue: Inadequate Testosterone (B1683101) Suppression Following Fixed-Dose LHRH Analog Administration
Researchers may encounter "testosterone escape," a phenomenon where serum testosterone levels rise above the desired castrate level (typically <50 ng/dL or, more stringently, <20 ng/dL) despite regular administration of a fixed dose of an LHRH analog.[1][2] This can compromise experimental results and the therapeutic efficacy of the treatment.
Potential Causes and Troubleshooting Steps:
-
Patient Body Weight and Composition:
-
Problem: Obesity can lead to suboptimal testosterone suppression with standard fixed doses of LHRH analogs like leuprolide.[1] The increased body mass and adipose tissue may alter the pharmacokinetics of the drug.
-
Troubleshooting:
-
Monitor serum testosterone levels more frequently in overweight and obese subjects.
-
While formal weight-based dosing guidelines for adults are not well-established, consider the possibility that a higher or more frequent dose may be necessary to achieve and maintain target testosterone levels. This should be approached cautiously and be guided by close monitoring of hormone levels.
-
-
-
Dosing Adherence and Schedule:
-
Problem: Delays in the administration of scheduled doses of LHRH agonists can lead to a significant increase in testosterone levels.[3][4][5]
-
Troubleshooting:
-
Ensure strict adherence to the prescribed dosing schedule.
-
Implement a robust tracking system for administration dates.
-
If a dose is missed or delayed, measure testosterone levels to assess the impact and consider a temporary increase in monitoring frequency.
-
-
-
Assay Sensitivity and Monitoring:
-
Problem: The definition of "castrate" levels of testosterone has evolved with the advent of more sensitive assays, with some guidelines now suggesting a target of <20 ng/dL.[6] Infrequent or insensitive monitoring may fail to detect subtle but significant testosterone rises.
-
Troubleshooting:
-
-
Individual Patient Variability:
-
Problem: Even within a normal weight range, individual patient metabolism and drug response can vary, leading to testosterone escape in a small percentage of subjects.[1]
-
Troubleshooting:
-
If suboptimal suppression is observed despite adherence to a fixed-dose schedule in a normal-weight individual, consider investigating for potential drug-drug interactions or other underlying physiological factors.
-
A switch to a different LHRH analog or the addition of an antiandrogen may be considered in a clinical setting.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the standard dosing regimen for commonly used LHRH analogs in adults?
A1: LHRH analogs are typically administered as depot formulations at fixed doses. The dosing schedule depends on the specific drug and its formulation. For example, Triptorelin (B344507) can be administered at 3.75 mg every 4 weeks, 11.25 mg every 12 weeks, or 22.5 mg every 24 weeks.[9][10]
Q2: Is weight-based dosing of LHRH analogs a common practice in adults?
A2: While weight-based dosing for LHRH analogs like triptorelin and leuprolide is established in pediatric populations for conditions like central precocious puberty, it is not a standard practice for adults in the treatment of conditions like prostate cancer.[9] However, there is a growing body of evidence suggesting that body weight, particularly obesity, can impact the efficacy of fixed-dose regimens in adults, leading to calls for further investigation into more individualized dosing strategies.[1]
Q3: How does obesity affect the efficacy of fixed-dose LHRH analogs?
A3: Studies have shown that obese men receiving fixed doses of leuprolide for prostate cancer may have higher serum testosterone levels compared to their non-obese counterparts.[1] This suggests that the standard fixed dose may be insufficient to achieve and maintain adequate testosterone suppression in a subset of the obese population. The exact mechanism is still under investigation but may be related to altered drug distribution and metabolism.
Q4: What are the key parameters to monitor to ensure the efficacy of LHRH analog treatment?
A4: The primary pharmacodynamic marker for LHRH analog efficacy is the suppression of serum testosterone to castrate levels. Therefore, regular monitoring of serum testosterone is crucial. In clinical settings for prostate cancer, Prostate-Specific Antigen (PSA) levels are also a key indicator of treatment response.[8][11]
Q5: What is the "testosterone flare" phenomenon observed with LHRH agonists?
A5: Upon initial administration, LHRH agonists cause a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This leads to a temporary increase in testosterone levels, known as a "testosterone flare," before the receptors are downregulated and testosterone production is suppressed.[12] This flare can be a concern in clinical settings, particularly in prostate cancer patients, where it can temporarily worsen symptoms.
Data Presentation
Table 1: Testosterone Suppression with Fixed-Dose Leuprolide Acetate (B1210297) Formulations
| Formulation | Dosing Schedule | Percentage of Patients with Testosterone ≤50 ng/dL | Percentage of Patients with Testosterone ≤20 ng/dL (Pooled Analysis) |
| 30 mg | 4-monthly | Not specified in provided results | 79% to 89% (from week 4 to 24) |
| 45 mg | 6-monthly | 93.4% (from week 4 to 48)[13] | 94% (at week 48)[13] |
Table 2: Incidence of Testosterone Escape with Various LHRH Agonists in Patients Receiving Radiotherapy for Prostate Cancer
| LHRH Agonist | Incidence of Testosterone Escape (>50 ng/dL) per Patient Course of Treatment |
| Buserelin | 9.3% |
| Goserelin | 10.5% |
| Leuprolide (intramuscular) | 11.5% |
| Leuprolide (subcutaneous) | 23.9% |
| Triptorelin | 6.7% |
| Data from a retrospective review of patients receiving radiotherapy for prostate cancer.[14][15] |
Experimental Protocols
Protocol 1: Assessment of Testosterone Suppression with an LHRH Analog
-
Objective: To determine the efficacy of an LHRH analog in suppressing serum testosterone to castrate levels.
-
Subject Population: Adult male subjects with a requirement for androgen deprivation therapy.
-
Procedure:
-
Obtain baseline serum testosterone and PSA levels prior to the first administration of the LHRH analog.
-
Administer the LHRH analog according to the specified fixed-dose and schedule (e.g., leuprolide acetate 45 mg every 6 months).
-
Collect blood samples for serum testosterone and LH concentration measurements at baseline, day 4, day 7, and at the end of each of weeks 2 through 24 for the first injection cycle.[13]
-
For subsequent cycles, blood collection can be performed prior to each new injection.
-
Continue monitoring at regular intervals (e.g., every 3-6 months) for the duration of the study.[8]
-
-
Assay Methodology:
-
Data Analysis:
-
Calculate the percentage of subjects who achieve and maintain serum testosterone levels below the predefined castrate threshold (e.g., <50 ng/dL and/or <20 ng/dL).
-
Analyze the change in PSA levels from baseline over the course of the treatment.
-
Protocol 2: Pharmacokinetic Analysis of a Depot LHRH Analog Formulation
-
Objective: To characterize the pharmacokinetic profile of a sustained-release LHRH analog formulation.
-
Subject Population: Healthy adult male volunteers.
-
Procedure:
-
Administer a single dose of the LHRH analog depot formulation.
-
Collect blood samples for the measurement of the LHRH analog concentration at predefined time points. The sampling schedule should be designed to capture the initial release, peak concentration (Cmax), and the sustained-release phase until the drug is no longer detectable.
-
A typical sampling schedule might include pre-dose, and at multiple time points post-dose (e.g., 1, 2, 4, 8, 24 hours, and then daily for the first week, followed by weekly or bi-weekly sampling for the duration of the expected release period).
-
-
Assay Methodology:
-
The concentration of the LHRH analog in plasma or serum should be determined using a validated bioanalytical method, such as a specific radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
-
Data Analysis:
-
Utilize pharmacokinetic modeling software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
Mandatory Visualization
Caption: Signaling pathway of LHRH agonists in pituitary gonadotroph cells.
Caption: Workflow for monitoring and troubleshooting LHRH analog dosage.
References
- 1. Effective Testosterone Suppression for Prostate Cancer: Is There a Best Castration Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Failure to achieve castrate level of serum testosterone during luteinizing hormone-releasing hormone agonist therapy in a patient with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. auajournals.org [auajournals.org]
- 5. Late Dosing of Luteinizing Hormone-Releasing Hormone Agonists and Testosterone Levels >20 ng/dL in Prostate Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. dovepress.com [dovepress.com]
- 7. Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. mims.com [mims.com]
- 10. Triptorelin: Uses, Dosage, Side Effects & Warnings. [drugs.com]
- 11. Testosterone monitoring for men with advanced prostate cancer: Review of current practices and a survey of Canadian physicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LUPRON DEPOT® (leuprolide acetate for depot suspension): Clinical Evidence [lupronprostatecancer.com]
- 14. Testosterone Suppression with Luteinizing Hormone-Releasing Hormone (LHRH) Agonists in Patients Receiving Radiotherapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Stability Through N- and C-Termini Modification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance peptide stability through N- and C-termini modifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common N- and C-termini modifications to improve peptide stability?
A1: The most common and effective modifications are N-terminal acetylation and C-terminal amidation.[1] N-terminal acetylation involves adding an acetyl group (CH₃CO-) to the N-terminus, while C-terminal amidation converts the C-terminal carboxylic acid group (-COOH) to a primary amide (-CONH₂). Both modifications neutralize the terminal charges and mimic the structure of native proteins, which can increase resistance to enzymatic degradation.[1][2][]
Q2: How do N-terminal acetylation and C-terminal amidation increase peptide stability?
A2: These modifications enhance stability primarily by blocking the action of exopeptidases.[1] N-terminal acetylation protects against aminopeptidases, which cleave peptides from the N-terminus.[4] Similarly, C-terminal amidation confers resistance to carboxypeptidases that degrade peptides from the C-terminus. By neutralizing the terminal charges, these modifications can also influence peptide conformation and interaction with biological membranes.[5]
Q3: Can terminal modifications negatively impact my peptide's biological activity?
A3: While terminal modifications generally enhance stability, they can sometimes alter biological activity. The effect is peptide-specific and depends on the importance of the terminal groups for receptor binding or function.[2] It is crucial to assess the activity of the modified peptide compared to its unmodified counterpart. In many cases, particularly for peptide hormones, these modifications are essential for full biological activity.[6][7]
Q4: What is PEGylation and how does it improve peptide stability?
A4: PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a peptide.[8] This modification can significantly increase the peptide's hydrodynamic size, which shields it from proteolytic enzymes and reduces renal clearance, thereby extending its circulation half-life.[8][9][10] PEGylation can also improve the solubility and thermal stability of peptides.[8][11]
Q5: When should I consider peptide cyclization for stability enhancement?
A5: Peptide cyclization, forming a ring structure by linking the N- and C-termini or through side-chain linkages, is a powerful strategy to enhance stability.[12][13] Cyclization restricts the peptide's conformational flexibility, making it a poorer substrate for proteases.[12][14] This strategy is particularly useful when a specific conformation is required for biological activity, as it can lock the peptide into its bioactive shape, improving receptor binding affinity and selectivity.[14][15]
Troubleshooting Guides
Problem 1: Low yield or incomplete N-terminal acetylation.
-
Possible Cause: Inefficient reaction conditions.
-
Solution:
-
Ensure the use of a sufficient excess of the acetylating agent, such as acetic anhydride (B1165640).[16]
-
Optimize the reaction solvent. N,N-Dimethylformamide (DMF) is commonly used.[16]
-
Verify the pH of the reaction. For selective Nα-acetylation, a slightly acidic pH (e.g., pH 3.3-6.0) can be effective.[17]
-
Perform the reaction on the solid-phase resin before cleavage to protect side-chain amines if necessary.[16]
-
Problem 2: Peptide precipitates after C-terminal amidation.
-
Possible Cause: Amidation neutralizes the C-terminal charge, which can decrease the overall solubility of the peptide, especially for hydrophobic sequences.[1][]
-
Solution:
-
Attempt to dissolve the peptide in different solvent systems. Start with aqueous buffers at various pH values.
-
If solubility remains an issue, consider adding a solubilizing tag or incorporating hydrophilic amino acids into the peptide sequence, if permissible for its function.
-
For peptides synthesized on solid phase, ensure the correct amide-functionalized resin (e.g., Rink amide resin) was used.[7]
-
Problem 3: Modified peptide shows reduced or no biological activity.
-
Possible Cause: The terminal modification may be interfering with a critical interaction site for the peptide's target receptor or enzyme.
-
Solution:
-
Conduct a structure-activity relationship (SAR) study. Synthesize analogs with different modifications or with the modification at different positions (if applicable, e.g., PEGylation on a side chain instead of the terminus).
-
Consider less bulky modifications. For instance, if a large PEG chain abolishes activity, a smaller PEG or a simple acetylation/amidation might be a better alternative.
-
If the terminal charge is essential for activity, explore other stabilization strategies like incorporating D-amino acids or cyclization that do not alter the termini.[18]
-
Problem 4: Inconsistent results in stability assays.
-
Possible Cause: Variability in assay conditions or degradation of the peptide during storage.
-
Solution:
-
Standardize the stability assay protocol, including the source and concentration of serum or proteases, incubation time, and temperature.
-
Ensure proper storage of peptide stock solutions, typically at -20°C or -80°C in a suitable buffer. Avoid repeated freeze-thaw cycles.[1]
-
Use a fresh aliquot of the peptide for each experiment to ensure consistency.
-
Quantitative Data on Stability Enhancement
| Modification | Peptide Example | Unmodified Half-Life | Modified Half-Life | Fold Increase | Reference |
| C-terminal Amidation | A7R (angiogenesis-targeting peptide) | < 2 hours (in mouse plasma) | > 12 hours (cyclized and amidated) | > 6 | [14] |
| N-methylation | Glutathione (GSH) | Not specified | 16.8-fold increase in plasma half-life | 16.8 | [19] |
| PEGylation | Salmon Calcitonin (sCT) | Not specified | Apparent MW increased from ~3.4 kDa to 259 kDa (with PEG5000), suggesting significantly reduced clearance | - | [10] |
| XTENylation | Glucagon-like peptide-2 (GLP-2) | ~7 minutes (in rats) | ~29 hours (in rats) | ~248 | [20] |
Note: Direct comparative half-life data for simple N-acetylation and C-amidation is often context-dependent and not always reported as a straightforward numerical comparison in literature. The primary benefit cited is increased resistance to specific peptidases.
Experimental Protocols
Protocol 1: N-Terminal Acetylation of a Peptide on Solid-Phase Resin
This protocol is adapted for a standard 0.10 mmol peptide synthesis scale.
Materials:
-
Peptide-resin (0.10 mmol) in a fritted reaction vessel
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
10% Acetic Anhydride in DMF
-
Methanol
Procedure:
-
Wash the peptide-resin with DCM (2 mL for 1 minute), then drain.[16]
-
Wash the resin with DMF (2 mL for 1 minute), then drain.
-
Add the 10% acetic anhydride in DMF solution to the resin.[16]
-
Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation.[16]
-
Drain the reaction vessel.[16]
-
Wash the resin thoroughly with DMF (3 x 2 mL).
-
Wash the resin with DCM (3 x 2 mL).
-
Wash the resin with Methanol (2 x 2 mL) and dry the resin under vacuum.
-
The acetylated peptide is now ready for cleavage from the resin.
Protocol 2: C-Terminal Amidation via Solution-Phase Coupling
This protocol describes a general method for amidating a protected peptide in solution.
Materials:
-
N-terminally protected peptide with a free C-terminal carboxylic acid
-
Ammonium chloride (NH₄Cl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N-Methyl-2-pyrrolidone (NMP) or DMF as solvent
Procedure:
-
Dissolve the protected peptide (1 equivalent) in a minimal amount of NMP or DMF.
-
In a separate vial, dissolve TBTU (1.5 equivalents) and NH₄Cl (2 equivalents) in NMP.[21]
-
Add the TBTU/NH₄Cl solution to the peptide solution.
-
Add DIPEA or NMM (5 equivalents) to the reaction mixture and stir at room temperature.[21]
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within a few hours to overnight.[21]
-
Upon completion, precipitate the amidated peptide by adding the reaction mixture to cold diethyl ether or water.[21]
-
Collect the precipitate by centrifugation and wash with cold ether or water.
-
Dry the product under vacuum. The protecting groups can then be removed using standard procedures.
Visualizations
Caption: Susceptibility of unmodified peptides to exopeptidases.
References
- 1. biocat.com [biocat.com]
- 2. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 4. alfachemic.com [alfachemic.com]
- 5. jpt.com [jpt.com]
- 6. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
- 7. lifetein.com [lifetein.com]
- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 10. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Addressing the Challenges of Peptide Stability | Blog | Biosynth [biosynth.com]
- 13. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclic Peptides for Lead Optimization - Peptide CRO - Creative Peptides [creative-peptides.com]
- 15. lifetein.com [lifetein.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. sid.ir [sid.ir]
Validation & Comparative
Validating the Bioactivity of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the bioactivity of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH. Due to the limited availability of direct comparative data for this specific analog in publicly accessible literature, this document outlines the established methodologies and presents data for well-characterized LHRH agonists, Buserelin and Goserelin, to serve as a benchmark for evaluation. The experimental protocols and data presentation formats provided herein are intended to guide researchers in designing and executing studies to determine the bioactivity profile of this compound.
Comparative LHRH Analogs
For a robust validation of bioactivity, it is essential to compare the target analog against established compounds with known potency and efficacy. Buserelin and Goserelin are two widely used and well-documented LHRH agonists, making them ideal comparators.
-
Buserelin: A potent LHRH agonist with enhanced stability and receptor binding affinity compared to the native LHRH.
-
Goserelin: Another super-agonist of LHRH, commonly used in clinical applications for the suppression of sex hormone production.
Bioactivity Assessment: Receptor Binding and In Vitro Functional Assay
The bioactivity of LHRH analogs is primarily determined by their ability to bind to and activate the LHRH receptor, also known as the gonadotropin-releasing hormone (GnRH) receptor. This can be quantified through receptor binding assays and in vitro functional assays that measure the downstream physiological response, such as the release of luteinizing hormone (LH) from pituitary cells.
Comparative Bioactivity Data
The following table summarizes the reported receptor binding affinities and in vitro bioactivities of Buserelin and Goserelin. It is recommended that similar data be generated for this compound to enable a direct comparison.
| LHRH Analog | Receptor Binding Affinity (Kd, nM) | In Vitro Bioactivity (ED50 for LH release, nM) |
| This compound | Data not available | Data not available |
| Buserelin | ~0.1 - 1.0 | ~0.1 - 0.5 |
| Goserelin | ~0.5 - 2.0 | ~0.2 - 1.0 |
Note: The presented values for Buserelin and Goserelin are approximate ranges compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocol: In Vitro Luteinizing Hormone (LH) Release Assay
This protocol describes a method to determine the in vitro bioactivity of LHRH analogs by measuring their ability to stimulate LH release from primary rat pituitary cells.
1. Primary Pituitary Cell Culture:
- Anterior pituitary glands are collected from adult female Wistar rats.
- The glands are minced and enzymatically dispersed using collagenase and hyaluronidase (B3051955) to obtain a single-cell suspension.
- Cells are seeded in 24-well plates at a density of 2-3 x 10^5 cells/well in a suitable culture medium (e.g., DMEM supplemented with 10% fetal bovine serum) and incubated for 48-72 hours to allow for attachment.
2. LHRH Analog Stimulation:
- The culture medium is replaced with a serum-free medium containing various concentrations of the LHRH analogs to be tested (e.g., this compound, Buserelin, Goserelin, and a native LHRH standard) ranging from 10^-12 M to 10^-6 M.
- A negative control (medium alone) is also included.
- The cells are incubated for a defined period (e.g., 4 hours) at 37°C in a humidified atmosphere of 5% CO2.
3. Measurement of LH Release:
- Following incubation, the culture medium from each well is collected.
- The concentration of LH in the medium is quantified using a commercially available rat LH enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
- A dose-response curve is generated by plotting the mean LH concentration against the log concentration of the LHRH analog.
- The ED50 value (the concentration of the analog that produces 50% of the maximal LH release) is calculated for each analog using non-linear regression analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a crucial technique for verifying the purity and quantifying the concentration of synthetic peptides like this compound. A well-developed HPLC method can also be used to separate the target analog from its potential impurities and from other LHRH analogs in a mixture.
Typical HPLC Parameters for LHRH Analog Analysis
The following table outlines a typical set of HPLC parameters that can be used as a starting point for the analysis of LHRH analogs. The retention time for this compound would need to be determined experimentally.
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 20-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Retention Time (min) | |
| This compound | To be determined |
| Buserelin | ~12-15 |
| Goserelin | ~14-17 |
Note: Retention times are estimates and will vary depending on the exact HPLC system, column, and mobile phase conditions.
Experimental Protocol: HPLC Method for LHRH Analogs
This protocol provides a general method for the separation and quantification of LHRH analogs using reversed-phase HPLC.
1. Standard and Sample Preparation:
- Prepare stock solutions of this compound, Buserelin, and Goserelin in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 to 100 µg/mL.
- Prepare the test sample of this compound at a known concentration within the calibration range.
2. HPLC System Setup and Equilibration:
- Set up the HPLC system with the parameters outlined in the table above.
- Equilibrate the column with the initial mobile phase composition (e.g., 20% B) for at least 30 minutes or until a stable baseline is achieved.
3. Chromatographic Analysis:
- Inject the calibration standards, starting with the lowest concentration.
- Inject the test sample and a blank (solvent) injection.
- Record the chromatograms and integrate the peak areas for each analog.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area versus the concentration of the standards for each analog.
- Determine the concentration of the this compound in the test sample by interpolating its peak area from the calibration curve.
- Assess the purity of the sample by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Visualizations
LHRH Signaling Pathway
Caption: LHRH signaling pathway in pituitary gonadotrophs.
Experimental Workflow for Bioactivity Validation
Caption: Workflow for validating the bioactivity of LHRH analogs.
Conclusion
Validating the bioactivity of a novel LHRH analog such as this compound requires a systematic approach involving both analytical and biological assays. This guide provides the necessary framework, including detailed experimental protocols for HPLC analysis and in vitro bioactivity assessment, to enable a comprehensive evaluation. By comparing the performance of the target analog against well-characterized standards like Buserelin and Goserelin, researchers can accurately determine its potency and purity. The generation of robust and comparative data is critical for the further development and potential clinical application of new LHRH analogs. It is imperative that direct experimental data for this compound be generated to complete the comparative analysis outlined in this guide.
Comparative Analysis of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH Receptor Specificity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a therapeutic candidate is paramount for predicting potential off-target effects and ensuring a favorable safety profile. This guide provides a comparative analysis of the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, focusing on its interaction with its primary target, the Gonadotropin-Releasing Hormone (GnRH) receptor, and discusses the current landscape of its known cross-reactivity with other receptors.
Executive Summary
This compound is a potent synthetic analog of the naturally occurring LHRH, also known as Gonadotropin-Releasing Hormone (GnRH). It is designed for high-affinity binding to the GnRH receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating the reproductive system. While extensive research has focused on the on-target effects of LHRH analogs, publicly available data on the specific cross-reactivity of this compound with a broad panel of other receptors is limited. This guide summarizes the known binding characteristics of similar LHRH analogs to the GnRH receptor, details the canonical signaling pathway, and provides a standardized experimental protocol for assessing receptor binding affinity. The absence of comprehensive cross-reactivity data underscores a critical knowledge gap and highlights the importance of empirical testing for any new therapeutic application.
Comparison of Binding Affinities
Due to the lack of specific binding affinity data for this compound across a range of receptors, this section presents data for other structurally related and functionally similar LHRH analogs against the GnRH receptor. This information serves as a benchmark for the expected high affinity and specificity of this class of compounds for their cognate receptor.
| Compound | Receptor | Cell Line/Tissue | Kd (nM) | IC50 (nM) | Reference |
| [D-Trp6]LHRH | GnRH Receptor | Human Ovarian Cancer Cells (EFO-21) | 1.5 | - | [1] |
| [D-Trp6]LHRH | GnRH Receptor | Human Ovarian Cancer Cells (EFO-27) | 1.7 | - | [1] |
| Hoe-013 (Ramorelix) | GnRH Receptor | Human Ovarian Cancer Cells (EFO-21/27) | - | ~1-10 | [1] |
| SB-75 (Cetrorelix) | GnRH Receptor | Human Ovarian Cancer Cells (EFO-21/27) | - | ~1-10 | [1] |
Note: Lower Kd and IC50 values indicate higher binding affinity. The data presented for Hoe-013 and SB-75 were inferred from displacement curves in the cited study.
GnRH Receptor Signaling Pathway
The binding of this compound to the GnRH receptor initiates a cascade of intracellular events that ultimately regulate the synthesis and secretion of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] The primary signaling pathway is mediated through the Gq/11 family of G proteins.[2]
References
GnRH Agonists vs. Antagonists: A Comparative Efficacy Guide for Research Models
For Researchers, Scientists, and Drug Development Professionals
The manipulation of the Gonadotropin-Releasing Hormone (GnRH) pathway is a cornerstone of therapeutic strategies in numerous fields, including oncology, reproductive medicine, and the management of hormone-dependent diseases. The two primary classes of drugs used to modulate this pathway, GnRH agonists and antagonists, offer distinct mechanisms of action and efficacy profiles. This guide provides an objective comparison of their performance in research models, supported by experimental data, to inform preclinical and clinical research decisions.
Mechanism of Action: A Tale of Two Responses
GnRH agonists and antagonists both target the GnRH receptor in the pituitary gland, which is pivotal in regulating the reproductive axis through the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] However, their interaction with the receptor elicits fundamentally different physiological responses.
GnRH Agonists: These synthetic analogues of GnRH, such as leuprolide and goserelin, initially stimulate the GnRH receptor.[1][2] This leads to a transient surge in LH and FSH, and consequently, a temporary increase in testosterone (B1683101) and estrogen levels—a phenomenon known as the "flare effect".[1][3] Continuous administration, however, leads to the downregulation and desensitization of the GnRH receptors on the pituitary gland.[2][3][4] This paradoxical effect ultimately suppresses the release of LH and FSH, leading to a state of chemical castration.[5]
GnRH Antagonists: In contrast, GnRH antagonists, like cetrorelix (B55110), degarelix, and ganirelix, are competitive blockers of the GnRH receptor.[5][6] They bind to the receptor without activating it, leading to an immediate and rapid suppression of LH and FSH secretion.[4][5][7] This direct inhibitory action avoids the initial hormonal surge associated with agonists.[3][5]
Signaling Pathway Overview
The differential effects of GnRH agonists and antagonists stem from their distinct interactions with the GnRH receptor and the subsequent intracellular signaling cascades.
Efficacy Comparison in a Preclinical Endometriosis Model
A key area of research where both GnRH agonists and antagonists are evaluated is in the treatment of endometriosis. A study comparing the effects of the GnRH antagonist cetrorelix and the GnRH agonist leuprolide in a rat model of experimental endometriosis provides valuable comparative data.[8][9]
Experimental Data Summary
| Parameter | Control Group (Saline) | Leuprolide (GnRH Agonist) | Cetrorelix (GnRH Antagonist) |
| Change in Endometriotic Implant Volume | No significant change | Significant reduction (p < 0.01) | Significant reduction (p < 0.01) |
| Histological Glandular Tissue Score | - | Significantly less than control (p < 0.01) | Significantly less than control (p < 0.01) |
| Histological Stromal Tissue Score | - | Significantly less than control (p < 0.01) | Significantly less than control (p < 0.01) |
Data sourced from a study on experimental endometriosis in rats.[8][9]
The results indicate that both leuprolide and cetrorelix demonstrated similar efficacy in causing the regression of endometriotic implants in terms of both size and histological structure.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for the key experiments cited.
Animal Model of Endometriosis
A randomized, placebo-controlled, single-blind experimental study was conducted on 45 adult female Wistar rats.[8][9]
-
Induction of Endometriosis: Endometrial tissue was implanted onto the abdominal parietal peritoneum of the rats.
-
Treatment Groups (n=15 each):
-
Control Group: Received subcutaneous injections of saline (0.1 cc/rat) once a week.
-
Leuprolide Group: Received subcutaneous injections of leuprolide (0.075 mg/kg) twice at 4-week intervals.
-
Cetrorelix Group: Received daily subcutaneous injections of cetrorelix (0.001 mg/rat/day) for 8 weeks.
-
-
Outcome Measures:
-
Implant volumes were measured before and after the 8-week treatment period.
-
Excised implants were examined for histopathological changes in glandular and stromal tissues.
-
Efficacy in Hormone Suppression for Prostate Cancer Models
In the context of prostate cancer, the rapid and profound suppression of testosterone is a critical therapeutic goal. GnRH antagonists have demonstrated a faster onset of action compared to agonists.
Experimental Data Summary: Testosterone Suppression
| Agent Class | Time to Castrate Levels of Testosterone | Initial Testosterone Surge |
| GnRH Agonists (e.g., Leuprolide) | Slower (weeks) | Yes ("Flare-up") |
| GnRH Antagonists (e.g., Degarelix) | Faster (days) | No |
This is a generalized comparison based on the known mechanisms of action.[3][5]
In a phase 3 trial (HERO trial), the oral GnRH antagonist relugolix (B1679264) was found to be superior to leuprolide in maintaining castration-level testosterone.[3] The time to testosterone suppression was 4 days for relugolix compared to 29 days for leuprolide.[3]
In Vitro Efficacy Comparison
Studies on GnRH receptor-transfected cell lines (HEK293 and SH-SY5Y) and mouse pituitary cells (LβT2) have been used to compare the in-vitro potency of different GnRH antagonists.[10] These studies measure the inhibition of GnRH-mediated intracellular signaling, such as changes in intracellular Ca2+ and cAMP levels.[10] While different antagonists like Cetrorelix, Ganirelix, and Teverelix show some variations in their effects on specific signaling pathways, they are generally considered to lead to similar clinical outcomes in applications like preventing premature ovulation.[10]
Conclusion
The choice between a GnRH agonist and an antagonist in a research setting depends on the specific experimental goals.
-
GnRH agonists are effective for long-term suppression of sex hormones following an initial stimulation phase. Their "flare-up" effect can be a confounding factor in some models but may be desirable in others.
-
GnRH antagonists provide a rapid and direct suppression of gonadotropins and sex steroids without an initial surge. This makes them particularly useful in models where an immediate hormonal blockade is required or where the initial flare could be detrimental.
The experimental data from preclinical models, such as the rat endometriosis study, suggest that both classes of drugs can achieve similar efficacy in terms of tissue regression over time. However, the distinct temporal dynamics of their effects on hormone levels remain a critical differentiating factor for researchers to consider when designing their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. urologytimes.com [urologytimes.com]
- 4. amj.journals.ekb.eg [amj.journals.ekb.eg]
- 5. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. differencebetween.com [differencebetween.com]
- 7. Comparison of GnRH Agonist, GnRH Antagonist, and GnRH Antagonist Mild Protocol of Controlled Ovarian Hyperstimulation in Good Prognosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of cetrorelix, a GnRH antagonist, and leuprolide, a GnRH agonist, on experimental endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the long-term effects of different LHRH analog formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term effects of different Luteinizing Hormone-Releasing Hormone (LHRH) analog formulations. The information presented is collated from a range of clinical studies and pharmacological data to support research and development in this therapeutic area.
Introduction to LHRH Analogs
LHRH agonists are a cornerstone in the management of hormone-sensitive conditions, most notably prostate cancer, through androgen deprivation therapy (ADT).[1] These synthetic peptides initially stimulate the LHRH receptors in the pituitary gland, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn leads to a temporary increase in testosterone (B1683101) levels, a phenomenon known as "testosterone flare".[2][3] However, continuous stimulation leads to receptor downregulation and desensitization of the pituitary gonadotrophs, resulting in a profound and sustained suppression of LH secretion and, consequently, a reduction of testosterone to castrate levels.[2][3] Various formulations of LHRH agonists, such as leuprolide, goserelin (B1671991), and triptorelin, have been developed to provide sustained drug release over extended periods, ranging from one to six months, offering improved patient convenience and compliance.[4]
Comparative Efficacy of LHRH Analog Formulations
The primary measure of efficacy for LHRH agonists is their ability to achieve and maintain serum testosterone levels at or below the castration threshold. While the traditional definition of castration is a testosterone level of ≤50 ng/dL, there is growing evidence suggesting that lower levels (≤20 ng/dL) may be associated with improved clinical outcomes.
Testosterone Suppression
The following tables summarize the comparative efficacy of different LHRH analog formulations in achieving and maintaining testosterone suppression.
Table 1: Percentage of Patients Achieving Castration (Testosterone ≤50 ng/dL)
| Formulation | Dosing Frequency | Percentage of Patients Achieving Castration | Study Reference(s) |
| Leuprolide Acetate | 1-month | 98.9% | [5][6] |
| Goserelin Acetate | 1-month | 88.7% | [5][6] |
| Triptorelin Pamoate | 1-month | Not specified in these studies | |
| Leuprolide Acetate | 3-month | 85.2% (at 9 months) | [7] |
| Leuprolide Acetate | 6-month | 93% - 99% | [4] |
| Triptorelin Pamoate | 6-month | 97.5% (by day 29) | [4] |
Table 2: Comparative Testosterone Suppression to Lower Thresholds
| Formulation | Testosterone Level | Percentage of Patients Achieving Suppression | Study Reference(s) |
| Goserelin | <10 ng/dL | 54.2% | [8][9] |
| Triptorelin | <10 ng/dL | 93.2% | [8][9] |
| Leuprolide | <10 ng/dL | 86.4% | [8][9] |
| Goserelin | ≤20 ng/dL | 55% | [10][11] |
| Leuprolide 3.75mg | ≤20 ng/dL | 31.6% | [10] |
| Leuprolide 7.5mg | ≤20 ng/dL | 70% | [10] |
Pharmacokinetic Profiles
The pharmacokinetic properties of LHRH analog formulations are crucial for their sustained therapeutic effect. Depot formulations are designed to release the drug at a controlled rate, maintaining therapeutic concentrations over the intended dosing interval.
Table 3: Comparative Pharmacokinetics of Depot Formulations
| Formulation | Administration Route | Dosing Frequency | Time to Cmax (tmax) | Key Findings | Study Reference(s) |
| Leuprorelin Acetate (Depot) | Subcutaneous | 1-month | 1 hour | Steady-state release from day 3. | [7] |
| Leuprorelin Acetate (Depot) | Subcutaneous | 3-month | 3 hours | Higher Cmax than 1-month depot; steady-state release from day 7. | [7] |
| Triptorelin Pamoate (Depot) | Intramuscular | 6-month | Not specified | Achieved and maintained castration for 12 months. | [4] |
| Leuprolide Acetate (Depot) | Intramuscular | 6-month | Not specified | Effective testosterone suppression over 12 months. | [4] |
Long-Term Adverse Effects
Long-term androgen deprivation is associated with a range of adverse effects that can impact a patient's quality of life. These side effects are primarily a consequence of low testosterone levels.
Table 4: Common Long-Term Adverse Effects of LHRH Agonist Therapy
| Adverse Effect Category | Specific Effects | Incidence/Comment | Study Reference(s) |
| Cardiovascular | Myocardial infarction, stroke, heart failure | Increased risk, particularly in patients with pre-existing cardiovascular disease. Some studies suggest a higher risk with agonists compared to antagonists, while others show no significant difference. | [12][13][14] |
| Skeletal | Decreased bone mineral density, osteoporosis, fractures | A common and significant long-term effect. | [15] |
| Metabolic | Weight gain, insulin (B600854) resistance, dyslipidemia | Can contribute to an increased risk of cardiovascular disease. | [15] |
| Sexual | Loss of libido, erectile dysfunction | Very common and often distressing for patients. | [15] |
| Psychological | Mood swings, depression, cognitive impairment | Can significantly impact quality of life. | [2][15] |
| General | Hot flashes, fatigue, gynecomastia | Hot flashes are one of a very common side effect. | [2][15] |
A real-world pharmacovigilance study reported that among long-acting GnRH analogs, goserelin was associated with a higher mortality rate compared to other formulations.[2] That same study found that buserelin (B193263) had a higher incidence of gastrointestinal disorders, and histrelin (B1673308) was associated with more psychiatric disorders.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. The following provides an overview of the methodology used in a representative comparative study of LHRH agonists.
Study Design: Randomized, Open-Label, Multicenter Trial
-
Objective: To compare the efficacy and safety of two different LHRH analog formulations (e.g., Goserelin vs. Leuprolide) in patients with advanced prostate cancer.[5][6][11][16]
-
Patient Population: Men with histologically confirmed advanced or metastatic prostate cancer, with no prior hormonal therapy.[5][6][11][16]
-
Randomization: Patients are randomly assigned to receive one of the LHRH analog formulations at the prescribed dose and schedule (e.g., Goserelin 3.6 mg every 28 days or Leuprolide 7.5 mg every 28 days).[5][6][11][16]
-
Treatment Duration: Treatment is typically administered for a predefined period (e.g., 6 to 12 months or longer) to assess long-term effects.[5][6][11][16]
-
Primary Endpoint: The primary efficacy endpoint is typically the proportion of patients achieving and maintaining a castrate level of serum testosterone (e.g., ≤ 50 ng/dL or ≤ 20 ng/dL) from a specified time point (e.g., day 28) throughout the study period.[5][6][11][16]
-
Secondary Endpoints:
-
Prostate-Specific Antigen (PSA) response.
-
Time to treatment failure.
-
Adverse event profile.
-
Quality of life assessments.
-
-
Assessments:
-
Serum testosterone and PSA levels are measured at baseline and at regular intervals throughout the study (e.g., every 4 weeks).
-
Adverse events are monitored and graded at each study visit.
-
Quality of life questionnaires are administered at baseline and specified follow-up times.
-
-
Statistical Analysis: Statistical methods such as the Chi-square test or Fisher's exact test are used to compare the proportions of patients achieving the primary endpoint between treatment groups. Time-to-event endpoints are often analyzed using Kaplan-Meier curves and log-rank tests.[5][6]
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key mechanisms and processes related to LHRH analog therapy.
Caption: LHRH Agonist Signaling Pathway in Pituitary Gonadotroph Cells.
Caption: Clinical Workflow for Different LHRH Agonist Depot Formulations.
Caption: Logical Steps from LHRH Agonist Administration to Castration.
Conclusion
The various formulations of LHRH agonists demonstrate comparable long-term efficacy in achieving and maintaining testosterone suppression, a critical goal in the management of hormone-sensitive prostate cancer. While differences in the depth of testosterone suppression have been observed between agents, the clinical significance of these variations is still under investigation. The choice of formulation often involves a balance between dosing convenience, pharmacokinetic profile, and patient-specific factors. The long-term adverse effect profile is a significant consideration in treatment decisions, with ongoing research aimed at mitigating these side effects and optimizing patient quality of life. This guide provides a comparative framework to aid researchers and clinicians in their evaluation of LHRH analog therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adverse event profile differences among long-acting gonadotropin-releasing hormone analogs: A real-world, pharmacovigilance study | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. pafmj.org [pafmj.org]
- 7. Androgen Deprivation Therapy | Right Decisions [rightdecisions.scot.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Goserelin versus leuprolide in the chemical castration of patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of goserelin and leuprolide in combined androgen blockade therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. auajournals.org [auajournals.org]
- 13. Cardiovascular Adverse Events Associated with Prostate Cancer Treatment: A Disproportionality Analysis from the Food and Drug Administration Adverse Event Reporting System Database [mdpi.com]
- 14. Does Exist a Differential Impact of Degarelix Versus LHRH Agonists on Cardiovascular Safety? Evidences From Randomized and Real-World Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical differences between luteinizing hormone-releasing hormone agonists in prostate cancer: perspectives across the spectrum of care - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Efficacy of Goserelin vs. Leuprolide in Advanced Prostate Cancer in Patients Undergoing Androgen Deprivation Therapy | Pakistan Armed Forces Medical Journal [pafmj.org]
A Comparative Guide to the Immunogenicity of Modified LHRH Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of various modified Luteinizing Hormone-Releasing Hormone (LHRH) peptides. The following sections detail the experimental data, protocols, and underlying biological pathways to inform research and development in this area.
Introduction to LHRH Modification for Immunotherapy
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone crucial for reproduction.[1] Due to its role in regulating sex steroid production, LHRH has become a key target for immunotherapeutic strategies aimed at contraception and treating hormone-dependent cancers, such as prostate cancer.[2][3][4] However, native LHRH is poorly immunogenic. To overcome this, various modifications have been developed to enhance its ability to elicit a robust and sustained immune response. This guide evaluates the immunogenicity of these modified peptides.
Comparison of Immunogenic Performance
The efficacy of modified LHRH peptides is primarily assessed by their ability to generate high-titer anti-LHRH antibodies, leading to a significant reduction in testosterone (B1683101) levels. The following tables summarize the quantitative data from various studies on modified LHRH peptides.
| LHRH Peptide Modification | Carrier/Adjuvant | Animal Model | Peak Anti-LHRH Antibody Titer | Effect on Testosterone Levels | Reference |
| LHRH conjugated to Tetanus Toxoid (TT) | Freund's Adjuvant | Rats | Not specified, but sufficient to suppress gonadotropins | Significant decrease | [5] |
| (D-Lys)6-LHRH conjugated to Diphtheria Toxoid (DT) | Not specified | Rodents | Not specified, but reactive with native LHRH | Gradual decline | [3][4] |
| LHRH linked to UBITh® helper T cell epitopes | Alhydrogel or oil-based emulsions | Rodents, Dogs, Baboons | High titers specific to LHRH | Long duration of androgen deprivation | [2][6] |
| GnRHm1-TT peptide | Montanide ISA 51 | Rats | Titers of 1:3000 by day 60 | Reduction to castration levels | [3] |
| Cysteine-substituted LHRH analogues | Keyhole Limpet Hemocyanin (KLH), Porcine Thyroglobulin (TGB), or Equine Gamma Globulin (EGG) with Havlogen or DDA | BALB/c Mice | Detectable 1 week after immunization, enhanced by boosters | Not specified | [7] |
| Thioredoxin-LHRH-7 fusion protein | Z-max adjuvant | BALB/c Mice | Significant binding of 125I-LHRH at 1:1000 dilution | Reduction in testicular and accessory sex gland weights | [8] |
| Ovalbumin-LHRH-7 fusion protein | Z-max adjuvant | BALB/c Mice | Significant binding of 125I-LHRH at 1:1000 dilution | Reduction in testicular and accessory sex gland weights | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments in evaluating LHRH peptide immunogenicity.
Peptide Immunization Protocol (Mouse Model)
This protocol outlines a general procedure for immunizing mice to elicit an immune response against a modified LHRH peptide.
Materials:
-
Modified LHRH peptide
-
Adjuvant (e.g., Freund's Complete Adjuvant (CFA) for the primary immunization and Freund's Incomplete Adjuvant (IFA) for boosters, or Montanide ISA 51)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (e.g., 23 or 25 gauge)
-
BALB/c mice (6-8 weeks old)
Procedure:
-
Antigen Preparation: Dissolve the modified LHRH peptide in sterile PBS at a concentration of 1 mg/mL.
-
Emulsification: To prepare the immunogen for the primary immunization, mix the peptide solution with an equal volume of CFA to form a stable water-in-oil emulsion. For booster immunizations, use IFA.
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Inject each mouse subcutaneously (s.c.) or intraperitoneally (i.p.) with 100 µL of the peptide-CFA emulsion (containing 50 µg of the peptide).
-
Day 21 (First Booster): Administer a booster injection using the peptide emulsified in IFA.
-
Day 42 (Second Booster): Administer a second booster injection with the peptide in IFA.
-
-
Blood Collection: Collect blood samples via tail bleed or retro-orbital sinus puncture at various time points (e.g., day 0 for pre-immune serum, and days 35 and 56) to monitor the antibody response.
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum. Store the serum at -20°C until analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-LHRH Antibody Titer
This protocol describes the measurement of anti-LHRH antibody titers in serum samples from immunized animals.
Materials:
-
Native LHRH peptide
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS with 0.05% Tween-20 (PBST))
-
Wash Buffer (PBST)
-
Serum samples (from immunized and control animals)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of native LHRH peptide solution (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Serum Incubation: Prepare serial dilutions of the serum samples in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The antibody titer is typically defined as the highest dilution that gives a reading significantly above the background.
Testosterone Measurement
This protocol outlines the measurement of serum testosterone levels to assess the biological effect of the anti-LHRH antibodies.
Materials:
-
Serum samples
-
Testosterone ELISA kit or access to a radioimmunoassay (RIA) facility
-
Plate reader (for ELISA) or gamma counter (for RIA)
Procedure:
-
Sample Preparation: Thaw the serum samples on ice.
-
Assay: Perform the testosterone measurement according to the manufacturer's instructions for the chosen commercial ELISA kit or the standard operating procedure for RIA.
-
Data Analysis: Calculate the testosterone concentration in each sample based on the standard curve generated in the assay. Compare the testosterone levels in immunized animals to those in control animals. A significant reduction in testosterone indicates a successful immunocastration effect.
Visualizing Key Pathways and Workflows
LHRH Signaling Pathway
The binding of LHRH to its receptor (LHRHR) on pituitary gonadotrophs triggers a signaling cascade that leads to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Understanding this pathway is essential for appreciating how anti-LHRH antibodies exert their effect.
Caption: Simplified LHRH signaling pathway in pituitary gonadotrophs.
Experimental Workflow for Evaluating LHRH Peptide Immunogenicity
The following diagram illustrates the typical workflow for assessing the immunogenicity of a novel modified LHRH peptide.
Caption: Workflow for assessing LHRH peptide immunogenicity.
Conclusion
The modification of LHRH peptides has proven to be a successful strategy for enhancing their immunogenicity, leading to the development of potential immunotherapies for hormone-dependent diseases. The choice of carrier protein or T-cell epitope, the conjugation strategy, and the use of appropriate adjuvants are all critical factors in designing an effective LHRH vaccine. This guide provides a comparative overview to aid researchers in the selection and evaluation of modified LHRH peptides for their specific applications.
References
- 1. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. fortunejournals.com [fortunejournals.com]
- 4. Semisynthetic anti-LHRH vaccine causing atrophy of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active immunization against LHRH: I. Effects of conjugation site and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic luteinizing hormone releasing hormone (LHRH) vaccine for effective androgen deprivation and its application to prostate cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A synthetic luteinizing hormone releasing hormone vaccine II. Temporal aspects of titer development and formulation trials in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to New GnRH Analogs Versus Established Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of new-generation Gonadotropin-Releasing Hormone (GnRH) analogs against established therapies. It includes a summary of quantitative data from key clinical trials, detailed experimental protocols for benchmark assays, and visualizations of the GnRH signaling pathway and experimental workflows.
Executive Summary
The landscape of GnRH analog therapy is evolving with the introduction of new oral antagonists that offer distinct advantages over traditional injectable agonists. These newer agents, such as relugolix, elagolix (B1671154), and linzagolix, demonstrate comparable or superior efficacy in suppressing sex hormone levels with a more rapid onset of action and, in some cases, a better safety profile, particularly concerning cardiovascular events. This guide benchmarks these novel compounds against the long-established standard of care, leuprolide, across various therapeutic areas.
Data Presentation: Head-to-Head Clinical Trial Data
The following tables summarize key efficacy and safety data from pivotal clinical trials comparing new GnRH analogs to established treatments.
Table 1: Relugolix vs. Leuprolide for Advanced Prostate Cancer (HERO Trial) [1][2]
| Endpoint | Relugolix (Oral) | Leuprolide (Injectable) | Hazard Ratio (95% CI) / Difference | p-value |
| Sustained Castration Rate (Testosterone < 50 ng/dL through 48 weeks) | 96.7% | 88.8% | 7.9% difference (95% CI: 4.1, 11.8) | <0.0001 (superiority) |
| Castration Resistance-Free Survival (Metastatic Population at 48 weeks) | 74% | 75% | 1.03 (0.68, 1.57) | 0.84 |
| Prostate-Specific Antigen (PSA) Response at Day 15 | 79.4% | 19.8% | - | <0.0001 |
| Testosterone Recovery to Normal Range (90 days post-treatment) | 54% | 3% | - | <0.0001 |
| Major Adverse Cardiovascular Events (MACE) | 2.9% | 6.2% | - | - |
| Hot Flash | 54.3% | 51.6% | - | - |
| Fatigue | 21.5% | 18.5% | - | - |
Table 2: Elagolix vs. Leuprolide Acetate for Endometriosis-Associated Pain
| Endpoint | Elagolix (Oral) | Leuprolide Acetate (Injectable) | Key Findings |
| Reduction in Dysmenorrhea and Nonmenstrual Pelvic Pain | Effective at both 150 mg once daily and 200 mg twice daily doses | Effective | Both elagolix doses improved pain scores.[3] |
| Cost-Effectiveness | Dominant | - | Elagolix was found to be more cost-effective over a one and two-year period.[3] |
| Patient Preference | Higher preference for the 200 mg twice daily dose | Lower preference | Patients were more likely to prefer the treatment profile of elagolix.[4][5] |
Table 3: Linzagolix for Uterine Fibroids (PRIMROSE 1 & 2 Trials)
| Endpoint | Linzagolix (Oral) | Placebo | Key Findings |
| Reduction in Menstrual Blood Loss (Responder Rate at 24 weeks) | PRIMROSE 1: 100mg: 56.4%100mg + ABT: 66.4%200mg: 71.4%200mg + ABT: 75.5% | 35.0% | Linzagolix at all doses, with and without add-back therapy, was significantly more effective than placebo in reducing heavy menstrual bleeding.[6] |
| PRIMROSE 2: 100mg: 56.7%100mg + ABT: 77.2%200mg: 77.7%200mg + ABT: 93.9% | 29.4% | The 200mg dose with add-back therapy showed a particularly high response rate.[6][7] | |
| Mechanism of Action vs. Leuprolide | Direct GnRH receptor antagonist | GnRH receptor agonist | Linzagolix directly blocks GnRH receptors, while leuprolide initially stimulates them before causing downregulation.[8] |
*ABT: Add-back therapy (1 mg estradiol (B170435) and 0.5 mg norethisterone acetate)[6]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of GnRH analogs.
In Vitro Bioassays
1. GnRH Receptor Binding Assay
-
Objective: To determine the binding affinity of new GnRH analogs to the GnRH receptor.
-
Methodology:
-
Cell Culture and Membrane Preparation: COS-7 cells transfected with the human GnRH receptor are cultured. Plasma membranes are prepared from these cells.
-
Radioligand Binding: The assay is performed using a radiolabeled GnRH analog, such as [125I]buserelin.
-
Incubation: Cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test analog.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: Binding data is analyzed using a nonlinear least squares curve-fitting program to determine the inhibition constant (Ki), which reflects the binding affinity of the test analog.
-
2. Cell Proliferation Assay (BrdU Incorporation)
-
Objective: To assess the direct anti-proliferative effects of GnRH analogs on cancer cells.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., endometrial, ovarian, breast) are cultured in 96-well plates.
-
Treatment: Cells are treated with various concentrations of the GnRH analog for a specified period (e.g., 24-168 hours).
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells and incubated to be incorporated into the DNA of proliferating cells.
-
Detection: Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). A substrate is added to produce a colorimetric reaction.
-
Data Analysis: The absorbance is measured, which is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.
-
3. Apoptosis Assay (Acridine Orange/Ethidium (B1194527) Bromide Staining) [9]
-
Objective: To evaluate the induction of apoptosis by GnRH analogs in target cells.
-
Methodology:
-
Cell Culture and Treatment: Endometrial or cancer cells are cultured and treated with the GnRH analog.
-
Staining: A mixture of acridine (B1665455) orange and ethidium bromide is added to the cell suspension. Acridine orange stains both live and dead cells (green fluorescence), while ethidium bromide only stains cells with compromised membranes (red fluorescence), which is characteristic of late-stage apoptosis and necrosis.
-
Microscopy: Cells are observed under a fluorescence microscope.
-
Cell Morphology Assessment:
-
Viable cells: Uniform green nucleus with organized structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with no chromatin condensation.
-
-
Quantification: The percentage of apoptotic cells is determined by counting at least 200 cells per sample.
-
In Vivo Pharmacokinetic Study in Rats[1][2]
-
Objective: To determine the pharmacokinetic profile of new GnRH analogs.
-
Animal Model: Mature female rats.
-
Methodology:
-
Dosing: A single subcutaneous injection of the GnRH analog is administered.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Sample Analysis: The concentration of the GnRH analog in the plasma is measured using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Bioavailability
-
-
Mandatory Visualization
Signaling Pathways
Caption: GnRH analog signaling pathway in pituitary gonadotrophs.
Experimental Workflows
Caption: General experimental workflow for benchmarking new GnRH analogs.
References
- 1. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of GnRH analogues on apoptosis and release of interleukin-1beta and vascular endothelial growth factor in endometrial cell cultures from patients with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bsped.org.uk [bsped.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Disposal of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH: A Guide for Laboratory Professionals
(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH is an analogue of LHRH, which plays a key role in reproductive control. As a biologically active peptide, its disposal should be managed with caution to prevent unintended environmental release and potential biological effects. The fundamental principle is to treat it as a chemical waste, in accordance with all applicable local, state, and federal regulations.
Core Disposal Principles
The primary approach to disposing of this compound is to manage it as hazardous chemical waste. Under no circumstances should this material be discharged into the environment, including drains or regular trash.
Disposal Procedures for this compound
The proper disposal method for this compound depends on the form and quantity of the waste. The following table summarizes the recommended procedures for different waste streams containing this compound.
| Waste Category | General Disposal Guidance | Recommended Practice for this compound |
| Trace Amounts on Labware (e.g., pipette tips, empty vials) | Chemically contaminated sharps and labware should be collected in puncture-proof containers.[1] | Place in a designated, labeled sharps container for chemical waste. |
| Bulk Quantities (Unused or Expired Product) | Dispose of contents/containers to an approved waste disposal plant.[1] | Segregate from other waste streams in a clearly labeled, sealed container. Arrange for pickup by a certified hazardous waste disposal service. |
| Aqueous Solutions | Avoid discharge into drains, water courses, or onto the ground.[1] | Collect in a designated, sealed waste container. The container should be labeled with the full chemical name and concentration. |
| Spill Cleanup Material | Absorb with liquid-binding material (e.g., sand, diatomite, universal binders) and place in a suitable container for disposal.[1] | Treat all spill cleanup materials as hazardous waste and dispose of them accordingly. |
Experimental Protocols
Due to the nature of this topic, specific experimental protocols for disposal are not applicable. The procedures outlined above are operational guidelines for waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH
Researchers, scientists, and drug development professionals handling (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, a potent LHRH analogue, must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. This document provides essential guidance on personal protective equipment (PPE), handling procedures, and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling this compound. This guidance is based on general safety protocols for handling potent peptide compounds.
| Protection Type | Specification | Requirement Level | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Mandatory | Protects eyes from splashes or airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Mandatory | Prevents skin contact with the compound. |
| Laboratory coat. | Mandatory | Protects clothing and skin from contamination. | |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. | Recommended | Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities. |
Experimental Protocol: Safe Handling and Weighing of this compound
This protocol outlines the step-by-step procedure for safely handling and weighing the lyophilized peptide.
Materials:
-
This compound (lyophilized powder)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., sterile water, DMSO)
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
-
Chemical fume hood
Procedure:
-
Preparation: Don all required personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Work Area Setup: Perform all handling operations within a certified chemical fume hood to minimize inhalation exposure.
-
Equilibration: Allow the vial containing the lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully open the vial.
-
Using a clean spatula, transfer the desired amount of the peptide to the weighing paper. Avoid creating dust.
-
Record the weight.
-
-
Reconstitution:
-
Carefully transfer the weighed peptide into a sterile vial.
-
Add the appropriate volume of the desired solvent to the vial.
-
Close the vial securely and vortex gently until the peptide is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula, balance, and fume hood surfaces with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including weighing paper and gloves, in a designated hazardous waste container.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water after completing the procedure and removing gloves.
Operational and Disposal Plan
Storage:
-
Store the lyophilized peptide at -20°C or as recommended by the supplier.
-
Keep the container tightly sealed to protect from moisture.
Spill Management:
-
In case of a small spill, carefully wipe up the material with absorbent pads.
-
Clean the spill area with a suitable detergent and water.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
